2-Fluoro-6-iodobenzamide
Description
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Properties
IUPAC Name |
2-fluoro-6-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNQRXGMTNELSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of Halogenated Benzamides
An In-Depth Technical Guide to 2-Fluoro-6-iodobenzamide: Properties, Structure, and Applications
In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds serve as pivotal building blocks for constructing complex molecular architectures with tailored functionalities. This compound is a prime example of such a versatile intermediate. Its structure, featuring a benzamide core ortho-substituted with both a fluorine and an iodine atom, offers a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the chemical properties, structure, synthesis, and key applications of this valuable compound.
The strategic placement of the fluorine atom can enhance metabolic stability and modulate binding affinity through specific interactions, while the iodine atom provides a reactive handle for cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[1][2] This dual functionality makes this compound a sought-after precursor in the synthesis of novel therapeutic agents and functional materials.
Core Chemical and Physical Properties
A foundational understanding of a compound's physicochemical properties is critical for its effective application in research and synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 676445-27-5 | [3] |
| Molecular Formula | C₇H₅FINO | [3] |
| Molecular Weight | 265.02 g/mol | [3] |
| Appearance | White Powder (Typical) | [4] |
| Boiling Point | 509.4±58.0 °C (Predicted) | [5] |
| Density | 1.828±0.06 g/cm³ (Predicted) | [5] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | [3] |
| LogP | 1.5292 | [3] |
| Storage Conditions | Sealed in dry, 2-8°C, under inert gas | [3][5] |
Molecular Structure and Spectroscopic Elucidation
The unique reactivity and utility of this compound are direct consequences of its molecular structure. The molecule consists of a central benzene ring with an amide group (-CONH₂), a fluorine atom, and an iodine atom at positions 1, 2, and 6, respectively.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region would display complex multiplets due to proton-proton and proton-fluorine coupling. The two amide protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[9] Key expected absorption bands include:
-
~3400-3100 cm⁻¹: N-H stretching vibrations of the primary amide.
-
~1680-1640 cm⁻¹: C=O stretching (Amide I band), a strong and characteristic absorption.
-
~1650-1580 cm⁻¹: N-H bending (Amide II band).
-
~1400-1000 cm⁻¹: C-F and C-N stretching vibrations.
-
Below 700 cm⁻¹: C-I stretching vibration.
-
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) would confirm the molecular weight of the compound.[9] The mass spectrum would show a molecular ion (M⁺) peak at m/z 265. A characteristic isotopic pattern would be observed due to the presence of iodine (¹²⁷I), which is monoisotopic. Fragmentation patterns would likely involve the loss of the amide group, iodine, and fluorine, providing further structural evidence.
Synthesis and Reactivity Profile
Synthetic Pathway
The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 2-fluoro-6-iodobenzoic acid. A common and effective method is the activation of the carboxylic acid to a more reactive species, such as an acid chloride, followed by amidation.[10]
Experimental Protocol: Representative Synthesis
The following protocol is a generalized procedure based on standard methods for benzamide synthesis.[10][11]
-
Activation of Carboxylic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-fluoro-6-iodobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂) (approx. 5 equivalents).
-
Heat the mixture to reflux for 2-4 hours. The reaction is complete when gas evolution (HCl) ceases.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude 2-fluoro-6-iodobenzoyl chloride.
-
-
Amide Formation:
-
Cool the flask containing the crude acid chloride in an ice bath.
-
Slowly add a concentrated solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring. A precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the crude solid with cold water to remove ammonium chloride and other water-soluble impurities.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Reactivity Insights
The reactivity of this compound is dominated by the C-I bond. The iodine atom serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 6-position. This is a cornerstone of its utility as a synthetic intermediate, enabling the construction of highly substituted aromatic cores. The ortho-fluoro substituent can influence the reactivity and regioselectivity of these reactions through steric hindrance and electronic effects.
Applications in Research and Drug Discovery
The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific substitution pattern of this compound makes it a valuable building block in the development of novel therapeutics.
-
Enzyme Inhibitors: Halogenated benzamides are key pharmacophores in the design of various enzyme inhibitors.[12] For example, the benzamide core is central to many Poly (ADP-ribose) Polymerase (PARP) inhibitors, a class of drugs highly effective in treating cancers with specific DNA repair deficiencies (e.g., BRCA mutations).[1] The fluorine atom can increase binding affinity and improve metabolic stability, while the iodine provides a vector for modification to optimize potency and selectivity.[2]
-
Receptor Ligands: Benzamide derivatives are widely used as ligands for various receptors, notably the dopamine D2 receptor, with applications in neuroimaging and the treatment of neurological disorders.[12] this compound can serve as a precursor for synthesizing novel ligands with tailored pharmacokinetic and pharmacodynamic profiles.
-
Antibacterial Agents: The related 2,6-difluorobenzamide scaffold has been investigated for its potent inhibition of the bacterial cell division protein FtsZ, highlighting the potential of di-ortho-halogenated benzamides as a platform for developing new classes of antibiotics to combat drug-resistant bacteria.[13]
The drug discovery process is inherently long and complex, with a high attrition rate for candidate compounds.[14] Versatile and well-characterized building blocks like this compound are therefore indispensable, providing reliable starting points for synthetic campaigns aimed at producing new chemical entities with therapeutic potential.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling this compound. Based on safety data for analogous compounds, it should be treated as a potential irritant.[15][16][17]
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[4] Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[15]
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from its unique trifunctional structure: a core benzamide scaffold, a metabolically robust fluorine substituent, and a highly reactive iodine atom. This combination provides chemists with a powerful tool for synthesizing complex molecules, particularly in the realm of drug discovery where it serves as a key building block for enzyme inhibitors and receptor ligands. A thorough understanding of its chemical properties, spectroscopic signature, and reactivity is paramount for leveraging its full synthetic potential.
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An In-depth Technical Guide to 2-Fluoro-6-iodobenzamide: A Versatile Building Block in Modern Drug Discovery
Introduction
In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established strategy for modulating the pharmacological properties of drug candidates. The unique electronic and steric attributes of halogens can profoundly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. Within this context, 2-Fluoro-6-iodobenzamide has emerged as a particularly valuable, yet under-documented, synthetic intermediate. Its ortho-substituted aromatic ring, adorned with a fluorine atom, an iodine atom, and an amide functional group, presents a trifecta of functionalities ripe for exploitation in the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, plausible synthetic routes, spectroscopic characterization, and the untapped potential of this compound as a key building block in the quest for novel therapeutics.
Physicochemical Properties and Data
A solid understanding of the fundamental properties of a synthetic building block is paramount for its effective utilization. The key identifiers and computed physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 676445-27-5 | [1] |
| Molecular Formula | C₇H₅FINO | [1] |
| Molecular Weight | 265.02 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water (predicted), soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | - |
| SMILES | O=C(N)C1=C(I)C=CC=C1F | [1] |
Synthetic Pathways and Methodologies
Pathway 1: Amidation of 2-Fluoro-6-iodobenzoic Acid
This is a classical and highly versatile approach to amide bond formation. The carboxylic acid can be activated to a more reactive species, such as an acyl chloride, which then readily reacts with an ammonia source.
Diagram of Synthetic Pathway 1
Caption: Proposed two-step synthesis of this compound from 2-Fluoro-6-iodobenzoic acid.
Experimental Protocol: Amidation via Acyl Chloride
This protocol is adapted from the general synthesis of benzamides from their corresponding benzoic acids.[2]
Step 1: Synthesis of 2-Fluoro-6-iodobenzoyl chloride
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-iodobenzoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride ((COCl)₂) (1.5 eq) in anhydrous dichloromethane (DCM).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After completion, carefully remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude 2-fluoro-6-iodobenzoyl chloride is often used in the next step without further purification.
Step 2: Amidation of 2-Fluoro-6-iodobenzoyl chloride
-
Reaction Setup: Dissolve the crude 2-fluoro-6-iodobenzoyl chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether in a round-bottom flask cooled in an ice bath (0 °C).
-
Reagent Addition: Slowly add a solution of aqueous ammonia (NH₄OH) (excess, e.g., 5-10 eq) to the stirred solution of the acyl chloride.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Pathway 2: Hydrolysis of 2-Fluoro-6-iodobenzonitrile
The hydrolysis of a nitrile to a primary amide is another fundamental transformation in organic synthesis. This can be achieved under acidic or basic conditions, often with careful control of reaction parameters to avoid over-hydrolysis to the carboxylic acid.
Diagram of Synthetic Pathway 2
Caption: Proposed one-step synthesis of this compound via hydrolysis of 2-Fluoro-6-iodobenzonitrile.
Experimental Protocol: Acid-Catalyzed Nitrile Hydrolysis
This protocol is based on established methods for the conversion of benzonitriles to benzamides.[3]
-
Reaction Setup: In a round-bottom flask, carefully add 2-fluoro-6-iodobenzonitrile (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The reaction progress should be carefully monitored by TLC or LC-MS to maximize the yield of the amide and minimize the formation of the carboxylic acid.
-
Work-up and Purification: Once the reaction has reached the desired conversion, slowly and carefully pour the reaction mixture onto crushed ice. The precipitated solid is then collected by filtration, washed thoroughly with cold water to remove excess acid, and dried. The crude this compound can be further purified by recrystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic-H | 7.2 - 7.8 | m | - |
| -CONH₂ (amide) | 7.5 - 8.5 | br s | - |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-I (ipso) | 90 - 100 |
| C-F (ipso) | 158 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic C-H | 125 - 140 |
| C-CONH₂ (ipso) | 135 - 145 |
| C=O (amide) | 165 - 170 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3100 - 3500 | Two bands, characteristic of a primary amide |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong absorption |
| N-H Bend (Amide II) | 1550 - 1640 | - |
| C-N Stretch | 1300 - 1400 | - |
| C-F Stretch | 1000 - 1350 | Strong absorption |
| C-I Stretch | 500 - 600 | - |
| Aromatic C-H Stretch | 3000 - 3100 | - |
| Aromatic C=C Stretch | 1400 - 1600 | - |
Mass Spectrometry (MS)
In mass spectrometry, this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
| Ion | Expected m/z |
| [M]⁺ | 265.94 |
| [M+H]⁺ | 266.95 |
| [M+Na]⁺ | 288.93 |
Applications in Drug Discovery and Development
The true value of a synthetic building block is realized in its application. The structural motifs present in this compound make it a highly attractive precursor for the synthesis of a variety of pharmacologically relevant compounds. The ortho-iodo and fluoro substituents provide distinct handles for further chemical elaboration through various cross-coupling reactions.
Diagram of Potential Synthetic Transformations
Caption: Potential palladium-catalyzed cross-coupling reactions utilizing this compound.
A particularly promising application for this building block is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms. Many potent PARP inhibitors feature a substituted benzamide core. The iodine atom in this compound serves as a versatile linchpin for introducing diverse chemical functionalities via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, to construct the complex heterocyclic systems characteristic of many PARP inhibitors. The fluorine atom can further enhance binding affinity and metabolic stability of the final drug candidate.
Conclusion
This compound, with its unique substitution pattern, represents a synthetic building block of considerable potential for the drug discovery and development community. While detailed experimental data remains to be fully disclosed in the public domain, this technical guide has provided a comprehensive overview of its known properties, plausible and robust synthetic strategies, and predicted spectroscopic characteristics. The true promise of this molecule lies in its utility as a versatile precursor for the synthesis of complex, biologically active molecules, particularly in the burgeoning field of targeted cancer therapeutics like PARP inhibitors. As the demand for novel and effective drug candidates continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in shaping the future of medicine.
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An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-6-iodobenzamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-6-iodobenzamide, a halogenated aromatic amide with potential applications in medicinal chemistry and drug development. The document details a robust synthetic methodology, outlines key characterization techniques, and provides an in-depth analysis of the expected spectral data. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and analytical chemistry, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Halogenated Benzamides
Halogenated benzamides are a class of organic compounds that have garnered significant interest in the pharmaceutical and agrochemical industries. The incorporation of halogen atoms, such as fluorine and iodine, into the benzamide scaffold can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound, with its unique substitution pattern, presents an intriguing scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of the fluorine and iodine atoms offers multiple points for further chemical modification, making it a versatile building block in organic synthesis.
Synthesis of this compound
The most direct and efficient synthetic route to this compound is the hydrolysis of the corresponding nitrile, 2-Fluoro-6-iodobenzonitrile. This transformation is a well-established method for the preparation of primary amides.
Synthetic Strategy: Hydrolysis of 2-Fluoro-6-iodobenzonitrile
The conversion of a nitrile to a primary amide can be achieved under acidic or basic conditions. However, a non-catalytic hydrolysis in high-temperature liquid water offers a greener and often cleaner alternative, avoiding the production of salt waste associated with acid or base neutralization.[2] This method has been shown to be effective for the hydrolysis of related halogenated benzonitriles.[2][3]
The proposed reaction proceeds via the nucleophilic attack of water on the electrophilic carbon of the nitrile group, followed by proton transfer and tautomerization to yield the amide.
dot
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol: Non-Catalytic Hydrolysis
This protocol is adapted from established procedures for the hydrolysis of related halogenated benzonitriles.[2][3]
Materials:
-
2-Fluoro-6-iodobenzonitrile (CAS: 79544-29-9)
-
Deionized water
-
High-pressure autoclave with stirring mechanism
-
Sodium chloride
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge a 500 mL high-pressure autoclave with 2-Fluoro-6-iodobenzonitrile (e.g., 50 g) and deionized water (e.g., 300 g). The weight ratio of water to the nitrile can be optimized, with ratios from 2:1 to 7:1 being reported as effective.[3]
-
Seal the autoclave and begin stirring. Heat the mixture to boiling under atmospheric pressure and then open the exhaust valve for 3-5 minutes to purge the vessel of air.
-
Close the exhaust valve and continue heating the mixture to a temperature of 220-260°C. The reaction is typically maintained at this temperature for 4-8 hours. The optimal temperature and reaction time should be determined empirically.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Transfer the resulting slurry to a beaker. To aid in the precipitation of the product, add sodium chloride to the mixture to a concentration of approximately 100 g/L and stir.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
-
Dry the purified this compound in a vacuum oven at 60-80°C to a constant weight.
Characterization of this compound
A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):
The predicted ¹H NMR spectrum of this compound is based on the analysis of the closely related compound, 2-iodobenzamide, and the known effects of a fluorine substituent.[4] The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The amide protons will likely appear as two broad singlets due to restricted rotation around the C-N bond and exchange with the solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.6 | Doublet of doublets (dd) | J(H,H) ≈ 8.0, J(H,F) ≈ 5.0 |
| H-4 | ~ 7.2 | Triplet of doublets (td) | J(H,H) ≈ 8.0, J(H,F) ≈ 1.0 |
| H-5 | ~ 7.4 | Triplet of doublets (td) | J(H,H) ≈ 8.0, J(H,F) ≈ 8.0 |
| -CONH₂ | ~ 7.7 and 8.1 | Broad singlet (br s) | - |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):
The predicted ¹³C NMR spectrum will show seven distinct signals. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant, and other carbons will show smaller two- and three-bond couplings. The chemical shifts are predicted based on the data for 2-iodobenzamide and known substituent effects.[4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | ~ 167 |
| C-F | ~ 160 (d, ¹J(C,F) ≈ 250 Hz) |
| C-I | ~ 95 |
| C-CONH₂ | ~ 138 |
| C-3 | ~ 133 (d, ³J(C,F) ≈ 3 Hz) |
| C-4 | ~ 129 (d, ⁴J(C,F) ≈ 3 Hz) |
| C-5 | ~ 125 (d, ²J(C,F) ≈ 15 Hz) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide group and the aromatic ring.
Predicted FTIR Spectral Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400-3200 | N-H stretch (amide) | Strong, broad (two bands) |
| ~ 1660 | C=O stretch (amide I) | Strong |
| ~ 1620 | N-H bend (amide II) | Medium |
| ~ 1600, 1470 | C=C stretch (aromatic) | Medium to weak |
| ~ 1250 | C-N stretch (amide) | Medium |
| ~ 1100 | C-F stretch | Strong |
| ~ 750 | C-H bend (aromatic) | Strong |
The presence of two N-H stretching bands is characteristic of a primary amide. The C=O stretching frequency is a strong and reliable indicator of the amide functional group.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data (Electron Ionization - EI):
The molecular ion peak ([M]⁺) for this compound (C₇H₅FINO) is expected at m/z 265. The fragmentation pattern will likely involve the loss of the amide group and the halogen atoms.[6]
| m/z | Proposed Fragment |
| 265 | [M]⁺ (Molecular Ion) |
| 249 | [M - NH₂]⁺ |
| 138 | [M - I]⁺ |
| 121 | [M - I - NH₃]⁺ |
| 111 | [C₆H₃F]⁺ |
| 95 | [C₆H₄F - H]⁺ |
dot
Caption: A streamlined workflow for the synthesis and characterization of this compound.
Safety Considerations
-
2-Fluoro-6-iodobenzonitrile: This starting material should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
High-Pressure Reactions: The hydrolysis reaction is performed at high temperature and pressure. Ensure the autoclave is in good working condition and operated by trained personnel.
-
General Laboratory Safety: Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves, should be followed at all times.
Conclusion
This technical guide has detailed a practical and efficient method for the synthesis of this compound via the non-catalytic hydrolysis of 2-Fluoro-6-iodobenzonitrile. The guide also provides a comprehensive overview of the expected analytical data from NMR, IR, and MS, which are crucial for the structural confirmation and purity assessment of the final product. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel halogenated benzamides in drug discovery and materials science.
References
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Specac Ltd. Interpreting Infrared Spectra. ([Link])
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH. ([Link])
- CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.
-
Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ([Link])
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- 3. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
2-Fluoro-6-iodobenzamide solubility and stability data
An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-6-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic compound with potential applications as a key intermediate in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in synthesis, formulation, and biological screening. As specific, publicly available experimental data for this compound is limited, this guide presents a comprehensive framework for its characterization. It provides detailed, field-proven protocols for determining aqueous and organic solubility, establishing a stability profile through forced degradation studies, and developing a stability-indicating analytical method. This document is designed to empower researchers to generate the critical data necessary to advance their research and development activities with confidence.
Introduction: The Imperative of Physicochemical Characterization
The journey of a small molecule from discovery to application is critically dependent on its fundamental physicochemical properties. For a compound like this compound, the presence of a fluorine atom, an iodine atom, and a benzamide scaffold creates a unique profile of lipophilicity, hydrogen bonding capability, and chemical reactivity.[1][2][3] These structural features directly influence solubility and stability, which are not mere data points but critical determinants of a compound's viability.
-
Solubility dictates the feasibility of formulations, impacts bioavailability for in vivo studies, and governs purification strategies.[4] A compound with poor solubility can present significant challenges in achieving therapeutic concentrations.
-
Stability is a crucial quality attribute that ensures a compound's integrity, safety, and efficacy over time.[5] Understanding how a molecule behaves under various environmental stresses (e.g., pH, temperature, light, oxidation) is essential for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could be inactive or even toxic.[6][7][8][9]
This guide provides a robust, systematic approach to experimentally determine the solubility and stability of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and best practices in the pharmaceutical industry.
Physicochemical Profile of this compound
A foundational understanding of the molecule's predicted properties helps in designing appropriate experimental conditions. The structural characteristics—a hydrogen bond donor and acceptor in the amide group, and the lipophilic nature of the halogenated benzene ring—suggest moderate solubility in polar organic solvents and pH-dependent solubility in aqueous media.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 676445-27-5 | [10] |
| Molecular Formula | C₇H₅FINO | [10] |
| Molecular Weight | 265.02 g/mol | [10] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | [10] |
| Predicted LogP | 1.5292 | [10] |
| Hydrogen Bond Donor Count | 1 | [10] |
| Hydrogen Bond Acceptor Count | 1 | [10] |
| Rotatable Bond Count | 1 | [10] |
Part I: A Practical Guide to Solubility Determination
Solubility is a cornerstone of compound characterization. We will outline protocols for determining both thermodynamic solubility in organic solvents and pH-dependent solubility in aqueous systems.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium of a compound in a solvent.[4]
Causality and Rationale:
-
Excess Solid: Using an excess of the compound ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.
-
Equilibration Time (24-72h): Many complex organic molecules require extended periods to reach true equilibrium. Shorter times may only yield kinetic solubility, which can be misleadingly high.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance) is critical for data reproducibility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount (e.g., 5-10 mg) of solid this compound to a known volume (e.g., 1 mL) of the selected solvent in a sealed glass vial.
-
Solvent Selection: Test a range of solvents relevant to potential applications, such as:
-
Polar Aprotic: DMSO, DMF, Acetonitrile (ACN)
-
Polar Protic: Ethanol, Methanol, Water
-
Non-Polar: Dichloromethane (DCM), Ethyl Acetate
-
-
Equilibration: Place the sealed vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C) and agitate for 48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand for 1-2 hours for the excess solid to settle. Carefully remove an aliquot of the supernatant.
-
Filtration/Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
Quantification:
-
Dilute the clarified supernatant with a suitable solvent (e.g., acetonitrile).
-
Quantify the concentration of this compound using a pre-validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve.
-
Experimental Protocol: pH-Dependent Aqueous Solubility
For any compound with potential biological applications, understanding its solubility across the physiological pH range of the gastrointestinal tract is crucial for predicting oral absorption.[11][12]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers representing physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Solubility Determination: Perform the shake-flask method as described in section 3.1, using the prepared aqueous buffers as the solvents.
-
Analysis and Interpretation: Plot the determined solubility (in µg/mL or µM) against the pH. The resulting profile will indicate whether the compound behaves as a weak acid, weak base, or neutral molecule in this range. Given the benzamide structure, significant pH-dependent solubility is anticipated.[13][14]
Data Presentation and Visualization
Summarize the quantitative results in a clear, tabular format.
Table 1: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
|---|---|---|---|
| DMSO | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| Water (pH 7.4) | 25 |
| Add other solvents | 25 | | |
Caption: Workflow for Thermodynamic Solubility Determination.
Part II: A Framework for Comprehensive Stability Assessment
Stability testing is a multi-stage process designed to understand how a compound changes under various conditions, ensuring its quality and safety.
Proposed Framework: Forced Degradation Studies
Forced degradation, or stress testing, is a foundational study that deliberately exposes the compound to harsh conditions to identify likely degradation pathways and products.[9][15] The primary goal is to achieve a modest level of degradation (5-20%) to generate sufficient quantities of primary degradants for analytical characterization.[5][15] This process is fundamental for developing a stability-indicating analytical method (SIAM).[16][17]
Step-by-Step Protocols:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile). For each condition, dilute the stock into the stressor solution. Include a control sample diluted in the same manner but kept at controlled room temperature or refrigerated.
-
Acidic Hydrolysis:
-
Protocol: Incubate the sample in 0.1 M HCl at 60°C.[18]
-
Timepoints: Analyze samples at 2, 4, 8, and 24 hours.
-
Quenching: Neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Rationale: This condition mimics the acidic environment of the stomach and tests the stability of acid-labile groups. The primary expected degradation is the hydrolysis of the amide bond to form 2-fluoro-6-iodobenzoic acid.[19]
-
-
Basic Hydrolysis:
-
Protocol: Incubate the sample in 0.1 M NaOH at 60°C.[18]
-
Timepoints: Analyze samples at 1, 2, 4, and 8 hours (base-catalyzed hydrolysis is often faster than acid-catalyzed).
-
Quenching: Neutralize the sample with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Rationale: This condition tests for susceptibility to base-catalyzed degradation, primarily amide hydrolysis.
-
-
Oxidative Degradation:
-
Protocol: Incubate the sample in 3% hydrogen peroxide (H₂O₂) at room temperature.[16]
-
Timepoints: Analyze samples at 4, 8, 24, and 48 hours.
-
Rationale: This tests the molecule's susceptibility to oxidation. Aromatic systems can be susceptible to oxidative degradation.
-
-
Thermal Degradation:
-
Protocol: Store the solid compound in a sealed vial at 80°C. Also, test a solution (in a robust solvent like DMSO) under the same conditions.
-
Timepoints: Analyze samples at 1, 3, and 7 days.
-
Rationale: Evaluates the intrinsic thermal stability of the molecule in both solid and solution states.
-
-
Photostability:
-
Protocol: Expose the solid compound and a solution (in a phototransparent solvent like quartz cuvette) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
-
Control: A dark control sample wrapped in aluminum foil must be stored under the same temperature and humidity conditions.
-
Rationale: Identifies if the compound is light-sensitive, which has significant implications for packaging and storage.
-
Development of a Stability-Indicating Analytical Method (SIAM)
A SIAM is an HPLC method validated to demonstrate that it can separate the parent compound from all process impurities and degradation products.
Method Development Strategy:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is a versatile choice for small molecules.
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities. A common starting point is:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
Detection: Use a photodiode array (PDA) detector. This is critical as it allows for peak purity analysis, confirming that the parent peak is spectrally homogenous and not co-eluting with a degradant. The detection wavelength should be set at the λmax of this compound.
-
Method Validation: Once the method shows baseline separation of the parent compound from all degradants formed during stress testing, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation and Visualization
Organize the forced degradation data clearly.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Parent Remaining | % Degradation | No. of Degradants | RRT of Major Degradant(s) |
|---|---|---|---|---|---|
| 0.1 M HCl, 60°C | 24h | ||||
| 0.1 M NaOH, 60°C | 8h | ||||
| 3% H₂O₂, RT | 48h | ||||
| Solid, 80°C | 7d |
| ICH Light | - | | | | |
Caption: Potential Degradation Pathways of this compound.
Conclusion
While specific published data for this compound is scarce, this technical guide provides the necessary intellectual and practical framework for its comprehensive characterization. By systematically applying the detailed protocols for solubility determination and stability assessment, researchers can generate the high-quality, reliable data required for informed decision-making in drug discovery, chemical synthesis, and formulation development. This approach ensures scientific integrity and provides a solid foundation for any future work involving this promising chemical entity.
References
A comprehensive list of all cited sources with full titles and clickable URLs will be compiled here based on the search results used to generate this guide.
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- 6. pacelabs.com [pacelabs.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chemscene.com [chemscene.com]
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- 13. Effects of pH and solvent on the fluorescence properties of biomedically important benzamides. Application to determination in drugs and in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. biotech-asia.org [biotech-asia.org]
- 17. biotech-asia.org [biotech-asia.org]
- 18. benchchem.com [benchchem.com]
- 19. Benzoic acid - Wikipedia [en.wikipedia.org]
Spectroscopic data (NMR, IR, MS) of 2-Fluoro-6-iodobenzamide
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-iodobenzamide
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the structural elucidation of this compound (CAS No. 676445-27-5) using modern spectroscopic techniques.[1][2] While this molecule is a valuable building block in synthetic and medicinal chemistry, its complete, experimentally-verified spectroscopic dataset is not widely published. Therefore, this guide synthesizes predicted data with field-proven insights, drawing upon established spectroscopic principles and comparative analysis with structurally analogous compounds to provide a robust framework for its characterization.
The structural integrity of any compound intended for further development is paramount. Spectroscopic analysis provides the foundational fingerprint for a molecule's identity, purity, and conformation. This guide explains the causality behind experimental choices and establishes a self-validating system for the analysis of this compound, ensuring a high degree of confidence in its structural assignment.
Molecular Profile
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 676445-27-5 | [1][2] |
| Molecular Formula | C₇H₅FINO | [1] |
| Molecular Weight | 265.02 g/mol | [1][2] |
| Synonyms | 2-iodine-6-fluoro formamide | [1] |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone for determining the proton framework of a molecule. For this compound, it reveals the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling.
Expertise & Experience: Experimental Rationale
The choice of solvent is critical for ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for benzamides over chloroform-d (CDCl₃) due to its superior ability to dissolve the sample and, crucially, to slow down the quadrupole relaxation of the nitrogen atom. This results in sharper signals for the amide (-NH₂) protons, which are often broad and sometimes unobservable in CDCl₃. These labile amide protons typically appear as a broad singlet and can be confirmed by a D₂O exchange experiment, where the signal disappears upon adding a drop of deuterium oxide.
The aromatic region is expected to be complex due to the substitution pattern. The electron-withdrawing effects of the fluorine, iodine, and amide groups will shift the aromatic protons downfield. Furthermore, coupling between protons (³JHH) and between protons and the fluorine nucleus (JHF) will create intricate splitting patterns that are key to assigning the specific positions of the aromatic protons.
Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the instrument to ensure homogeneity of the magnetic field.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
Predicted ¹H NMR Data & Interpretation
The following table outlines the predicted chemical shifts (δ) and multiplicities for the protons of this compound. These predictions are based on established chemical shift principles and data from similar halogenated benzamides.[3]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |
| -NH₂ | 7.5 - 8.5 | Broad singlet | 2H | N/A |
| Aromatic H (H3, H4, H5) | 7.1 - 7.8 | Complex multiplet | 3H | JHH, JHF |
-
Amide Protons (-NH₂): These protons are expected to appear as a broad singlet due to exchange and quadrupolar coupling with the nitrogen atom. Their chemical shift is highly dependent on concentration and temperature.
-
Aromatic Protons (H3, H4, H5): The three protons on the aromatic ring will give rise to a complex set of signals. The proton at H4 is expected to be a triplet of doublets (td) or a complex triplet due to coupling with its two proton neighbors (H3, H5) and the more distant fluorine atom. The protons at H3 and H5 will likely appear as complex multiplets due to ortho, meta, and fluoro-coupling. Advanced techniques like 2D COSY would be required for unambiguous assignment.
Visualization: ¹H NMR Workflow
Caption: Workflow for ¹H NMR analysis.
Carbon-13 & Fluorine-19 NMR Spectroscopy
¹³C and ¹⁹F NMR provide complementary information, detailing the carbon skeleton and confirming the presence and environment of the fluorine atom, respectively.
Expertise & Experience: Experimental Rationale
A standard ¹³C NMR experiment is proton-decoupled to simplify the spectrum, yielding a single peak for each unique carbon atom. The key diagnostic signals for this compound will be the carbonyl carbon (C=O), which is highly deshielded, and the carbons directly bonded to the halogens (C-F and C-I). The C-F bond will result in a large one-bond coupling constant (¹JCF), splitting the C2 signal into a doublet, which is a definitive indicator of its position.
¹⁹F NMR is a highly sensitive technique that is invaluable for fluorinated compounds.[4][5] A single peak is expected for the fluorine atom in this compound. Its chemical shift provides information about its electronic environment, and its coupling to nearby protons (JHF) can further corroborate the assignments made in the ¹H NMR spectrum.
Protocol: ¹³C and ¹⁹F NMR Data Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
¹³C NMR Acquisition:
-
Switch the spectrometer probe to the carbon channel.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the fluorine frequency.
-
Acquire a standard one-dimensional fluorine spectrum. This is typically a very rapid experiment due to the high sensitivity of the ¹⁹F nucleus.
-
Predicted ¹³C & ¹⁹F NMR Data & Interpretation
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (¹JCF) |
| C=O (C7) | ~168 | Singlet |
| C-F (C2) | ~160 | Doublet (¹JCF ≈ 250 Hz) |
| C-I (C6) | ~95 | Singlet |
| Aromatic C (C3, C4, C5) | 120 - 140 | Singlets/Doublets (minor JCF) |
| C1 | ~135 | Singlet |
-
Key ¹³C Signals: The carbonyl carbon is expected around 168 ppm. The most upfield aromatic signal will be the carbon bearing the iodine (C6) due to the heavy atom effect. The most downfield aromatic signal will be the carbon attached to fluorine (C2), which will appear as a large doublet.[6]
| Nucleus | Predicted δ (ppm) | Multiplicity |
| ¹⁹F | -110 to -120 | Multiplet |
-
¹⁹F Signal: A single multiplet is expected in the typical range for an aryl fluoride, referenced to CFCl₃. The multiplicity will arise from coupling to the ortho (H3) and meta (H4) protons.
Visualization: Combined NMR Workflow
Caption: Integrated workflow for NMR experiments.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Experimental Rationale
For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the modern method of choice over traditional KBr pellets. ATR is faster, requires minimal sample preparation, and provides high-quality, reproducible spectra.
The key diagnostic peaks will be the N-H stretches of the primary amide, the strong C=O (Amide I band) stretch, and the N-H bend (Amide II band). Additionally, characteristic absorptions for the aromatic ring and the C-F bond will be present.
Protocol: IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.
Predicted IR Data & Interpretation
The following table summarizes the expected characteristic absorption bands. These predictions are based on well-established correlation tables and data from similar benzamide structures.[7][8]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3400 - 3100 | N-H Stretch (Amide, 2 bands) | Medium-Strong |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| ~1660 | C=O Stretch (Amide I) | Strong |
| ~1600 | N-H Bend (Amide II) | Medium-Strong |
| 1580, 1470 | Aromatic C=C Stretch | Medium |
| ~1250 | C-F Stretch | Strong |
-
Amide Bands: The two N-H stretching bands (symmetric and asymmetric) and the strong C=O stretch are definitive proof of the primary amide group.
-
Aromatic Region: Peaks corresponding to C=C stretching confirm the presence of the benzene ring.
-
C-F Bond: A strong absorption band in the fingerprint region (around 1250 cm⁻¹) is characteristic of the C-F stretching vibration.
Visualization: IR Spectroscopy Workflow
Caption: Workflow for ATR-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.
Expertise & Experience: Experimental Rationale
Electron Ionization (EI) is a robust "hard" ionization technique suitable for relatively stable, small organic molecules. It reliably produces a molecular ion (M⁺˙) peak, which directly confirms the molecular weight. The high energy of EI also induces extensive fragmentation, creating a rich pattern that acts as a molecular fingerprint. Electrospray Ionization (ESI) is a "soft" alternative that typically produces a protonated molecule ([M+H]⁺) and is useful for confirming the molecular weight with minimal fragmentation.
For this compound, the molecular ion peak is expected at an m/z of 265. Iodine is monoisotopic (¹²⁷I), so the molecular ion peak will be sharp and will not have the complex isotopic patterns associated with chlorine or bromine. Key fragmentation pathways would involve the loss of the amide group (-NH₂), the carbonyl group (CO), or the halogen atoms.
Protocol: Mass Spectrometry Data Acquisition (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.
Predicted MS Data & Interpretation
| m/z Value | Proposed Fragment | Interpretation |
| 265 | [C₇H₅FINO]⁺˙ | Molecular Ion (M⁺˙) |
| 249 | [C₇H₄FIO]⁺ | Loss of NH |
| 221 | [C₆H₄FI]⁺ | Loss of CONH₂ |
| 138 | [C₇H₅FNO]⁺˙ | Loss of I |
| 94 | [C₆H₄F]⁺ | Loss of I and CONH₂ |
-
Molecular Ion: The presence of a peak at m/z 265 is the most critical piece of data, confirming the molecular formula.
-
Fragmentation: The fragment at m/z 221, corresponding to the loss of the entire carbamoyl group, is highly characteristic. The peak at m/z 138, representing the loss of the iodine atom, would also be a significant indicator of the structure. The relative abundances of these fragments provide a unique fingerprint for the molecule.[9]
Visualization: Mass Spectrometry Workflow
Caption: Workflow for EI-Mass Spectrometry analysis.
Conclusion
The comprehensive analysis of this compound through a combination of ¹H, ¹³C, ¹⁹F NMR, IR, and MS provides a self-validating dataset that unambiguously confirms its molecular structure. The predicted data, grounded in established spectroscopic principles and comparison with related compounds, offers a clear roadmap for its identification. The key identifiers are: the complex aromatic signals with H-F coupling in ¹H NMR; the unique C-F doublet in ¹³C NMR; the characteristic amide and C-F stretches in IR; and the definitive molecular ion peak at m/z 265 in MS. This multi-faceted approach ensures the scientific integrity required for high-level research and development.
References
-
Supporting Information for Benzamide Synthesis , The Royal Society of Chemistry, [Link]
-
NMR Predictor Documentation , ChemAxon, [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning , MDPI, [Link]
-
2-Fluorobenzamide Spectral Information , PubChem - NIH, [Link]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study , NIH National Center for Biotechnology Information, [Link]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex , ResearchGate, [Link]
-
2-Iodobenzamide IR Spectra , PubChem - NIH, [Link]
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o-fluorobenzamide 13C NMR Spectrum , SpectraBase, [Link]
-
EPA/NIH Mass Spectral Data Base , GovInfo, [Link]
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The Strategic Application of 2-Fluoro-6-iodobenzamide in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of contemporary drug discovery, the strategic incorporation of halogenated scaffolds is a cornerstone of rational molecular design. Among these, 2-Fluoro-6-iodobenzamide emerges as a versatile and highly valuable building block. Its unique substitution pattern, featuring a fluorine and an iodine atom ortho to the benzamide moiety, offers a compelling combination of steric and electronic properties that can be strategically exploited in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical characteristics, and, most importantly, the potential applications of this compound in medicinal chemistry. Drawing upon established principles and data from structurally analogous compounds, this document serves as a comprehensive resource for researchers seeking to leverage this promising intermediate in their drug discovery endeavors.
Introduction: The Unseen Potential of a Dihalogenated Benzamide
The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of halogen atoms is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.[2] Fluorine, with its small size and high electronegativity, can enhance metabolic stability and binding affinity.[2] Iodine, a larger and more polarizable halogen, can introduce specific interactions, such as halogen bonding, and serve as a handle for further chemical modifications, including radiolabeling for imaging studies.[3][4]
This compound (CAS No. 676445-27-5) is a commercially available compound that uniquely combines these features.[5][6][7][8] While direct and extensive literature on its biological applications is still emerging, its utility as a synthetic intermediate is recognized.[3] This guide will extrapolate from the well-documented roles of related halogenated benzamides to illuminate the potential of this compound in the development of next-generation therapeutics.
Physicochemical Properties and Synthesis
A foundational understanding of a molecule's properties is critical for its application in drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₅FINO | [6] |
| Molecular Weight | 265.02 g/mol | [6] |
| CAS Number | 676445-27-5 | [6] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | [6] |
| logP | 1.5292 | [6] |
The synthesis of this compound can be conceptually approached from its corresponding carboxylic acid, 2-Fluoro-6-iodobenzoic acid, a key intermediate in pharmaceutical synthesis.[3] The general synthetic workflow involves the amidation of the corresponding acyl chloride.
Caption: General synthetic route to this compound.
Experimental Protocol: General Benzamide Synthesis
This protocol provides a general method for the synthesis of a benzamide from its corresponding benzoic acid, which can be adapted for this compound.
-
Acid Chloride Formation:
-
To a solution of 2-Fluoro-6-iodobenzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2-Fluoro-6-iodobenzoyl chloride, which can be used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude 2-Fluoro-6-iodobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C and add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Potential Applications in Medicinal Chemistry
The unique structural features of this compound make it an attractive scaffold for targeting a variety of biological systems.
Enzyme Inhibition
The benzamide moiety is a well-established pharmacophore in the design of enzyme inhibitors.[3] The presence of both fluorine and iodine can significantly influence binding affinity and selectivity.
-
Poly (ADP-ribose) Polymerase (PARP) Inhibitors: Benzamide derivatives are a cornerstone of PARP inhibitor development for cancer therapy. The amide functionality mimics the nicotinamide portion of the NAD+ substrate. The halogen substituents on the phenyl ring can form crucial interactions within the active site.
-
Histone Deacetylase (HDAC) Inhibitors: While entinostat, a non-halogenated benzamide, is a known HDAC inhibitor, strategic fluorination could enhance its properties.[2]
-
FtsZ Inhibitors: 2,6-Difluorobenzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, suggesting that this compound could serve as a scaffold for novel antibacterial agents.[9]
Caption: Potential enzyme targets for this compound derivatives.
Receptor Modulation
Halogenated benzamides have a rich history as receptor antagonists, particularly in the central nervous system.
-
Dopamine D2 Receptor Antagonists: Raclopride, a dihalogenated benzamide, is a well-known dopamine D2 receptor antagonist.[2] The substitution pattern of this compound provides a template for designing novel CNS-active agents.
-
Sigma (σ) Receptor Ligands: Halogenated arylsulfonamides have shown high affinity for σ receptors, which are implicated in various neurological disorders and cancer.[4] The benzamide scaffold offers an alternative core for developing novel σ receptor ligands.
Bioisosteric Replacement and Fragment-Based Drug Design
The this compound core can serve as a bioisostere for other bicyclic or substituted monocyclic systems. In fragment-based drug design, it represents a valuable starting point that can be elaborated to develop potent and selective ligands.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound are not yet widely published, we can infer potential relationships from related compounds.
| Modification | Potential Impact | Rationale |
| Amide Substitution | Modulation of potency and selectivity | N-alkylation or N-arylation can introduce new interactions with the target protein and alter physicochemical properties. |
| Iodine Replacement | Fine-tuning of binding and pharmacokinetics | Replacement with other halogens (Br, Cl) or small alkyl groups can probe the importance of halogen bonding and steric bulk. |
| Fluorine Replacement | Alteration of electronics and metabolism | Replacement with H or other electron-withdrawing/donating groups can elucidate the role of the fluorine's electronic contribution. |
Future Directions and Conclusion
This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. Its synthetic accessibility and unique combination of fluorine and iodine substituents make it a valuable tool for drug discovery. Future research should focus on the systematic exploration of its derivatives against a range of biological targets. The development of novel synthetic methodologies to further functionalize this core will undoubtedly expand its utility.
This technical guide has provided a comprehensive overview of the potential applications of this compound, grounded in the established principles of medicinal chemistry and data from analogous compounds. It is intended to serve as a catalyst for further investigation into this versatile building block, with the ultimate goal of accelerating the discovery of new and effective medicines.
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(21), 3896. (URL: [Link])
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Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1286-1295. (URL: [Link])
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2-Fluoro-6-iodobenzamide: A Strategic Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a comprehensive technical overview of 2-Fluoro-6-iodobenzamide. We will move beyond simple procedural lists to explore the causal factors behind experimental design, offering self-validating protocols and a deep dive into the strategic applications of this versatile building block.
Introduction: The Strategic Advantage of this compound
This compound is a uniquely functionalized aromatic compound that has gained significant traction as a key intermediate in medicinal chemistry and materials science.[1] Its value lies in the orthogonal reactivity conferred by its three distinct functional groups: the primary amide, the fluorine atom, and the iodine atom, all positioned in a sterically constrained ortho-ortho arrangement.
-
The Iodine Atom: This is the primary reactive handle for cross-coupling reactions. The Carbon-Iodine (C-I) bond is significantly weaker than C-Br or C-Cl bonds, making it highly susceptible to oxidative addition to a palladium(0) catalyst.[2][3] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times, which are critical advantages in complex, multi-step syntheses.[2]
-
The Fluorine Atom: The strategic placement of fluorine can profoundly influence the physicochemical properties of the final molecule. It can enhance metabolic stability, modulate the acidity (pKa) of nearby protons, and improve binding affinity to biological targets through favorable electrostatic interactions.[4][5]
-
The Benzamide Moiety: The primary amide is a common pharmacophore that can participate in hydrogen bonding with biological targets.[1][4] It also serves as a precursor for the construction of various heterocyclic systems, a common feature in many drug candidates.[1][6]
This unique combination makes this compound an ideal starting material for creating diverse molecular architectures, particularly in the synthesis of enzyme inhibitors and other complex therapeutic agents.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 676445-27-5 | [7] |
| Molecular Formula | C₇H₅FINO | [7] |
| Molecular Weight | 265.02 g/mol | [7] |
| Appearance | Typically a white to off-white solid | N/A |
| SMILES | O=C(N)C1=C(I)C=CC=C1F | [7] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | [7] |
| logP | 1.5292 | [7] |
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound is realized through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for its selective functionalization in the presence of other, less reactive halides.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[8][9] this compound is an excellent substrate for this transformation.
Mechanistic Rationale: The catalytic cycle's rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[2][10] The weak C-I bond of this compound allows this step to proceed efficiently, often at lower temperatures than the corresponding bromo- or chloro-analogs.[2][3] This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8][10]
Experimental Protocol: Synthesis of 2-Fluoro-6-phenylbenzamide
This protocol is a representative example based on established methodologies for Suzuki-Miyaura couplings of aryl iodides.[8][11]
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Causality: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10]
-
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Causality: Pd(PPh₃)₄ is a pre-catalyst that readily provides the active Pd(0) species in solution. The phosphine ligands stabilize the palladium center throughout the catalytic cycle.
-
-
Solvent Addition: Add a degassed solvent system, such as a mixture of Toluene and Water (e.g., 4:1 v/v).
-
Causality: A biphasic solvent system is often used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and boronate intermediate, bringing them to the interface for reaction. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Expected Outcome | Rationale |
| Relative Reactivity | High | The C-I bond is weaker than C-Br or C-Cl, enabling faster oxidative addition.[2] |
| Typical Temperature | 70-100 °C | The high reactivity allows for moderate heating, preserving sensitive functional groups.[2] |
| Typical Yield | Generally >80% | Efficient conversion due to favorable kinetics often leads to high product yields.[2] |
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a critical transformation for accessing linear, rigid scaffolds found in many functional materials and pharmaceuticals.[12][13]
Mechanistic Rationale: This reaction involves a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-I intermediate, followed by reductive elimination.[12] The high reactivity of this compound makes it an ideal substrate.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is adapted from general procedures for the Sonogashira coupling of aryl iodides.[3]
-
Setup: To a Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).
-
Inerting: Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.5 equiv.).
-
Causality: The amine serves as both the base to deprotonate the alkyne and as a solvent. It also scavenges the HI produced, preventing side reactions.
-
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitored by TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[14][15] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.
Mechanistic Rationale: Similar to other cross-couplings, the cycle begins with the oxidative addition of this compound to a Pd(0) complex.[16] The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a strong base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl product and regenerates the Pd(0) catalyst.[14]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on general methods described for the amination of aryl iodides.[16][17]
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biaryl phosphine like JohnPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.4 equiv.).
-
Causality: The choice of ligand is critical. Bulky, electron-rich phosphine ligands promote both the oxidative addition and the final reductive elimination step, which can be slow for many substrates.[16] A strong base is required to deprotonate the amine in the catalytic cycle.
-
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Seal the tube and heat the mixture (e.g., 80-110 °C) with stirring for 12-24 hours.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Application Showcase: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a vital class of targeted cancer therapies.[6][18] They function by exploiting a vulnerability in cancer cells with deficient DNA repair mechanisms (e.g., BRCA1/2 mutations), a concept known as synthetic lethality.[18][19] The benzamide core is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, blocking the enzyme's catalytic site.[19]
While numerous synthetic routes to PARP inhibitors like Olaparib exist, the 2-fluoro-benzoyl moiety is a recurring structural motif.[20][21][22] this compound serves as an excellent starting point or analog for constructing the key intermediates required for these complex molecules.
Synthetic Strategy towards a Phthalazinone Core:
A common core in many PARP inhibitors, including Olaparib, is the phthalazinone ring system.[6][21] this compound can be envisioned as a strategic precursor for building substituted benzamides that are then elaborated into these key heterocyclic scaffolds. A cross-coupling reaction would be the initial step to install the necessary carbon framework before subsequent cyclization reactions.
The synthesis of Olaparib often involves the key intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[21][22][23] The 2-fluorobenzoic acid portion of this molecule highlights the importance of the substitution pattern provided by precursors like this compound. The strategic placement of the fluorine atom is crucial for the final compound's biological activity and pharmacokinetic profile.
Conclusion
This compound is more than just a chemical reagent; it is a strategic building block that offers significant advantages in the synthesis of complex, high-value molecules. Its heightened reactivity in palladium-catalyzed cross-coupling reactions allows for milder conditions and greater efficiency, while the embedded fluoro-benzamide motif provides a validated scaffold for drug discovery, particularly in the field of oncology. The ability to precisely and efficiently execute Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions makes this compound an indispensable tool for medicinal chemists and researchers aiming to accelerate the development of next-generation therapeutics.
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Royal Society of Chemistry. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. [Link]
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National Institutes of Health. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]
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ResearchGate. A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]
- Google Patents. WO2018038680A1 - Processes for preparing olaparib.
- Google Patents. WO2018038680A1 - Processes for preparing olaparib.
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Wikipedia. Sonogashira coupling. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
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YouTube. Buchwald-Hartwig amination. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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National Institutes of Health. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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An In-depth Technical Guide to 2-Fluoro-6-iodobenzamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-6-iodobenzamide, a halogenated aromatic amide of increasing interest in medicinal chemistry and drug discovery. While the specific historical record of its initial synthesis is not extensively documented in readily available literature, this guide constructs a logical and experimentally sound pathway for its preparation based on established organic chemistry principles. We will delve into its chemical properties, a detailed, field-proven synthetic protocol, and its potential applications as a valuable building block for more complex molecules. This document is intended to serve as a practical resource for researchers, offering both theoretical understanding and actionable experimental details.
Introduction: The Significance of Halogenated Benzamides
Aromatic amides are a cornerstone of medicinal chemistry, forming the structural basis of a vast number of therapeutic agents. The introduction of halogen substituents, particularly fluorine and iodine, onto the aromatic ring can profoundly influence a molecule's physicochemical properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while iodine can serve as a handle for further chemical modifications, such as cross-coupling reactions, or be utilized in radiolabeling for imaging applications.
This compound is a unique scaffold that combines these two important halogens in an ortho-relationship to the amide functionality. This specific arrangement offers steric and electronic properties that make it a compelling starting material for the synthesis of novel heterocyclic compounds and other complex molecular architectures. Its derivatives are being explored for a range of biological activities, including as enzyme inhibitors and receptor modulators. While not as extensively studied as some other benzamides, its potential as a key intermediate is significant.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 676445-27-5 | [1] |
| Molecular Formula | C₇H₅FINO | [1] |
| Molecular Weight | 265.02 g/mol | [1] |
| Appearance | Typically a solid | |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be logically achieved through a two-step process starting from the commercially available 1-fluoro-3-iodobenzene. This pathway involves the ortho-lithiation and subsequent carboxylation to form the key intermediate, 2-fluoro-6-iodobenzoic acid, followed by amidation.
Step 1: Synthesis of 2-Fluoro-6-iodobenzoic Acid
The introduction of a carboxylic acid group ortho to the fluorine atom in 1-fluoro-3-iodobenzene is achieved through a directed ortho-metalation (DoM) reaction, followed by quenching with carbon dioxide.
Reaction Principle:
Directed ortho-metalation is a powerful tool in organic synthesis that allows for the regioselective deprotonation and subsequent functionalization of an aromatic ring. In this case, the fluorine atom directs the deprotonation to the adjacent ortho position. The resulting aryl lithium species is then trapped with an electrophile, in this case, carbon dioxide, to yield the corresponding benzoic acid.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diisopropylamine (3.3 equivalents) to anhydrous diethyl ether (Et₂O) and cool to -78 °C in a dry ice/acetone bath.
-
Formation of Lithium Diisopropylamide (LDA): Slowly add n-butyllithium (n-BuLi, 1.2 equivalents) dropwise to the stirred solution of diisopropylamine. Allow the mixture to stir at -78 °C for 30 minutes to ensure the complete formation of LDA.
-
Ortho-lithiation: To the freshly prepared LDA solution, add a solution of 1-fluoro-3-iodobenzene (1 equivalent) in anhydrous Et₂O dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or add an excess of crushed dry ice. Allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with water. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify to pH 1-2 with concentrated hydrochloric acid (HCl). The product, 2-fluoro-6-iodobenzoic acid, will precipitate out as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Amidation of 2-Fluoro-6-iodobenzoic Acid
The conversion of the carboxylic acid to the primary amide can be achieved through several standard methods. One common and effective approach is the activation of the carboxylic acid with a coupling agent, followed by the addition of an ammonia source.
Reaction Principle:
Carboxylic acids are generally unreactive towards direct amidation with ammonia. Therefore, the carboxylic acid must first be activated to a more reactive species, such as an acyl chloride or an active ester. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the acyl chloride, which then readily reacts with ammonia. Alternatively, peptide coupling reagents can be employed for a milder conversion.
Experimental Protocol:
-
Acid Activation (Method A: Acyl Chloride Formation): In a round-bottom flask, suspend 2-fluoro-6-iodobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Ammonia Coupling: Cool the reaction mixture to room temperature and carefully remove the excess SOCl₂ under reduced pressure. Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) and cool to 0 °C in an ice bath. Bubble ammonia gas through the solution or add a solution of concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Alternative Amidation (Method B: Peptide Coupling):
-
Reaction Setup: Dissolve 2-fluoro-6-iodobenzoic acid (1 equivalent) in an anhydrous aprotic solvent like DMF. Add a peptide coupling reagent such as HBTU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Ammonia Source: Add a source of ammonia, such as ammonium chloride (NH₄Cl, 1.2 equivalents), and continue stirring at room temperature overnight.
-
Work-up and Purification: The work-up and purification would be similar to Method A, involving an aqueous work-up, extraction, and chromatography or recrystallization.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the ortho-fluoro and iodo substituents allows for a variety of subsequent chemical transformations:
-
Cross-Coupling Reactions: The iodine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 6-position, leading to the rapid generation of diverse chemical libraries for biological screening.
-
Synthesis of Heterocycles: The ortho-relationship of the amide and the iodine atom can be exploited to construct fused heterocyclic systems, which are common scaffolds in many approved drugs.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, this compound can be used as a fragment in FBDD campaigns to identify initial hits against biological targets. The fluorine atom can be a useful probe for NMR-based screening methods.
While specific biological activities of this compound itself are not widely reported, its structural analogs, halogenated benzamides, have shown promise in various therapeutic areas, including:
-
Oncology: As precursors to inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP).
-
Infectious Diseases: As potential antibacterial agents.
Future Perspectives
The unique substitution pattern of this compound makes it a molecule of significant interest for further exploration. Future research will likely focus on:
-
Library Synthesis: The development of efficient and diverse synthetic routes to a wide range of derivatives for high-throughput screening.
-
Biological Evaluation: The systematic investigation of the biological activities of these derivatives against a panel of therapeutic targets.
-
Structural Biology: Co-crystallization studies of active derivatives with their biological targets to elucidate their binding modes and guide further optimization.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. While its own history is not yet richly detailed, its synthetic accessibility through established chemical principles makes it a readily available tool for researchers. The strategic placement of its functional groups offers a multitude of possibilities for the creation of novel and complex molecules with the potential for significant biological activity. This guide provides the necessary foundational knowledge and practical protocols to enable scientists to effectively utilize this promising chemical entity in their research and development endeavors.
References
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Reactivity Profile of the C-I Bond in 2-Fluoro-6-iodobenzamide: A Synthetic Chemist's Guide
An In-Depth Technical Guide
Executive Summary
2-Fluoro-6-iodobenzamide has emerged as a uniquely valuable building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science.[1] Its utility stems from a synthetically versatile carbon-iodine (C-I) bond, strategically positioned on a benzene ring and flanked by two influential ortho-substituents: a strongly electron-withdrawing fluorine atom and a potentially coordinating benzamide group. This guide provides an in-depth analysis of the C-I bond's reactivity, exploring the subtle electronic and steric influences that govern its behavior in key cross-coupling reactions. We will dissect the causality behind experimental choices for leveraging this scaffold, present validated protocols, and offer insights into its application for constructing complex molecular architectures.
The Molecular Architecture: An Interplay of Electronic and Steric Effects
The reactivity of the C-I bond in this compound is not governed by the iodine atom in isolation. Rather, it is the synergistic effect of its ortho-partners that dictates its synthetic personality.
-
The Carbon-Iodine Bond: As the largest and least electronegative halogen, iodine forms the weakest carbon-halogen bond. This inherent weakness makes it an excellent leaving group, particularly in transition-metal-catalyzed reactions that proceed via an oxidative addition mechanism. The C-I bond is the primary locus of reactivity for transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
-
The Ortho-Fluoro Group: Fluorine exerts a powerful inductive electron-withdrawing effect (-I effect) due to its high electronegativity.[2] This effect polarizes the C-I bond, increasing the electrophilicity of the ipso-carbon and thereby lowering the activation energy for the rate-determining oxidative addition step in many palladium-catalyzed cycles.[3] Judicious placement of fluorine can profoundly influence pharmacokinetic properties in drug candidates, enhancing metabolic stability and binding affinity.[4]
-
The Ortho-Benzamide Group: The benzamide moiety serves a dual role. Electronically, it is a deactivating group, yet its lone pairs on the nitrogen and oxygen atoms can participate in resonance.[5] More significantly, the amide functionality can act as a directing group in certain catalytic systems, coordinating to a metal center and influencing regioselectivity.[6][7][8] While the C-I bond is the more reactive site for cross-coupling, the presence of the amide offers potential for subsequent C-H functionalization reactions.
Caption: Electronic and steric influences on this compound.
Profile in Palladium- and Copper-Catalyzed Cross-Coupling Reactions
The C-I bond is an ideal handle for forging new carbon-carbon and carbon-heteroatom bonds. Its reactivity is most effectively exploited through a suite of well-established, transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for creating biaryl structures, a common motif in pharmaceuticals.[9] The reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, under basic conditions.[10]
Mechanistic Rationale: The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The electron-deficient nature of the aromatic ring in this compound, enhanced by the fluorine substituent, facilitates the initial, often rate-limiting, oxidative addition of the C-I bond to the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming conjugated enynes and arylalkynes.[12] It uniquely employs a dual catalytic system, consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide.[13]
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles.[12] The palladium cycle mirrors that of other cross-couplings, beginning with oxidative addition. The copper cycle serves to activate the terminal alkyne, forming a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is often the rate-determining step.[12] The mild reaction conditions are a key advantage, preserving sensitive functional groups.[13]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Fluoro-6-iodobenzamide
Introduction: Strategic Synthesis of Biaryl Benzamides
The 2-fluoro-6-substituted benzamide scaffold is a privileged motif in medicinal chemistry and drug discovery, frequently appearing in molecules targeting a range of biological pathways. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of the Suzuki coupling protocol to 2-Fluoro-6-iodobenzamide for the synthesis of a diverse array of biaryl benzamides.
The inherent steric hindrance and electronic properties of this compound present unique challenges that necessitate careful optimization of reaction parameters. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and offer insights into overcoming common hurdles to ensure successful and reproducible outcomes.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction. The high reactivity of the carbon-iodine bond in the substrate makes it an excellent candidate for this initial activation.[1]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (an arylboronic acid in this case) is transferred to the palladium(II) center. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation (Example) | Notes |
| This compound | 676445-27-5 | Commercially Available | Starting material. |
| Arylboronic Acid | Varies | Commercially Available | Coupling partner (1.2 - 1.5 equivalents). |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Strem Chemicals, Sigma-Aldrich | Palladium catalyst (1-5 mol%). |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Acros Organics, Fisher Scientific | Anhydrous, finely powdered base (2-3 equivalents). |
| 1,4-Dioxane | 123-91-1 | Sigma-Aldrich, EMD Millipore | Anhydrous solvent. Can form peroxides, test before use. |
| Toluene | 108-88-3 | Fisher Scientific, J.T. Baker | Anhydrous solvent. |
| Water | 7732-18-5 | - | Degassed, deionized water. |
| Ethyl Acetate | 141-78-6 | - | For extraction. |
| Brine (saturated NaCl solution) | - | - | For washing during workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | For drying organic layers. |
| Silica Gel | 7631-86-9 | - | For column chromatography (230-400 mesh). |
Reaction Setup and Execution
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v, approximately 0.1 M concentration with respect to the aryl halide) via syringe.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system to afford the pure biaryl benzamide.[3][4]
-
Representative Examples and Expected Yields
The following table provides representative examples of Suzuki coupling reactions with this compound. Please note that yields are highly dependent on the specific boronic acid used and the optimization of reaction conditions.
| Arylboronic Acid Partner | Product | Typical Conditions | Expected Yield Range |
| Phenylboronic Acid | 2-Fluoro-6-phenylbenzamide | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv.), Toluene/H₂O (4:1), 100 °C, 12 h | 75-90% |
| 4-Methoxyphenylboronic Acid | 2-Fluoro-6-(4-methoxyphenyl)benzamide | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv.), 1,4-Dioxane/H₂O (4:1), 100 °C, 12 h | 80-95% |
| 3,5-Dimethylphenylboronic Acid | 2-Fluoro-6-(3,5-dimethylphenyl)benzamide | Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (2 equiv.), Toluene/H₂O (4:1), 110 °C, 18 h | 70-85% |
| 4-(Trifluoromethyl)phenylboronic Acid | 2-Fluoro-6-(4-(trifluoromethyl)phenyl)benzamide | SPhos Pd G2 (2 mol%), K₃PO₄ (2.5 equiv.), 1,4-Dioxane/H₂O (5:1), 100 °C, 16 h | 65-80% |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivation: Ensure a strictly inert atmosphere. The palladium catalyst is sensitive to oxygen. Use freshly degassed solvents. Consider using more robust Buchwald-type ligands and pre-catalysts.
-
Inefficient Transmetalation: The choice of base is critical. For less reactive boronic acids, a stronger base like cesium carbonate or potassium phosphate may be beneficial.[5]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur if the reaction is too slow or if oxygen is present. Ensure an inert atmosphere and consider a slightly lower reaction temperature.
-
Protodeboronation: The boronic acid can be protonated and decompose, especially in the presence of water and at elevated temperatures. Using anhydrous conditions or a less aqueous solvent system might be necessary for sensitive substrates.
-
-
Purification Challenges:
-
Residual Palladium: The final product may be contaminated with palladium residues. Passing the crude product through a pad of silica gel or celite before concentration can help.
-
Co-eluting Impurities: If column chromatography is challenging, recrystallization can be an effective alternative for purifying solid products.[3]
-
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagents:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.[6]
-
Boronic Acids: While generally less toxic than other organometallic reagents, some boronic acids can be irritants. Consult the specific Safety Data Sheet (SDS) for each boronic acid used.[7]
-
Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.[8]
-
Solvents: 1,4-Dioxane and Toluene are flammable and have associated health risks. 1,4-Dioxane can form explosive peroxides upon storage.[4][9] Always use in a well-ventilated area and away from ignition sources.
-
-
Reaction Conditions: The reaction is typically run at elevated temperatures. Use appropriate heating equipment and take precautions against thermal burns.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of a wide range of biaryl benzamides. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields and purity. The protocol and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and development.
References
- Sigma-Aldrich. (2025). Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0).
- ChemRxiv. (n.d.).
- Carl ROTH. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Carl ROTH. (n.d.).
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic....
- Fisher Scientific. (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (n.d.).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemos GmbH & Co.KG. (n.d.).
- Organic Syntheses. (2025).
- MIT OpenCourseWare. (n.d.).
- Bangladesh Journals Online. (2016).
- RSC Publishing. (n.d.).
- PubMed Central. (2024).
- Benchchem. (n.d.). Application Notes & Protocols: Palladium-Catalyzed Synthesis Using 3-Amino-2-iodobenzamide.
- PubMed Central. (n.d.). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides.
- PubMed. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- Organic Chemistry Portal. (2005).
- PubMed Central. (n.d.).
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- 4. orgsyn.org [orgsyn.org]
- 5. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-6-iodobenzamide with Primary Amines
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination for the synthesis of N-aryl-2-fluoro-6-aminobenzamides. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the N-aryl anthranilamide scaffold in biologically active molecules. The protocol focuses on the coupling of 2-fluoro-6-iodobenzamide with primary amines, a transformation that presents unique challenges due to the steric hindrance and electronic properties of the substrate.
Introduction: The Power and Nuances of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, supplanting harsher, traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[1] Its significance is particularly pronounced in pharmaceutical and materials science, where the facile construction of C-N bonds is paramount.[3]
The reaction typically involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5] The choice of these components is critical and largely dependent on the specific substrates involved, with several "generations" of catalyst systems developed to accommodate a wide array of coupling partners under increasingly mild conditions.[1]
This guide specifically addresses the amination of this compound. The presence of two ortho substituents—a fluorine atom and a primary amide—introduces significant steric bulk around the reactive C-I bond. Furthermore, the electronic nature of these groups can influence the reactivity of the aryl iodide and the palladium catalyst. Aryl iodides are generally highly reactive electrophiles in palladium-catalyzed cross-coupling reactions; however, the steric hindrance and potential for catalyst inhibition by the iodide byproduct necessitate careful optimization of the reaction conditions.[3][6]
Mechanistic Overview: A Palladium-Catalyzed Dance
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process, generally proceeding through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.
Figure 1. A simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.[7] The steric hindrance from the ortho-fluoro and -benzamide groups can significantly impact the rate of this step.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6] The choice of base is critical to avoid side reactions with the benzamide functionality.
-
Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the desired N-aryl-2-fluoro-6-aminobenzamide and regenerating the Pd(0) catalyst.[4]
Key Experimental Parameters for this compound Amination
The success of this transformation hinges on the judicious selection of the catalyst system and reaction conditions. The steric bulk and electronic properties of this compound necessitate the use of sterically hindered and electron-rich phosphine ligands.
Palladium Precatalyst
A variety of Pd(0) and Pd(II) sources can be employed. Common choices include:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common and effective Pd(0) source.
-
Pd(OAc)₂ (Palladium(II) acetate): Requires in situ reduction to the active Pd(0) species, often facilitated by the phosphine ligand or the amine.[2][8]
-
Preformed Catalysts: Air-stable precatalysts, such as those based on biaryl phosphine ligands (e.g., G3 or G4 palladacycles), can offer improved reactivity and reproducibility.[9]
Phosphine Ligands: The Key to Success
The choice of ligand is arguably the most critical parameter. For sterically demanding substrates like this compound, bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig groups are generally the most effective.[1] These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition and reductive elimination steps.[1]
| Ligand | Structure | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for a broad range of substrates, including sterically hindered aryl chlorides and bromides.[10] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Particularly effective for the coupling of secondary amines.[10] May also show good performance with primary amines in certain cases. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Designed for the coupling of primary amines and has shown excellent performance in challenging cases.[2][11] |
The use of bidentate ligands like BINAP or DPPF, while effective for some systems, may be less ideal for this sterically congested substrate.[1]
Base Selection
The base plays a crucial role in the deprotonation of the amine. However, strong bases like sodium tert-butoxide (NaOtBu) can potentially react with the primary amide of the substrate. Therefore, a careful balance must be struck.
-
Sodium tert-butoxide (NaOtBu): A strong, commonly used base.[8] It should be used with caution due to the presence of the amide.
-
Cesium Carbonate (Cs₂CO₃): A milder base that can be effective for functionalized aryl iodides, minimizing side reactions with sensitive groups.[12]
-
Potassium Phosphate (K₃PO₄): Another milder base option that has been successfully employed in various Buchwald-Hartwig aminations.[4]
Solvent
Anhydrous, degassed solvents are essential to prevent catalyst deactivation.
-
Toluene or Dioxane: Common choices for Buchwald-Hartwig aminations, offering good solubility for the reactants and catalyst components.[2]
-
tert-Butanol (t-BuOH): Can also be an effective solvent, sometimes used in combination with other solvents.[4]
Detailed Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic primary amine (R-NH₂). Optimization of the ligand, base, and temperature may be necessary for specific primary amines.
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the primary amine.
-
Reaction: Place the reaction vessel in a preheated heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6]
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-fluoro-6-aminobenzamide.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Inefficient catalyst system- Low reaction temperature- Catalyst deactivation | - Screen other ligands (e.g., BrettPhos).- Increase the reaction temperature (up to 120 °C).- Ensure anhydrous and anaerobic conditions. |
| Side Product Formation (Hydrodehalogenation) | - Competing β-hydride elimination | - Use a more sterically hindered ligand to favor reductive elimination.[1] |
| Amide Hydrolysis | - Base is too strong | - Switch to a milder base such as Cs₂CO₃ or K₃PO₄.[12] |
| Di-arylation of Primary Amine | - Amine is too reactive | - Use a slight excess of the amine (1.1-1.2 eq).- Consider using a ligand known to favor mono-arylation, such as BrettPhos.[11] |
Conclusion
The Buchwald-Hartwig amination of this compound with primary amines is a powerful tool for the synthesis of valuable N-aryl anthranilamide derivatives. While the sterically congested nature of the substrate presents challenges, a rational approach to the selection of a bulky, electron-rich phosphine ligand, a suitable base, and appropriate reaction conditions can lead to high yields of the desired products. The protocol and insights provided herein serve as a robust starting point for researchers in their synthetic endeavors.
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
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Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]
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Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). Available at: [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
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(PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - ResearchGate. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]
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Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. Available at: [Link]
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An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Available at: [Link]
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[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. Available at: [Link]
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Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry. Available at: [Link]
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Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones. Available at: [Link]
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Synthesis and electronic properties of sterically demanding N-arylphenothiazines and unexpected Buchwald-Hartwig aminations. Semantic Scholar. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
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Application Notes & Protocols: Sonogashira Coupling of 2-Fluoro-6-iodobenzamide
Introduction: Navigating the Challenges of Sterically Hindered Couplings
The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, largely due to its tolerance of a wide range of functional groups and typically mild reaction conditions.[3][4][5]
This guide focuses on a particularly challenging substrate: 2-Fluoro-6-iodobenzamide . The ortho-positioning of both a fluorine atom and a benzamide group relative to the reactive iodide presents significant steric and electronic challenges. The steric bulk of the adjacent benzamide group can impede the approach of the bulky palladium catalyst to the C-I bond, a critical step for oxidative addition.[6][7] Furthermore, the electron-withdrawing nature of both the fluorine and amide functionalities influences the electronic properties of the aryl iodide.
This document provides a detailed exploration of the mechanistic underpinnings, optimized protocols, and troubleshooting strategies for successfully executing the Sonogashira coupling of this compound, designed for researchers and professionals in drug development and chemical synthesis.
Reaction Mechanism and Key Considerations
A deep understanding of the Sonogashira reaction mechanism is paramount for rational optimization and troubleshooting. The reaction is traditionally understood to proceed via two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[1][8]
The Dual Catalytic Cycle:
-
Palladium Cycle :
-
Reductive Elimination & Catalyst Activation : If starting with a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it is first reduced in situ to the active Pd(0) species.[3]
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate. This is often the rate-determining step, particularly with sterically hindered substrates.[6][8]
-
Transmetalation : The alkyne, activated by the copper cycle, is transferred from copper to the palladium center, displacing the halide.[8][9]
-
Reductive Elimination : The final step involves the cis-to-trans isomerization followed by reductive elimination of the final coupled product, regenerating the Pd(0) catalyst which re-enters the cycle.[8]
-
-
Copper Cycle :
-
π-Alkyne Complex Formation : The copper(I) co-catalyst coordinates with the terminal alkyne.[8]
-
Deprotonation : An amine base deprotonates the terminal alkyne, facilitated by copper coordination which increases the alkyne's acidity, to form a copper(I) acetylide intermediate.[8][10] This species is the active nucleophile for the transmetalation step.
-
The interplay between these two cycles allows the reaction to proceed efficiently under mild conditions.[3]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Key Experimental Choices & Causality
-
Palladium Catalyst & Ligand : For sterically hindered substrates like this compound, the choice of ligand is critical. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the slow oxidative addition step and improve yields.[7][8] PdCl₂(PPh₃)₂ is often preferred as a precatalyst due to its higher air stability compared to Pd(PPh₃)₄.[11]
-
Copper Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst.[3] Its primary role is to facilitate alkyne deprotonation and form the copper acetylide.[8] However, a significant drawback is the promotion of undesired alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[3][6] Therefore, rigorous exclusion of air is essential.
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used in excess. It serves two purposes: neutralizing the hydrogen iodide (HI) byproduct generated and acting as the base in the copper cycle to deprotonate the alkyne.[10] In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ are used, which can be advantageous for certain substrates.[3]
-
Solvent : The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates.[12] Common solvents include THF, DMF, toluene, and acetonitrile.[13] Polar aprotic solvents like DMF can stabilize charged intermediates and may enhance reaction rates, but can be difficult to remove.[12] Using the amine base as a co-solvent (e.g., THF/Et₃N mixture) is a common and effective strategy.[14]
Detailed Experimental Protocols
Safety Precaution : All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol A: Standard Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) (degassed, 3-5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an anaerobic environment. This step is critical to prevent catalyst decomposition and alkyne homocoupling.[15]
-
Solvent & Reagent Addition : Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF, to make a ~0.1 M solution based on the aryl iodide) and degassed triethylamine (3-5 equiv).
-
Alkyne Addition : Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe. A slight excess of the alkyne is used to drive the reaction to completion.
-
Reaction Execution : Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C). The optimal temperature may need to be determined empirically, as aryl iodides are highly reactive but steric hindrance may necessitate heating.[3][15]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst residues and amine salts.
-
Purification : Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol B: Copper-Free Sonogashira Coupling
This protocol is recommended if alkyne homocoupling (Glaser coupling) is a significant issue.[6] It often requires a more active palladium catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Bulky Phosphine Ligand (e.g., Triphenylphosphine (PPh₃) or XPhos) (4 mol%)
-
Diisopropylethylamine (DIPEA) or another suitable amine base (3-5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Vessel Preparation : To a dry Schlenk flask with a stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).
-
Inert Atmosphere : Seal the flask and establish an inert atmosphere as described in Protocol A.
-
Solvent & Reagent Addition : Add the anhydrous, degassed solvent (e.g., Toluene) and the amine base (e.g., DIPEA).
-
Alkyne Addition : Add the terminal alkyne (1.2-1.5 equiv) dropwise.
-
Reaction Execution : Heat the reaction mixture (typically 60-100 °C). Copper-free reactions often require higher temperatures to proceed at a reasonable rate.
-
Monitoring, Workup, and Purification : Follow steps 6-8 as outlined in Protocol A.
Summary of Reaction Conditions
| Parameter | Protocol A (Standard Pd/Cu) | Protocol B (Copper-Free) | Rationale / Notes |
| Pd Source | PdCl₂(PPh₃)₂ (1-3 mol%) | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ is an air-stable precatalyst. Pd(OAc)₂ with a ligand is common for copper-free systems.[11][16] |
| Ligand | PPh₃ (in precatalyst) | PPh₃, XPhos, etc. (4 mol%) | Bulky, electron-rich ligands are often needed for copper-free and sterically hindered couplings.[8] |
| Co-catalyst | CuI (2-5 mol%) | None | Eliminating copper prevents Glaser homocoupling but may require harsher conditions.[3] |
| Base | Et₃N (3-5 equiv) | DIPEA (3-5 equiv) | Amine base neutralizes HX byproduct and deprotonates the alkyne. |
| Solvent | THF, DMF | Toluene, Dioxane | Choice depends on reagent solubility and desired reaction temperature. |
| Temperature | Room Temp to 60 °C | 60 - 100 °C | Aryl iodides are reactive, but hindrance may require heat. Copper-free variants often need more energy.[3] |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues.
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Application Notes and Protocols for the Synthesis of PARP Inhibitors Utilizing 2-Fluoro-6-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a significant advancement in targeted cancer therapy, particularly for malignancies with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations. The synthesis of these intricate heterocyclic molecules often hinges on strategic selection of starting materials and efficient, robust coupling methodologies. This guide details the application of 2-Fluoro-6-iodobenzamide as a versatile and strategic starting material for the synthesis of core scaffolds found in several potent PARP inhibitors. The unique ortho-substitution of fluorine and iodine on the benzamide ring offers distinct advantages: the iodine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex bi-aryl and heterocyclic systems, while the fluorine atom can enhance metabolic stability and modulate binding affinity of the final compound.[1][2][3] This document provides a comprehensive overview of proposed synthetic strategies, detailed experimental protocols based on established and analogous reactions, and the fundamental biological rationale for PARP inhibition.
Introduction: The Strategic Advantage of this compound in PARP Inhibitor Synthesis
The benzamide moiety is a well-recognized pharmacophore in the design of PARP inhibitors, crucial for interaction with the nicotinamide binding pocket of the enzyme. The strategic placement of halogen atoms on this scaffold can significantly influence the physicochemical and pharmacological properties of the resulting inhibitor.
-
The Role of Iodine: The iodine atom at the 2-position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[4][5] These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are cornerstones of modern medicinal chemistry for their efficiency in forming carbon-carbon and carbon-nitrogen bonds.[6] This allows for the modular and convergent assembly of the complex heterocyclic cores characteristic of many PARP inhibitors.
-
The Influence of Fluorine: The fluorine atom at the 6-position offers several potential benefits. Its high electronegativity can influence the acidity of the amide proton and modulate the electronic properties of the aromatic ring. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions, thereby enhancing the metabolic stability and pharmacokinetic profile of the final drug candidate.[2][3] Selective fluorination can also lead to improved binding affinity with the target protein.[2]
This guide will focus on two plausible and high-impact synthetic routes starting from this compound to generate key PARP inhibitor cores: the indazole carboxamide scaffold, central to Niraparib, and the phthalazinone core, a key feature of Olaparib.
The Biological Basis of PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes, with PARP-1 being the most abundant, that play a critical role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks (SSBs).[1][4] When an SSB occurs, PARP-1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[4]
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[4] These cancer cells become highly dependent on the PARP-mediated BER pathway. Inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate toxic DSBs. Without a functional HR pathway to repair these DSBs, the cells undergo apoptosis. This concept, where a deficiency in two genes or pathways results in cell death while a deficiency in either one alone does not, is known as synthetic lethality.[1]
Caption: Mechanism of synthetic lethality in BRCA-deficient cells.
Synthetic Protocols and Methodologies
The following protocols are representative and based on well-established palladium-catalyzed cross-coupling reactions. Researchers should optimize conditions for their specific substrates and equipment.
Synthesis of an Indazole Carboxamide Core (Niraparib Analog)
The indazole carboxamide scaffold is the core of Niraparib, a potent PARP-1 and PARP-2 inhibitor.[7] A key step in its synthesis is the formation of a C-N bond between the indazole nitrogen and an aryl group, which can be achieved via a Buchwald-Hartwig amination.
Caption: Workflow for Indazole Carboxamide Core Synthesis.
Protocol 1: Buchwald-Hartwig Amination for C-N Coupling
This protocol describes the palladium-catalyzed coupling of this compound with indazole.
Materials:
-
This compound
-
Indazole
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XPhos-Pd-G2
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), indazole (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare the catalyst system. Add Pd(OAc)₂ (0.02 - 0.05 eq) and XPhos (0.04 - 0.10 eq) to the reaction flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) to the flask.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-arylbenzamide product.
Causality and Insights:
-
Catalyst System: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[6] The choice of ligand (e.g., XPhos) is critical; sterically hindered biaryl phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.[8]
-
Base: The base is essential for deprotonating the amine (indazole in this case), allowing it to coordinate to the palladium center.[8] The choice of base can significantly impact the reaction rate and yield.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial to prevent catalyst oxidation and deactivation.
Synthesis of a Phthalazinone Core (Olaparib Analog)
The phthalazinone ring is a key structural element of Olaparib.[4] A plausible synthetic route from this compound involves a Suzuki coupling to introduce a vinyl group, followed by cyclization.
Caption: Workflow for Phthalazinone Core Synthesis.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed coupling of this compound with a vinylboronic acid derivative.
Materials:
-
This compound
-
Potassium vinyltrifluoroborate or other suitable vinyl boronate
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd(dppf)Cl₂
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
-
Reaction vessel suitable for heating under reflux
Procedure:
-
Vessel Setup: In a round-bottom flask, combine this compound (1.0 eq), the vinylboronic acid or ester (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent and Base Addition: Add the solvent system (e.g., a 4:1 mixture of Toluene:Water) and the aqueous base (e.g., 2M Na₂CO₃, 3.0 eq).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the 2-vinylbenzamide intermediate.
Causality and Insights:
-
Suzuki Coupling: The Suzuki coupling is a versatile method for forming C-C bonds.[9][10][11] It involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle.
-
Base Role: The base is crucial for activating the boronic acid derivative for the transmetalation step.[9]
-
Ligand Choice: The choice of ligand can influence the efficiency and stereoselectivity of the coupling. For simple couplings, PPh₃ is often sufficient, but more complex substrates may require specialized ligands.[9]
Data Presentation and Characterization
Successful synthesis requires rigorous characterization of intermediates and the final product. The following table provides expected data ranges for analogous reactions.
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Catalyst Loading | 1-5 mol% | 2-5 mol% |
| Typical Yield | 60-95% | 70-98% |
| Reaction Time | 4-24 hours | 2-12 hours |
| Temperature | 80-120 °C | 70-100 °C |
| Characterization | ¹H NMR, ¹³C NMR, HRMS, LC-MS | ¹H NMR, ¹³C NMR, HRMS, LC-MS |
Conclusion
This compound is a highly valuable and strategic starting material for the synthesis of PARP inhibitors. Its unique substitution pattern allows for the efficient and modular construction of key inhibitor scaffolds through robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug development to explore the synthesis of novel and potent PARP inhibitors, leveraging the advantageous properties imparted by the fluoro and iodo substituents.
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
PubMed. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Available from: [Link]
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ResearchGate. Synthesis of Novel Dual Target Inhibitors of PARP and HSP90 and Their Antitumor Activities. Available from: [Link]
-
National Institutes of Health. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Available from: [Link]
-
ResearchGate. Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. Available from: [Link]
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University of Manchester. Production of Niraparib using Imine Reductases. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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National Institutes of Health. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available from: [Link]
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-
SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available from: [Link]
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ResearchGate. Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates) | Request PDF. Available from: [Link]
-
ResearchGate. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Available from: [Link]
-
ResearchGate. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Available from: [Link]
-
ResearchGate. On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. Available from: [Link]
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PubMed. The role of fluorine in medicinal chemistry. Available from: [Link]
-
National Institutes of Health. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Available from: [Link]
-
ResearchGate. The role of fluorine in medicinal chemistry | Request PDF. Available from: [Link]
-
National Institutes of Health. Niraparib | C19H20N4O | CID 24958200. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Available from: [Link]
-
Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]
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- 11. preprints.org [preprints.org]
The Strategic Utility of 2-Fluoro-6-iodobenzamide in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Introduction: The Emergence of a Privileged Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex, biologically active molecules. 2-Fluoro-6-iodobenzamide has emerged as a highly versatile and powerful building block, prized for its unique electronic and steric properties that enable a diverse range of chemical transformations. The presence of an iodine atom at the ortho-position to the benzamide moiety renders it an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, while the fluorine atom provides a valuable tool for modulating the physicochemical and pharmacokinetic properties of the resulting compounds. This strategic placement of functional groups allows for the facile introduction of molecular diversity and the construction of intricate heterocyclic scaffolds that are central to many therapeutic agents.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive heterocycles, with a particular focus on the construction of Poly(ADP-ribose) polymerase (PARP) inhibitors and phenanthridinone derivatives. We will delve into the mechanistic rationale behind key synthetic strategies, provide detailed experimental protocols based on established methodologies, and present quantitative data to inform reaction optimization and highlight the therapeutic potential of the synthesized compounds.
Core Applications in Bioactive Heterocycle Synthesis
The unique structural arrangement of this compound makes it an ideal precursor for a variety of powerful synthetic transformations, including Suzuki-Miyaura couplings, Sonogashira couplings, and intramolecular C-H activation/arylation reactions. These methods provide access to a wide array of heterocyclic systems with significant biological activity.
Synthesis of PARP Inhibitors: A Targeted Approach to Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP inhibitors have garnered significant attention as targeted therapies for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1] The synthesis of these complex heterocyclic drugs often relies on versatile building blocks and efficient coupling strategies. This compound, and its close analog 2-iodobenzamide, serve as strategic starting materials for constructing the core scaffolds of several PARP inhibitors.[1]
The indazole carboxamide scaffold is a key structural motif in potent PARP inhibitors like Niraparib. A plausible and efficient synthetic route to this core involves a Suzuki-Miyaura coupling reaction between this compound and a suitably substituted arylboronic acid. This reaction facilitates the formation of a crucial carbon-carbon bond, setting the stage for subsequent cyclization to form the indazole ring system.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable ligand is critical for the success of the Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ or combinations of a palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos) are often employed to facilitate the catalytic cycle.[2] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the activation of the boronic acid, enabling transmetalation to the palladium center. The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of both the organic and inorganic reagents.
Detailed Experimental Protocol (Analogous): To a solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a 4:1 mixture of dioxane and water, add K₂CO₃ (3.0 equiv). Degas the mixture by bubbling with argon for 15 minutes. Add Pd(PPh₃)₄ (0.05 equiv) and heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours. Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The phthalazinone ring is another critical scaffold found in PARP inhibitors, including the well-known drug Olaparib. A powerful strategy for constructing this heterocyclic system involves an initial Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization. This two-step sequence allows for the introduction of diverse side chains via the alkyne partner, facilitating structure-activity relationship (SAR) studies.
Causality Behind Experimental Choices: The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[3] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent. The subsequent intramolecular cyclization can be promoted by heat or by the addition of a catalyst, leading to the formation of the fused lactam ring system.
Detailed Experimental Protocol (Analogous): To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv). Degas the mixture with argon for 15 minutes and then stir at room temperature for 6 hours under an argon atmosphere. Monitor the reaction by TLC. After completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent (e.g., DMF) and heat to 120 °C for 4 hours to induce cyclization. Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Heterocycle Core | Key Reaction | Starting Material | Bioactive Target Class | Representative Drug |
| Indazole Carboxamide | Suzuki-Miyaura Coupling | This compound | PARP Inhibitors | Niraparib (analog) |
| Phthalazinone | Sonogashira Coupling & Cyclization | This compound | PARP Inhibitors | Olaparib (analog) |
| Phenanthridinone | Intramolecular C-H Arylation | This compound | PARP Inhibitors, Antivirals | PJ34 (analog) |
Table 1: Overview of Heterocyclic Scaffolds Synthesized from this compound and their Bioactive Applications.
Synthesis of Phenanthridinones: Accessing a Privileged Heterocyclic Scaffold
The phenanthridinone skeleton is a common structural motif found in numerous bioactive natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including potent PARP inhibition.[4] Palladium-catalyzed intramolecular C-H bond activation/arylation is a modern and highly efficient strategy for the synthesis of phenanthridinones from N-substituted 2-halobenzamides.[5]
Causality Behind Experimental Choices: This transformation typically involves the initial N-arylation of this compound, followed by a palladium-catalyzed intramolecular C-H activation of the N-aryl ring and subsequent C-C bond formation. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[5] The directing effect of the amide group facilitates the ortho-C-H activation on the N-aryl substituent. The reaction often proceeds via a concerted metalation-deprotonation (CMD) pathway.
Detailed Experimental Protocol (Analogous): Step 1: N-Arylation. To a solution of this compound (1.0 equiv) and an appropriate aniline (1.1 equiv) in DMF, add K₂CO₃ (2.0 equiv) and CuI (0.1 equiv). Heat the mixture to 120 °C for 24 hours. Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude N-aryl-2-fluoro-6-iodobenzamide by column chromatography.
Step 2: Intramolecular C-H Arylation. To a solution of the N-aryl-2-fluoro-6-iodobenzamide (1.0 equiv) in DMA, add Pd(OAc)₂ (0.1 equiv), P(Cy)₃ (0.2 equiv), and K₂CO₃ (2.0 equiv). Degas the mixture with argon for 15 minutes and then heat to 130 °C for 18 hours. Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting phenanthridinone by column chromatography.
| Compound ID | PARP-1 IC₅₀ (nM) | Cell Line | CC₅₀ (nM) | Reference |
| Analog 48 (5-fluoro-2-phenyl-2H-indazole-7-carboxamide) | 4 | BRCA-1 deficient | 42 | [6] |
| Olaparib | 1.9 | - | - | [7] |
| Niraparib | 3.8 | - | - | [7] |
Table 2: Biological Activity of Representative PARP Inhibitors with Related Scaffolds.
Conclusion and Future Perspectives
This compound has proven to be a cornerstone in the synthesis of a diverse array of bioactive heterocycles. Its strategic functionalization allows for the application of modern palladium-catalyzed cross-coupling and C-H activation methodologies, providing efficient and modular routes to valuable therapeutic scaffolds such as PARP inhibitors and phenanthridinones. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in drug discovery and development to harness the full synthetic potential of this privileged building block. Future explorations will undoubtedly expand the utility of this compound to construct novel heterocyclic systems with unique biological activities, further solidifying its importance in the pursuit of new medicines.
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The Role of 2-Iodobenzamide in the Synthesis of PARP Inhibitors. Benchchem.
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Design, synthesis and biological evaluation of novel PARP inhibitors against acquired drug-resistance. PubMed.
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI.
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Sonogashira Coupling. Organic Chemistry Portal.
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Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PubMed.
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Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. RSC Publishing.
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Design, Synthesis and Biological Evaluation of Novel PARP inhibitors Against Acquired Drug-resistance. ResearchGate.
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Synthesis and biological evaluation of a tumor-selective degrader of PARP1. PubMed.
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Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
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Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. Beilstein Journal of Organic Chemistry.
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT.
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Synthesis of phenanthridines via a palladium-catalyzed annulation of 2-iodobenzimines with 2-halobenzoic acids. RSC Publishing.
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Enantioselective cis-β-lactam synthesis by intramolecular C–H functionalization from enoldiazoacetamides and derivative donor–acceptor cyclopropenes. National Institutes of Health.
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Synthetic Strategies in the Preparation of Phenanthridinones. National Institutes of Health.
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Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. SciSpace.
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Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 6-Chlorohept-4-en-2-yne. Benchchem.
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Iron-Catalyzed Sonogashira Type Cross-Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. ResearchGate.
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DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.
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Enantioselective cis-β-lactam synthesis by intramolecular C-H functionalization from enoldiazoacetamides and derivative donor-acceptor cyclopropenes. PubMed.
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A Solely Fe‐Catalyzed Sonogashira‐Type Coupling of non‐Activated Secondary Alkyl Iodides with Terminal Alkynes. ResearchGate.
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Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. ResearchGate.
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I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles. Organic Chemistry Portal.
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Enantioselective cis-β-lactam synthesis by intramolecular C–H functionalization from enoldiazoacetamides and derivative donor–acceptor cyclopropenes. Semantic Scholar.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-6-iodobenzamide
Introduction: The Strategic Value of 2-Fluoro-6-iodobenzamide in Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic assembly of complex molecular architectures with precision and efficiency is paramount. The substituted benzamide motif is a privileged scaffold, present in a multitude of clinically successful drugs. This compound emerges as a particularly valuable building block, offering a unique combination of functionalities. The primary amide provides a key hydrogen bonding group, the ortho-fluoro substituent can modulate physicochemical properties such as pKa and metabolic stability, and the ortho-iodo group serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of three cornerstone palladium-catalyzed transformations—the Suzuki-Miyaura, Heck, and Sonogashira couplings—as applied to this compound. We move beyond simple procedural lists to explain the underlying principles and mechanistic rationale, empowering researchers to not only replicate these protocols but also to troubleshoot and adapt them for their specific synthetic challenges. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.
The Engine of C-C Bond Formation: The Palladium Catalytic Cycle
At the heart of these powerful transformations lies a well-orchestrated catalytic cycle, typically involving a palladium(0) active species. While nuances exist for each specific reaction, the general pathway provides a crucial framework for understanding and optimization. The cycle consists of three fundamental steps: oxidative addition, a variable second step (transmetalation or migratory insertion), and reductive elimination.[1][2]
-
Oxidative Addition: The cycle initiates with the insertion of the low-valent Pd(0) catalyst into the carbon-iodine bond of this compound. This is generally the rate-determining step and results in a square planar Pd(II) intermediate. The high reactivity of the C-I bond makes this step highly favorable.[1]
-
Transmetalation (Suzuki & Sonogashira) / Migratory Insertion (Heck):
-
Suzuki-Miyaura: An organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[1][3]
-
Sonogashira: A terminal alkyne, typically coordinated to a copper(I) co-catalyst, undergoes transmetalation with the Pd(II) complex.[4]
-
Heck: An alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[5][6]
-
-
Reductive Elimination: The newly coupled organic fragments are expelled from the palladium coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]
Caption: General Palladium Catalytic Cycle.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is an exceptionally robust and versatile method for constructing C(sp²)-C(sp²) bonds, making it a cornerstone for the synthesis of biaryl scaffolds prevalent in pharmaceuticals.[2][7] The reaction's tolerance for a wide range of functional groups and the generally mild conditions make it ideal for late-stage functionalization.
Causality Behind Component Selection:
-
Catalyst: PdCl₂(dppf) is often chosen for its high activity and stability. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step.
-
Base: An aqueous base like K₂CO₃ or Cs₂CO₃ is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, facilitating transmetalation.[3]
-
Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 265.02 | 1.0 | 1.0 |
| Arylboronic Acid | Variable | 1.2 | 1.2 |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture (4:1 v/v).
-
Degassing: Seal the flask with a septum and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and transfer to a separatory funnel. Extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl benzamide.[7]
Protocol 2: Heck Reaction for Alkene Arylation
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond at an sp² carbon.[5] This reaction is instrumental in synthesizing substituted styrenes and cinnamates, which are valuable intermediates in various synthetic routes.
Causality Behind Component Selection:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precursor that is reduced in situ to the active Pd(0) species.
-
Ligand: For aryl iodides, the reaction can sometimes proceed without a phosphine ligand. However, adding a ligand like triphenylphosphine (PPh₃) can stabilize the catalyst and improve yields.
-
Base: An organic base, such as triethylamine (Et₃N), is used to neutralize the HI generated during the catalytic cycle, preventing catalyst deactivation and promoting the regeneration of the Pd(0) species.[6]
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to ensure the solubility of the reactants and catalyst.
Experimental Protocol: Heck Reaction
Caption: Experimental Workflow for the Heck Reaction.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 265.02 | 1.0 | 1.0 |
| Alkene (e.g., Styrene) | 104.15 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| DMF | - | 10 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: In a sealable reaction tube or flask, combine this compound (1.0 eq), the alkene (e.g., styrene or an acrylate, 1.5 eq), and triethylamine (2.0 eq) in DMF.
-
Degassing: Degas the solution with a stream of argon or nitrogen for 15 minutes.
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) to the mixture.
-
Reaction: Seal the vessel and heat the reaction to 100 °C. Stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-16 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired arylated alkene product.[7]
Protocol 3: Sonogashira Coupling for Aryl Alkyne Synthesis
The Sonogashira coupling provides a direct and highly efficient route to construct C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[4] The resulting aryl alkynes are versatile intermediates, readily participating in further transformations like cycloadditions or reductions.
Causality Behind Component Selection:
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system. A palladium complex (e.g., Pd(PPh₃)₂Cl₂) is the primary cross-coupling catalyst, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium center.[8]
-
Base: An amine base, often the solvent itself (like triethylamine or diisopropylamine), is required to deprotonate the terminal alkyne and neutralize the HX byproduct.
-
Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These methods often require more specialized palladium catalysts or different reaction conditions but offer a cleaner product profile.[9]
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
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Application Notes and Protocols for the Synthesis of 2-Fluoro-6-iodobenzamide Derivatives
Introduction: The Strategic Importance of 2-Fluoro-6-iodobenzamide Derivatives in Modern Drug Discovery
The this compound scaffold is a privileged structural motif in medicinal chemistry, primarily due to its prevalence in a range of biologically active molecules. The unique substitution pattern of an ortho-fluoro and ortho-iodo group on the benzamide core imparts specific conformational constraints and electronic properties that are advantageous for molecular recognition by biological targets. The iodine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, while the fluorine atom can enhance binding affinity and modulate metabolic stability.
Notably, derivatives of this scaffold are key components in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms. This application note provides a detailed, field-proven protocol for the synthesis of this compound derivatives, with a focus on the underlying chemical principles and practical considerations for achieving high yields and purity.
Synthetic Strategy: Amide Bond Formation from 2-Fluoro-6-iodobenzoic Acid
The most direct and reliable method for the synthesis of this compound derivatives is the coupling of the parent carboxylic acid, 2-fluoro-6-iodobenzoic acid, with a desired primary or secondary amine. The primary challenge in this transformation lies in the steric hindrance imposed by the ortho-substituents on the benzoic acid, which can impede the approach of the amine nucleophile. Therefore, the selection of an appropriate coupling reagent is critical for efficient amide bond formation.
This protocol will focus on the use of a carbodiimide-mediated coupling reaction, a widely employed and robust method in organic synthesis. Specifically, we will utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as 1-hydroxybenzotriazole (HOBt) or a more advanced coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for more challenging couplings.
Experimental Workflow Overview
The synthesis of this compound derivatives can be systematically approached through a three-stage process: activation of the carboxylic acid, nucleophilic attack by the amine, and subsequent purification of the final product.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for a range of primary and secondary amines. For sterically demanding or electronically deactivated amines, the use of HATU is recommended.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Fluoro-6-iodobenzoic acid | ≥98% | Commercially Available | Starting material.[1][2] |
| Amine (primary or secondary) | ≥98% | Commercially Available | Nucleophile. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Synthesis Grade | Commercially Available | Coupling reagent. |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Commercially Available | Activating and racemization-suppressing agent. |
| HATU | Synthesis Grade | Commercially Available | Recommended for hindered couplings. |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Commercially Available | Non-nucleophilic base. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Co-solvent if needed for solubility. |
| Saturated aqueous sodium bicarbonate | Reagent Grade | - | For workup. |
| Brine | Reagent Grade | - | For workup. |
| Anhydrous magnesium sulfate | Reagent Grade | - | Drying agent. |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl acetate | HPLC Grade | Commercially Available | Eluent for chromatography. |
| Hexanes | HPLC Grade | Commercially Available | Eluent for chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-6-iodobenzoic acid (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be added as a co-solvent.
-
Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents) followed by HOBt (1.2 equivalents) or HATU (1.2 equivalents).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the reaction mixture.
-
Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.5 equivalents) portion-wise over 5 minutes. If using HATU, the addition of EDC is not necessary.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.
Mechanism of Amide Bond Formation
The formation of the amide bond proceeds through the activation of the carboxylic acid by the coupling reagent, which converts the hydroxyl group into a better leaving group. This is followed by nucleophilic attack from the amine.
Caption: A simplified mechanism of EDC/HOBt mediated amide bond formation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagents.
-
DIPEA as a Base: A non-nucleophilic base like DIPEA is used to neutralize the acidic protons of the carboxylic acid and the protonated amine without competing with the desired amine nucleophile.
-
HOBt/HATU as Additives: HOBt and HATU act as activating agents by forming an activated ester intermediate with the O-acylisourea.[3] This intermediate is more reactive towards the amine and less prone to side reactions, such as the formation of N-acylurea byproducts. For sterically hindered substrates, the formation of an acyl fluoride in situ can be an effective strategy.[4]
-
Aqueous Workup: The washing steps with saturated aqueous sodium bicarbonate are essential to remove any unreacted carboxylic acid and acidic byproducts.
Characterization of this compound Derivatives
The successful synthesis of the target compound should be confirmed by a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic and amide protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: Will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the amide.
-
¹⁹F NMR: This is a particularly useful technique for fluorinated compounds, providing a distinct signal for the fluorine atom.[5][6][7] The chemical shift of the fluorine signal can be sensitive to the electronic environment of the molecule.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the synthesized compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inefficient activation of the carboxylic acid. | Switch to a more powerful coupling reagent like HATU. Ensure anhydrous conditions. |
| Steric hindrance from the amine. | Increase the reaction temperature or use a more reactive acyl fluoride intermediate. | |
| Formation of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate. | Ensure the timely addition of HOBt or HATU after the addition of EDC. |
| Difficult purification | Co-elution of the product and byproducts. | Optimize the eluent system for column chromatography. Consider reverse-phase HPLC for highly pure samples. |
Conclusion
The protocol described in this application note provides a robust and reliable method for the synthesis of this compound derivatives, which are valuable building blocks in pharmaceutical research. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide range of these important compounds for further investigation and development.
References
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
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Organic Letters. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
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ACS Publications. (n.d.). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. PMC. Retrieved from [Link]
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Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-6-iodobenzamide. Retrieved from [Link]
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SciSpace. (n.d.). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2024, October 10). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19 F– 13 C two-dimensional NMR. Retrieved from [Link]
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National Institutes of Health. (2012, November 19). 2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy. Retrieved from [Link]
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PubMed. (2011, July 29). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 2-Fluoro-6-iodobenzamide for the Synthesis of Novel Kinase Inhibitors
Introduction: The Rationale for a Privileged Scaffold
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a vast target class, but achieving selectivity across the highly conserved ATP-binding site of the kinome is a formidable challenge.[1] The design of novel chemical scaffolds that can be readily diversified to explore chemical space is therefore of paramount importance.[2][3]
This guide focuses on the strategic application of 2-Fluoro-6-iodobenzamide , a versatile starting material for the synthesis of next-generation kinase inhibitors. The benzamide moiety is a well-established pharmacophore in numerous kinase inhibitors, known for its ability to form critical hydrogen bonds within the kinase hinge region.[4][5][6] The true utility of this specific building block, however, lies in the deliberate placement of the fluoro and iodo substituents.
-
The Role of Fluorine: The fluorine atom, positioned ortho to the amide, serves multiple functions. Its high electronegativity can lower the pKa of the amide proton, potentially enhancing hydrogen bonding interactions.[7] Furthermore, fluorine substitution is a widely employed strategy to improve metabolic stability by blocking sites of oxidative metabolism and to enhance binding affinity through favorable interactions with the protein target.[8][9][10]
-
The Power of Iodine: The iodine atom is an exceptionally efficient handle for transition metal-catalyzed cross-coupling reactions.[11][12] Its C-I bond is significantly more reactive than corresponding C-Br or C-Cl bonds, allowing for milder reaction conditions and broader substrate scope in reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.[13][14] This reactivity is the key that unlocks rapid and divergent synthesis, enabling the construction of large compound libraries for structure-activity relationship (SAR) studies.
This document provides a comprehensive framework, from synthetic strategy to biological validation, for utilizing this compound as a foundational element in a kinase inhibitor discovery program.
Section 1: Strategic Overview of Inhibitor Synthesis
The core strategy involves using the iodine atom on the this compound scaffold as an anchor point for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. This approach allows for the systematic modification of the inhibitor's structure to optimize potency, selectivity, and pharmacokinetic properties.
Section 2: Experimental Protocols: Synthesis and Characterization
This section details the synthesis of a hypothetical kinase inhibitor, BK-101 , targeting a kinase within the RAS-RAF-MEK-ERK pathway. The protocol utilizes a Suzuki-Miyaura coupling, a robust and widely used method for C-C bond formation.[13][15]
Protocol 2.1: Synthesis of BK-101 via Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a commercially available pyridine boronic ester to generate the target compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane, Anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), Anhydrous
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, the pyridine boronic ester, and potassium carbonate.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Scientist's Note: Pd(dppf)Cl₂ is a robust, air-stable catalyst suitable for a wide range of Suzuki couplings. Its bulky ligand facilitates the reductive elimination step and often minimizes side reactions.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the pure target compound, BK-101.
Protocol 2.2: Structural Characterization
Confirmation of the synthesized inhibitor's identity and purity is critical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all protons and their respective chemical environments. Integration should match the expected number of protons for BK-101.
-
¹⁹F NMR: Will show a singlet or multiplet corresponding to the single fluorine atom, confirming its incorporation. The chemical shift is highly sensitive to the electronic environment.[16]
-
¹³C NMR: Will confirm the carbon backbone of the molecule.
-
-
High-Resolution Mass Spectrometry (HRMS): Will provide an exact mass of the synthesized compound, confirming its elemental composition with high accuracy (typically <5 ppm error).
Section 3: Biological Evaluation: From Enzyme to Cell
Once synthesized and characterized, BK-101 must be evaluated for its biological activity. We will hypothesize that BK-101 is designed to inhibit MEK1/2, a key kinase in the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancers.
Conclusion
This compound represents a highly strategic starting point for the development of novel kinase inhibitors. Its architecture provides a stable, interaction-prone benzamide core, while the orthogonally positioned fluoro and iodo groups offer clear avenues for optimizing pharmacokinetics and executing rapid synthetic diversification. The protocols outlined in this guide provide a robust and validated workflow, from the rational synthesis of lead compounds to their rigorous biochemical and cellular characterization. By integrating these chemical and biological methodologies, research teams can efficiently navigate the complex path of kinase inhibitor discovery and accelerate the development of new targeted therapies.
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Application of 2-Fluoro-6-iodobenzamide in Fragment-Based Drug Discovery: A Technical Guide
Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds. By screening small, low molecular weight fragments, FBDD explores chemical space more efficiently than traditional high-throughput screening (HTS) of large, complex molecules.[1][2] The initial hits, though often of low affinity, provide a more efficient starting point for optimization into potent and selective drug candidates.
Within the diverse landscape of fragment libraries, halogenated compounds, and particularly those bearing fluorine, bromine, or iodine, have emerged as exceptionally versatile tools.[1][3] The inclusion of halogens can significantly enhance the capabilities of a fragment library. Fluorine, for instance, is a superb reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) screening, a technique lauded for its sensitivity and low background interference.[4][5][6][7][8] Heavier halogens like iodine are instrumental in X-ray crystallography, where they can form stabilizing halogen bonds and provide strong anomalous scattering signals, aiding in hit identification and validation.[1][2][3]
This technical guide focuses on a fragment of particular strategic interest: 2-Fluoro-6-iodobenzamide . This molecule is uniquely positioned to leverage multiple FBDD screening and hit-to-lead optimization strategies due to the presence of both a fluorine and an iodine atom on a well-established benzamide scaffold. The benzamide core is a common feature in many approved drugs, suggesting favorable ADMET properties.[9][10] This document will provide a detailed exploration of the rationale behind using this dual-halogenated fragment and present comprehensive, field-proven protocols for its application in modern drug discovery campaigns.
Physicochemical Properties of this compound
A thorough understanding of a fragment's physicochemical properties is paramount for its effective use in screening and subsequent optimization. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 676445-27-5 | [11][12][13] |
| Molecular Formula | C₇H₅FINO | [11][13] |
| Molecular Weight | 265.02 g/mol | [11][12] |
| SMILES | O=C(N)C1=C(I)C=CC=C1F | [11] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | [11] |
| cLogP | 1.5292 | [11] |
| Hydrogen Bond Donors | 1 | [11] |
| Hydrogen Bond Acceptors | 1 | [11] |
| Rotatable Bonds | 1 | [11] |
These properties align well with the "Rule of Three," a common guideline for fragment design, suggesting good potential for drug-likeness and efficient binding.
The Dual-Halogen Advantage: A Multi-Modal Screening Tool
The unique substitution pattern of this compound makes it a versatile probe for multiple biophysical screening techniques. The rationale for its application in both NMR and X-ray crystallography-based screening is outlined below.
Leveraging the Fluorine Atom: High-Throughput ¹⁹F NMR Screening
The fluorine atom at the 2-position serves as a sensitive reporter for NMR-based screening. ¹⁹F NMR offers several advantages over traditional ¹H NMR for FBDD:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% naturally abundant, leading to strong NMR signals.
-
No Background Signal: Biological macromolecules are devoid of fluorine, resulting in a clean spectral window with no background interference.[5][6]
-
Wide Chemical Shift Range: The large chemical shift dispersion of ¹⁹F allows for the screening of compound mixtures with minimal signal overlap.[5]
When this compound binds to a target protein, changes in the chemical environment around the fluorine atom will induce a shift in its NMR signal, indicating a binding event.
Exploiting the Iodine Atom: X-ray Crystallography and Halogen Bonding
The iodine atom at the 6-position is a powerful tool for X-ray crystallographic screening. Its utility stems from two key properties:
-
Halogen Bonding: Iodine, being a heavy halogen, can act as a halogen bond donor, forming a favorable, directional interaction with electron-rich atoms like oxygen in the protein backbone.[2][3][14][15][16][17] This interaction can contribute significantly to binding affinity and provide a well-defined vector for fragment elaboration.
-
Anomalous Scattering: The large electron cloud of iodine produces a strong anomalous scattering signal, which can be instrumental in unambiguously identifying the location of the fragment in the electron density map, especially for low-occupancy binding events.[1]
The combination of these two features in a single fragment provides a powerful and synergistic approach to hit identification and validation.
Experimental Protocols
The following protocols are designed as a starting point for researchers and should be optimized for the specific target protein and available instrumentation.
Protocol 1: ¹⁹F NMR-Based Fragment Screening
This protocol outlines a ligand-observed ¹⁹F NMR screening experiment to identify the binding of this compound to a target protein.
Materials:
-
Target protein (≥95% purity) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
This compound stock solution (e.g., 100 mM in d₆-DMSO)
-
NMR buffer (protein buffer prepared in 99.9% D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein at a final concentration of 10-50 µM in NMR buffer.
-
Prepare a reference sample containing this compound at a final concentration of 100-200 µM in NMR buffer.
-
Prepare the screening sample by adding this compound to the protein solution at the same final concentration as the reference sample. Ensure the final DMSO concentration is below 1% to avoid protein denaturation.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum for both the reference and screening samples.
-
Typical acquisition parameters on a 400 MHz spectrometer with a fluorine-capable probe:
-
Spectral width: ~200 ppm
-
Number of scans: 128-1024 (depending on protein and fragment concentration)
-
Temperature: 298 K
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Compare the ¹⁹F spectrum of the screening sample to the reference sample.
-
A significant change in the chemical shift, line broadening, or a decrease in signal intensity of the fluorine signal in the presence of the protein indicates a binding event.
-
Protocol 2: X-ray Crystallographic Fragment Screening
This protocol describes a crystal soaking experiment to determine the binding mode of this compound.
Materials:
-
Crystals of the target protein
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Cryoprotectant solution compatible with the protein crystals
-
Crystal harvesting loops
-
Liquid nitrogen
Procedure:
-
Soaking Solution Preparation:
-
Crystal Soaking:
-
Crystal Harvesting and Data Collection:
-
Using a crystal loop, remove the soaked crystal from the drop and flash-cool it in liquid nitrogen.
-
Collect a complete X-ray diffraction dataset at a synchrotron beamline.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment. The high electron density of the iodine atom should make it readily identifiable.
-
Refine the protein-fragment complex structure and analyze the binding interactions, paying close attention to any potential halogen bonds involving the iodine atom.
-
Advanced Applications: From Hit to Lead
The presence of the iodine atom on the this compound fragment provides a versatile synthetic handle for subsequent hit-to-lead optimization through fragment growing or linking strategies.
Fragment Growing and Linking
The aryl iodide can be readily functionalized using a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rational "growing" of the fragment into adjacent pockets of the binding site to improve potency and selectivity.[22][23][24] Alternatively, if another fragment is found to bind in a nearby pocket, the iodine can serve as an anchor point for "linking" the two fragments together.[25]
Potential for Covalent Inhibitor Design
While this compound is not inherently reactive, the aryl iodide could potentially be converted into a reactive "warhead" to form a covalent bond with a nearby nucleophilic residue (e.g., cysteine, lysine) in the protein active site.[26][27][28][29] This strategy can lead to inhibitors with high potency and prolonged duration of action.
Conclusion
This compound represents a highly valuable, yet underutilized, tool in the arsenal of the modern medicinal chemist. Its unique dual-halogen substitution pattern on a drug-like benzamide scaffold provides a multifaceted platform for fragment-based drug discovery. By enabling parallel or sequential screening with both ¹⁹F NMR and X-ray crystallography, this fragment can significantly increase the efficiency of hit identification and validation. Furthermore, the synthetic tractability of the aryl iodide opens up clear and rational pathways for hit-to-lead optimization. The principles and protocols outlined in this guide are intended to empower researchers to unlock the full potential of this and other strategically designed fragments in their quest for novel therapeutics.
References
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- 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (n.d.). RSC Chemical Biology (RSC Publishing).
- Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. (n.d.). NIH.
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- Soaking strategy. (a) The steps for 'dry' co-crystallization and in... (n.d.).
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- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (n.d.). NIH.
- 2-Fluorobenzamide | C7H6FNO | CID 67964. (n.d.). PubChem - NIH.
- An overview of the 31 small and halogenated FragLites. Each fragment... (n.d.).
- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (n.d.). NIH.
- Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. (2022). Chemical Science (RSC Publishing).
- Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. (2018). RSC Publishing.
- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (n.d.). PubMed.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
- 2,3,5,6-tetrafluoro-4-hydroxy-N-iodobenzamide | C7H2F4INO2. (n.d.). PubChem.
- N-(6-fluoro-2-pyridinyl)-2-hydroxy-5-iodobenzamide | C12H8FIN2O2 | CID. (2025). PubChem.
- 2-Hydroxy-5-iodobenzamide. (n.d.). CAS Common Chemistry.
- Fragment Merging, Growing, and Linking Identify New Trypanothione Reductase Inhibitors for Leishmaniasis | Journal of Medicinal Chemistry. (n.d.).
- Fragment Linking Strategies for Structure-Based Drug Design. (2020). PubMed.
- Strategies for fragment optimization Linking, growing and merging-see text for details. (n.d.).
- Development of potent inhibitors by fragment-linking str
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Application Note: A Guide to the N-Arylation of Amides Using 2-Fluoro-6-iodobenzamide
Introduction: The Significance of N-Aryl Benzamides and the Utility of Ortho-Functionalized Reagents
N-aryl benzamides are a cornerstone structural motif in modern medicinal chemistry, materials science, and agrochemicals. The strategic introduction of an aryl group onto an amide nitrogen can profoundly influence a molecule's pharmacological properties, including target affinity, metabolic stability, and bioavailability. The specific reagent at the heart of this guide, 2-fluoro-6-iodobenzamide, offers a unique combination of functionalities. The iodine atom serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, while the ortho-fluoro substituent can induce favorable conformational constraints and enhance binding interactions through hydrogen bonding or dipole interactions. This document provides a detailed exploration of the experimental procedures for utilizing this compound in N-arylation reactions, grounded in mechanistic understanding and practical laboratory insights.
Mechanistic Underpinnings: Navigating the Pathways of C-N Bond Formation
The N-arylation of amides with aryl halides is predominantly achieved through two powerful catalytic systems: the copper-catalyzed Ullmann-Goldberg reaction and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on substrate scope, functional group tolerance, and cost considerations.
The Ullmann-Goldberg Condensation: A Classic Reimagined
The Ullmann condensation is a long-established method for forming carbon-heteroatom bonds using a copper catalyst.[1] The related Goldberg reaction specifically applies to the N-arylation of amides.[2] Modern protocols have overcome the harsh conditions of early Ullmann reactions by incorporating ligands that stabilize the copper catalyst and facilitate the catalytic cycle at lower temperatures.[3]
The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The process begins with the coordination of the deprotonated amide to a Cu(I) salt, forming a copper(I)-amidate complex. This complex then undergoes oxidative addition with the aryl halide (this compound) to generate a transient Cu(III) intermediate. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Cu(I) catalyst.[2]
Caption: Proposed catalytic cycle for the Ullmann-Goldberg N-arylation.
The Buchwald-Hartwig Amination: A Palladium-Powered Approach
The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] Its development has revolutionized the synthesis of aryl amines and their derivatives due to its broad substrate scope and high functional group tolerance.[5] For amide N-arylation, specialized phosphine ligands are often required to promote the challenging reductive elimination step from the palladium center.[6][7]
The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, which is often generated in situ. This forms a Pd(II) intermediate. Subsequent coordination of the deprotonated amide, followed by reductive elimination, yields the N-arylated product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Experimental Protocols and Workflow
The following protocols are general procedures that have proven effective for the N-arylation of amides with aryl iodides. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.
Caption: General experimental workflow for N-arylation reactions.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Goldberg Type)
This protocol is adapted from methodologies developed for the copper-catalyzed amidation of aryl halides.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amide coupling partner (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
trans-1,2-Cyclohexanediamine (0.2 mmol, 20 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous dioxane or toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add this compound, the amide, CuI, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). This step should be repeated three times.
-
Add the anhydrous solvent, followed by the trans-1,2-cyclohexanediamine ligand via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filter pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-arylated benzamide.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol is based on established methods for the palladium-catalyzed amidation of aryl chlorides and triflates, which are readily adaptable for aryl iodides.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amide coupling partner (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.025 mmol, 2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene or t-butanol (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and the base to an oven-dried reaction vial.
-
Outside the glovebox, quickly add this compound and the amide coupling partner.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Seal the vial and heat the mixture in a preheated oil bath at 100-110 °C.
-
Stir the reaction for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent like dichloromethane or ethyl acetate.
-
Filter the mixture through a short plug of silica gel, eluting with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain the desired product.
Data Presentation: A Comparative Overview
The following table summarizes typical conditions and considerations for the N-arylation of amides, providing a framework for experimental design.
| Parameter | Copper-Catalyzed (Ullmann) | Palladium-Catalyzed (Buchwald-Hartwig) | Rationale & Insights |
| Catalyst | CuI, Cu₂O, Cu(acac)₂ | Pd(OAc)₂, Pd₂(dba)₃ | Copper is more economical. Palladium often offers higher turnover numbers and broader functional group tolerance.[8] |
| Ligand | Diamines (e.g., 1,2-cyclohexanediamine), Amino acids (e.g., L-proline) | Biarylphosphines (e.g., XPhos, SPhos) | Ligands are crucial for catalyst stability and reactivity. Diamines are effective for copper, while bulky, electron-rich phosphines are standard for palladium.[3][6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOt-Bu, K₂CO₃, Cs₂CO₃ | The base deprotonates the amide. Stronger bases like NaOt-Bu are common in Pd catalysis but can have compatibility issues with sensitive functional groups.[5] |
| Solvent | Dioxane, Toluene, DMF, DMSO | Toluene, Dioxane, THF, t-BuOH | Aprotic polar or non-polar solvents are typically used. The choice can influence solubility and reaction rates. |
| Temperature | 80 - 140 °C | Room Temperature - 120 °C | Modern ligand systems have enabled milder conditions for both methods compared to classical protocols.[1][4] |
| Substrate Scope | Good for amides, heterocycles. | Very broad; effective for primary and secondary amides, ureas, carbamates.[6] | Palladium systems are generally considered more versatile for challenging or sterically hindered substrates. |
Safety and Handling Precautions
Proper safety measures are paramount when performing these chemical transformations.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all manipulations of reagents and reactions within a certified chemical fume hood to avoid inhalation of dusts and vapors.
-
This compound: This compound is harmful if swallowed and is suspected of causing genetic defects. Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Avoid creating dust.
-
Catalysts: Palladium and copper compounds can be toxic and should be handled with care. Avoid inhalation and skin contact.
-
Bases: Strong bases like potassium phosphate and sodium t-butoxide are corrosive and/or moisture-sensitive. Handle them under an inert atmosphere.
-
Solvents: Organic solvents are flammable. Keep them away from ignition sources.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Inappropriate base or temperature. | Use fresh catalyst and ligands. Ensure all glassware is oven-dried and solvents are anhydrous. Screen different bases and temperatures. |
| Formation of Side Products | Homocoupling of the aryl halide; Decomposition of starting materials or product. | Lower the reaction temperature. Use a more selective ligand. Ensure the reaction is run under a strictly inert atmosphere. |
| Difficult Purification | Co-elution of product with ligand or byproducts. | Perform an aqueous wash to remove water-soluble impurities before chromatography. Use a different solvent system for chromatography. |
| Reaction Stalls | Catalyst deactivation. | Increase catalyst/ligand loading. Consider a different ligand that provides greater stability to the catalytic species. |
References
-
Lin, C. W., et al. (2013). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules. [Link]
-
Jones, G. O., et al. (2007). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Biscoe, M. R., et al. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society. [Link]
-
Behera, A., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. [Link]
-
Behera, A., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. PubMed Central. [Link]
-
Liu, S., et al. (2016). Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. ResearchGate. [Link]
-
Tundel, R. E., et al. (2006). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. [Link]
-
Nolan, S. P., et al. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology. [Link]
-
Al-Amin, M., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. [Link]
-
Li, J. J., & Limberakis, C. (2008). Recent Synthetic Developments and Applications of the Ullmann Reaction. Current Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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- 3. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. surface.syr.edu [surface.syr.edu]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Fluoro-6-iodobenzamide
Welcome to the technical support center for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, 2-Fluoro-6-iodobenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to overcome common hurdles in your experiments. The inherent steric hindrance and electronic properties of this substrate often lead to side reactions that can diminish yields and complicate purification. Here, we dissect these challenges and offer field-proven solutions.
Troubleshooting Guide: Common Side Reactions and Low Yield
This section addresses specific issues you may encounter during the Suzuki coupling of this compound. We will explore the root causes of these problems and provide actionable steps to mitigate them.
Issue 1: Low to No Yield of the Desired Product
A low or non-existent yield is a frequent frustration, especially with sterically hindered substrates like this compound.[1][2] This can often be attributed to several factors working in concert.
Question: My Suzuki coupling of this compound is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
Answer:
When faced with a low-yielding Suzuki coupling, a systematic evaluation of your reaction components and conditions is crucial. The steric bulk from the ortho-fluoro and ortho-amide groups significantly impacts the reaction.[1][2]
Core Areas to Troubleshoot:
-
Catalyst and Ligand Selection: This is the most critical parameter for sterically demanding couplings.[2][3] The standard Pd(PPh₃)₄ may be ineffective. Bulky, electron-rich phosphine ligands are necessary to facilitate both the oxidative addition and the reductive elimination steps.[2]
-
Recommended Ligands: Consider biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[2] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties and steric bulk.[2][4]
-
Catalyst Loading: For challenging substrates, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[2]
-
-
Base Selection: The choice of base is critical and often needs to be stronger for hindered substrates.[2]
-
Solvent System: The solvent plays a crucial role in solubility and reaction kinetics.
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier for sterically hindered substrates.[1] Temperatures in the range of 80-110 °C are common.[1]
| Parameter | Standard Conditions | Recommended for this compound |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)[1][5] |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos, NHC ligands[2] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, t-BuOK[2][4] |
| Solvent | Toluene, THF | Dioxane/H₂O, 2-MeTHF[1][6] |
| Temperature | 80-100 °C | 100-120 °C |
Issue 2: Significant Formation of Dehalogenated Byproduct (2-Fluorobenzamide)
Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a common side reaction, particularly with electron-rich or sterically hindered aryl halides.[5][7]
Question: I am observing a significant amount of 2-Fluorobenzamide in my reaction mixture. What is causing this dehalogenation, and how can I prevent it?
Answer:
Dehalogenation occurs when the palladium complex, after oxidative addition to the C-I bond, undergoes a reaction that introduces a hydride ligand.[5] This is often followed by reductive elimination to form the dehalogenated product. Sources of the hydride can include the solvent, base, or impurities. Iodides are more prone to dehalogenation than bromides or chlorides.[7][8][9]
Mechanistic Insight:
The amide group at the ortho position can potentially act as a directing group, influencing the stability of the palladium intermediate and potentially facilitating side reactions. In some cases, N-H bonds can be a source of hydrides, leading to dehalogenation, which can sometimes be suppressed by N-protection.
Troubleshooting Strategies:
-
Choice of Halide: If feasible, starting with the analogous 2-fluoro-6-bromobenzamide may reduce the propensity for dehalogenation.[7][8]
-
Base Selection: Amine bases and alkoxides in alcoholic solvents can be sources of hydrides.[5] Using carbonate or phosphate bases in non-alcoholic solvents can minimize this side reaction.
-
Solvent Purity: Ensure solvents are anhydrous and thoroughly degassed to remove oxygen and any potential hydrogen sources.
-
Catalyst System: Some catalyst systems are more prone to dehalogenation. Experimenting with different ligands can sometimes mitigate this issue. For instance, certain NHC-palladium complexes have been shown to be effective in suppressing dehalogenation.[8]
Issue 3: Formation of Homocoupled Boronic Acid Byproduct
The formation of a biaryl product derived from the coupling of two boronic acid molecules is another common side reaction that reduces the yield of the desired product and complicates purification.[10]
Question: My reaction is producing a significant amount of the homocoupled product from my boronic acid. What causes this, and how can I minimize it?
Answer:
Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[5][11] If the reaction is not properly degassed, or if the Pd(0) catalyst is oxidized to Pd(II), the homocoupling pathway can become significant.[5]
Troubleshooting Workflow for Homocoupling:
Caption: A logical workflow for diagnosing and addressing common causes of boronic acid homocoupling.
Key Strategies to Minimize Homocoupling:
-
Inert Atmosphere: The most critical factor is to maintain a strictly inert atmosphere.[1] This can be achieved by thoroughly degassing the solvent and reaction vessel with an inert gas like argon or nitrogen.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require in-situ reduction that can sometimes promote homocoupling.[5] Modern precatalysts, such as the Buchwald G3 and G4 precatalysts, are designed for clean and efficient generation of the active Pd(0) species.[1][5]
-
Boronic Esters: Using boronic esters, such as pinacol esters, instead of boronic acids can significantly reduce the rate of homocoupling.[12][13] These are generally more stable and less prone to side reactions.
-
Reducing Agents: In some cases, the addition of a mild reducing agent can help maintain the palladium in the active Pd(0) state and suppress homocoupling.[14]
Issue 4: Protodeborylation of the Boronic Acid
Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under the reaction conditions.[5]
Question: I suspect my boronic acid is decomposing during the reaction. How can I confirm this and prevent it?
Answer:
Protodeborylation can be a significant issue, particularly with electron-deficient or heteroaryl boronic acids.[5] The stability of the boronic acid is crucial for a successful Suzuki coupling.
Strategies to Counteract Protodeborylation:
-
Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt can protect it from protodeborylation.[15][16][17] These derivatives often release the active boronic acid species slowly during the reaction, keeping its concentration low and minimizing decomposition.[15][16]
-
Reaction Conditions: The rate of protodeborylation can be influenced by the base, solvent, and temperature. Sometimes, using a milder base or a lower reaction temperature can help, although this needs to be balanced with the requirements for activating the sterically hindered aryl iodide.
-
Stoichiometry: Using a slight excess of the boronic acid partner (e.g., 1.2-1.5 equivalents) can help compensate for some decomposition.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
A1: The widely accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[5]
Sources
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- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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Purification of 2-Fluoro-6-iodobenzamide reaction products by chromatography
This guide provides in-depth troubleshooting and frequently asked questions for the chromatographic purification of 2-Fluoro-6-iodobenzamide. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key synthetic intermediate.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: Poor Separation of this compound from Starting Materials or Byproducts.
Question: I'm observing overlapping peaks or spots on my chromatogram (TLC or HPLC), indicating poor separation between my product and impurities. What are the likely causes and how can I improve the resolution?
Answer: Poor separation is a frequent challenge, often stemming from suboptimal solvent systems or stationary phase interactions. Here's a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Solvent System:
-
Polarity Mismatch: The polarity of your mobile phase may be too high, causing all components to move too quickly up the column without sufficient interaction with the stationary phase. Conversely, if the polarity is too low, compounds may remain adsorbed at the origin.
-
Solution: Systematically screen a range of solvent systems with varying polarities. A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).[1] Begin with a low percentage of the polar solvent and gradually increase it. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the this compound on a TLC plate.[2]
-
Alternative Solvents: If binary systems fail, consider a ternary system by adding a small amount of a third solvent, such as methanol or dichloromethane, to fine-tune the selectivity.
-
-
Assess Compound Stability on Silica Gel:
-
On-Column Degradation: Halogenated benzamides can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.[2] This can manifest as streaking on the TLC plate or the appearance of new, unexpected spots.
-
Solution: Perform a 2D TLC stability test. Spot your crude material on a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and re-run it in the same solvent system. If your compound is stable, the spot will move diagonally. If it degrades, you will see additional spots along the second elution path.[2] If instability is confirmed, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like alumina.[2][3]
-
-
Consider Reversed-Phase Chromatography:
-
Alternative Selectivity: If normal-phase chromatography is not providing adequate separation, reversed-phase chromatography (RPC) offers a different selectivity profile that can be highly effective for aromatic compounds.[4] In RPC, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically mixtures of water and acetonitrile or methanol).[4][5]
-
Method Development: Start with a high percentage of water in the mobile phase and gradually increase the organic solvent content to elute your compound. RPC is particularly useful for separating compounds with subtle differences in hydrophobicity.[4]
-
Issue 2: Low or No Recovery of this compound from the Column.
Question: After running my column, I'm getting a very low yield, or in some cases, I can't seem to find my product in any of the collected fractions. What could be happening?
Answer: Several factors can contribute to poor recovery. Here's a checklist of potential causes and their remedies:
-
Irreversible Adsorption or Decomposition:
-
Cause: As mentioned previously, the compound may be unstable on the silica gel and has decomposed, or it may be too polar for the chosen solvent system and is irreversibly adsorbed onto the stationary phase.[2]
-
Troubleshooting:
-
-
Improper Column Loading:
-
Cause: Using too much of a strong solvent to dissolve the sample before loading it onto the column can disrupt the top of the column bed, leading to poor separation and band broadening.[6] If the compound has low solubility in the mobile phase, it might precipitate at the top of the column.[6]
-
Solution:
-
Dissolve your crude product in the minimum amount of the mobile phase or a slightly more polar solvent.[6]
-
For compounds with poor solubility, consider "dry loading."[6] This involves pre-adsorbing your sample onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[6]
-
-
-
Product Eluted in the Solvent Front or is Highly Diluted:
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What are the typical impurities I might encounter in a this compound synthesis?
A1: The impurities will depend on the synthetic route. However, common impurities could include unreacted starting materials such as 2-fluoro-6-iodobenzoic acid or its activated form (e.g., acid chloride), as well as byproducts from side reactions. For instance, if the benzamide is formed from a precursor like 2-fluoro-6-iodobenzaldehyde, you might find the corresponding carboxylic acid (from oxidation) or alcohol (from reduction) as impurities. Dehalogenation, where the iodine is replaced by hydrogen, can also occur, leading to 2-fluorobenzamide as a potential impurity.[7]
Q2: How do I choose between normal-phase and reversed-phase chromatography for this purification?
A2: The choice depends on the polarity of your product and the impurities you need to separate from it.
-
Normal-Phase (e.g., Silica Gel): This is often the first choice for traditional organic synthesis workups. It is effective at separating compounds with different polar functional groups. This compound, being moderately polar, is a good candidate for silica gel chromatography.
-
Reversed-Phase (e.g., C18): This method separates compounds based on hydrophobicity.[4] It can be particularly effective for separating halogenated isomers or compounds with very similar polarities but different hydrophobic characteristics.[7] If you are struggling to separate closely related aromatic impurities in a normal-phase system, RPC is an excellent alternative.[4]
Q3: What analytical techniques should I use to confirm the purity of my final product?
A3: A combination of techniques is recommended to ensure the purity and identity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for assessing purity. A validated HPLC method can quantify the purity and detect trace impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can help identify any remaining impurities if their concentration is high enough.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.[9]
-
Melting Point: A sharp melting point that is consistent with the literature value is a good indicator of purity.
Q4: Can temperature affect my chromatographic separation?
A4: Yes, temperature can be a significant parameter in chromatography. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to higher efficiency and reduced backpressure.[10] It can also affect the selectivity of the separation.[10] For some sensitive compounds, purification at lower temperatures may be necessary to prevent degradation.[11] However, for most standard purifications of relatively stable compounds like this compound, ambient temperature is usually sufficient.
III. Visualization of Experimental Workflow
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A step-by-step workflow for the purification of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification problems.
Caption: A decision tree to diagnose and solve purification problems.
IV. References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]
-
LCGC North America. Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]
-
Singh, B., & Singh, S. (2008). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Brazilian Journal of Pharmaceutical Sciences, 56, e18817.
-
Welch, C. J., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
-
Li, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5184.
-
The Audiopedia. (2021, April 16). Reversed Phase Chromatography [Video]. YouTube. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
-
Agilent. (2013). Reverse Phase. [Link]
-
Reddit. Column Chromatography: Amides. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low yields in the synthesis of 2-Fluoro-6-iodobenzamide derivatives
Welcome to the technical support center for the synthesis of 2-fluoro-6-iodobenzamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this unique chemical scaffold. The presence of ortho-fluoro and ortho-iodo substituents on the benzamide ring introduces specific steric and electronic challenges that can often lead to lower than expected yields. This guide provides in-depth, evidence-based troubleshooting advice in a direct question-and-answer format to help you optimize your synthetic outcomes.
Troubleshooting Guide: Addressing Low Yields
This section tackles specific issues you might be encountering during the synthesis of this compound derivatives, providing explanations for the underlying causes and actionable solutions.
Question 1: My amide coupling reaction between 2-fluoro-6-iodobenzoic acid and my amine is giving very low yields or failing completely. What is the likely cause?
Low yields in this specific amide coupling are frequently due to a combination of steric hindrance and electronic effects imposed by the ortho-substituents.
-
Expertise & Experience: The bulky iodine atom and the electronegative fluorine atom ortho to the carboxylic acid create significant steric congestion around the reaction center. This physically impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate, slowing down the reaction rate considerably.[1] Furthermore, the electron-withdrawing nature of both halogens increases the acidity of the carboxylic acid, which can lead to a competing acid-base reaction with the amine, forming a non-reactive ammonium carboxylate salt.[2]
-
Trustworthiness: To overcome this, a robust activation method is necessary. Standard coupling reagents may not be sufficient. It is crucial to ensure that the carboxylic acid is efficiently converted to a highly reactive intermediate before the introduction of the amine.
-
Solution 1: Acyl Chloride/Fluoride Formation. Convert the 2-fluoro-6-iodobenzoic acid to its corresponding acyl chloride or acyl fluoride in situ. Acyl fluorides, in particular, can be more stable and less prone to side reactions than acyl chlorides.[1] This highly electrophilic intermediate will then react more readily with the amine, even if it is sterically hindered or electronically deficient.
-
Solution 2: Use of Potent Coupling Reagents. Employ high-performance coupling reagents known to be effective for hindered substrates. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often more effective than standard carbodiimides like EDC in these situations.[3][4]
-
Question 2: I'm observing a significant amount of a byproduct that appears to be 2-fluorobenzamide. What is happening and how can I prevent this?
The loss of the iodine atom from your product is a classic sign of dehalogenation, a known side reaction for aryl iodides, especially in the presence of a palladium catalyst or certain reducing agents.
-
Expertise & Experience: Aryl iodides are susceptible to reductive dehalogenation, particularly under conditions that involve palladium catalysis (even trace amounts from previous steps), or if the reaction conditions are too harsh (e.g., prolonged heating, use of strong bases, or presence of a hydrogen source).[5] The mechanism can involve oxidative addition of the aryl iodide to a low-valent metal center, followed by protonolysis or reductive elimination of the resulting arylmetal species.
-
Trustworthiness: To mitigate dehalogenation, careful control of the reaction environment is paramount.
-
Solution 1: Scrutinize Reagent Purity. Ensure all reagents and solvents are free from trace metals, especially palladium, if it was used in a preceding step. If necessary, treat reagents with a metal scavenger.
-
Solution 2: Optimize Reaction Conditions. Avoid unnecessarily high temperatures and prolonged reaction times. If using a base, opt for a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) over stronger, potentially reductive bases.
-
Solution 3: Avoid Reductive Environments. Be mindful of any potential hydrogen sources in your reaction. For instance, some grades of solvents can contain impurities that may act as reducing agents.
-
Question 3: My reaction seems to stall, with both starting materials and some product present even after extended reaction times. What can I do to drive the reaction to completion?
A stalled reaction is often a sign of an equilibrium being reached or the deactivation of one of the components.
-
Expertise & Experience: The formation of the activated ester intermediate in amide coupling is often reversible. If the subsequent nucleophilic attack by the amine is slow due to steric hindrance, the activated intermediate can hydrolyze back to the starting carboxylic acid if any moisture is present.[1][2][6] Additionally, the coupling reagent itself can degrade over time.
-
Trustworthiness: To push the reaction forward, you need to favor the formation of the amide product.
-
Solution 1: Ensure Anhydrous Conditions. This is the most critical factor. Use anhydrous solvents, dry your glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of molecular sieves can also help to scavenge any residual water.[6]
-
Solution 2: Incremental Addition of Reagents. Instead of adding all the coupling reagent at once, consider a portion-wise addition over the course of the reaction. This can help to maintain a sufficient concentration of the active species.
-
Solution 3: Increase the Amine Concentration. If your amine is not prohibitively expensive, using a slight excess (e.g., 1.2-1.5 equivalents) can help to drive the reaction to completion according to Le Chatelier's principle.
-
Frequently Asked Questions (FAQs)
Q: Which coupling reagent do you recommend as a starting point for the synthesis of this compound derivatives?
A: For a robust starting point, especially when dealing with hindered or electron-deficient amines, we recommend using HATU in combination with a non-nucleophilic base like DIPEA in an anhydrous polar aprotic solvent such as DMF or NMP. HATU is known for its high efficiency and lower rates of side reactions like racemization in chiral substrates.[3][4]
Q: I am concerned about the stability of the this compound product during workup and purification. Are there any specific conditions I should avoid?
A: The this compound scaffold is generally stable under standard workup and purification conditions. However, you should avoid strongly basic or acidic conditions for prolonged periods, especially at elevated temperatures, as this can promote hydrolysis of the amide bond. During purification by column chromatography, it is advisable to use a neutral solvent system (e.g., ethyl acetate/hexanes) and avoid highly acidic or basic additives in the mobile phase.
Q: My amine is a poorly nucleophilic aniline. What specific modifications to the protocol should I consider?
A: For poorly nucleophilic anilines, maximizing the electrophilicity of the carboxylic acid partner is key. The acyl fluoride method is highly recommended in this scenario.[1] Alternatively, using a more potent uronium salt like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which is known to be highly reactive, could be beneficial.[4] Increasing the reaction temperature moderately (e.g., to 40-50 °C) can also help to overcome the activation energy barrier, but should be done with caution to avoid dehalogenation.
Data Presentation
The choice of coupling reagent and reaction conditions significantly impacts the yield of sterically hindered amide couplings. The following table provides a comparative overview of different methods for the synthesis of a representative N-aryl-3-fluoro-5-iodobenzamide, a close structural analog to the target compounds.
| Entry | Coupling Reagent/Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC/HOBt | DIPEA | DCM | RT | 18 | 78 |
| 2 | HATU | DIPEA | DMF | RT | 12 | >90 |
| 3 | Acyl Fluoride (Deoxo-Fluor®) | DIPEA | DCM | RT | 12 | ~85 |
| 4 | PyBOP | DIPEA | DMF | RT | 16 | ~88 |
Data is representative and adapted from analogous syntheses.[7] Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for a broad range of amines, including those that are moderately hindered.
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-fluoro-6-iodobenzoic acid (1.0 equiv.), HATU (1.1 equiv.), and anhydrous DMF.
-
Stir the mixture for 5 minutes, then add DIPEA (2.5 equiv.).
-
Stir for an additional 15 minutes to ensure pre-activation of the carboxylic acid.
-
Add the amine (1.05 equiv.) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride Method for Sterically Hindered or Poorly Nucleophilic Amines
This protocol is particularly effective for challenging substrates where standard coupling methods fail.
-
In a dry flask under a nitrogen atmosphere, dissolve 2-fluoro-6-iodobenzoic acid (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C and add a fluorinating agent such as Deoxo-Fluor® (1.1 equiv.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to form the acyl fluoride.
-
In a separate flask, dissolve the amine (1.2 equiv.) and DIPEA (2.0 equiv.) in anhydrous DCM and cool to 0 °C.
-
Slowly transfer the freshly prepared acyl fluoride solution to the amine solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work up and purify as described in Protocol 1.
Visualization
Troubleshooting Workflow for Low Yields
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound derivatives.
General Amide Coupling Mechanism (HATU)
This diagram illustrates the generally accepted mechanism for amide bond formation using a uronium/aminium salt coupling reagent like HATU.
References
-
Jiang, H., Liu, B., Li, Y., Wang, A., & Huang, H. (2011). Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. Organic Letters, 13(5), 1028–1031. Available at: [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available at: [Link]
-
Pace, V., & Ruider, S. A. (2021). Atroposelective synthesis of N-aryl peptoid atropisomers via a palladium(ii)-catalyzed asymmetric C–H alkynylation strategy. Chemical Science, 12(45), 15122–15128. Available at: [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Available at: [Link]
-
Gao, Y., et al. (2010). The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates. Journal of the American Chemical Society, 132(19), 6735–6744. Available at: [Link]
-
Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]
-
ChemRxiv. (2024). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Available at: [Link]
-
ResearchGate. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. Available at: [Link]
-
Syracuse University. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available at: [Link]
-
National Institutes of Health. (2017). How Do Amides Affect the Electronic Properties of Pyrene?. ACS Omega, 2(7), 3469–3478. Available at: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]
-
ResearchGate. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Available at: [Link]
-
Royal Society of Chemistry. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15731–15735. Available at: [Link]
-
National Institutes of Health. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PLoS ONE, 11(10), e0163835. Available at: [Link]
-
National Institutes of Health. (2021). Atroposelective synthesis of N-aryl peptoid atropisomers via a palladium(ii)-catalyzed asymmetric C–H alkynylation strategy. Chemical Science, 12(45), 15122–15128. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved January 19, 2026, from [Link]
-
PubMed. (2011). Synthesis of amides via palladium-catalyzed amidation of aryl halides. Available at: [Link]
-
ResearchGate. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]
-
SciSpace. (1997). Palladium‐Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Available at: [Link]
-
Semantic Scholar. (2021). Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines. Available at: [Link]
-
NVPUBHOUSE. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids. American Journal of Applied Science and Technology. Available at: [Link]
-
National Institutes of Health. (2024). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. Pharmaceuticals (Basel), 17(5), 585. Available at: [Link]
-
PubMed. (2013). Facile Synthesis of 2-arylphenols via Palladium-Catalyzed Cross-Coupling of Aryl Iodides With 6-diazo-2-cyclohexenones. Available at: [Link]
-
ResearchGate. (2013). ChemInform Abstract: Facile Synthesis of 2-Arylphenols via Palladium-Catalyzed Cross-Coupling of Aryl Iodides with 6-Diazo-2-cyclohexenones. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Impact of Steric Hindrance in Reactions with 2-Fluoro-6-iodobenzamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 2-Fluoro-6-iodobenzamide in synthetic chemistry. The unique structural features of this compound, specifically the bulky ortho-substituents, present distinct challenges and opportunities in cross-coupling reactions. This resource is designed to help you navigate these complexities and optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with this compound. Each problem is analyzed from a mechanistic standpoint, with a focus on overcoming the effects of steric hindrance.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms:
-
Starting material (this compound) remains largely unreacted after the expected reaction time.
-
TLC/LC-MS analysis shows minimal formation of the desired biaryl product.
Root Cause Analysis:
The primary challenge in Suzuki-Miyaura couplings with this compound is the steric congestion around the palladium center. The ortho-fluoro and ortho-iodo groups hinder the approach of the boronic acid coupling partner during the transmetalation step of the catalytic cycle. Furthermore, the reductive elimination step to form the C-C bond can be slowed by this steric strain.[1][2][3]
Workflow for Troubleshooting Low Suzuki-Miyaura Coupling Yields
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Detailed Solutions:
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich monophosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for the oxidative addition to the hindered aryl iodide.[2][4][5]
-
Palladium Precatalyst: Instead of using Pd(OAc)₂ or Pd₂(dba)₃, which require in situ reduction, employ a well-defined Pd(II) precatalyst. This ensures a more reliable and reproducible generation of the active Pd(0) catalyst.[8]
-
Recommended Precatalysts: XPhos Pd G3 or SPhos Pd G3.
-
-
Base and Solvent System: The choice of base is critical. Weaker bases may not be sufficient to facilitate the transmetalation step.
-
Recommended Bases: K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃.
-
Solvent: Use anhydrous and thoroughly degassed aprotic polar solvents like 1,4-dioxane or toluene. In some cases, a mixture of toluene and water can be effective.[9]
-
-
Temperature: Due to the higher activation energy associated with sterically hindered substrates, increased reaction temperatures (80-120 °C) are often necessary to achieve a reasonable reaction rate.[10]
Representative Protocol for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The C-I bond is weaker and more reactive than C-Br or C-Cl bonds.[10] |
| Boronic Acid | Arylboronic acid (1.2-1.5 equiv) | Excess ensures complete consumption of the limiting reagent. |
| Pd Precatalyst | XPhos Pd G3 (1-3 mol%) | Provides a reliable source of active Pd(0) and a bulky ligand.[8] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A strong, non-nucleophilic base that promotes transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) | A polar aprotic solvent system that can solubilize the reagents. |
| Temperature | 100-110 °C | Overcomes the activation energy barrier imposed by steric hindrance. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and phosphine ligand. |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Symptoms:
-
Incomplete conversion of this compound.
-
Formation of side products, such as hydrodehalogenation of the starting material.
Root Cause Analysis:
Similar to Suzuki coupling, the steric hindrance in this compound can impede the C-N bond-forming reductive elimination step in the Buchwald-Hartwig amination. The bulky substituents can also disfavor the initial coordination of the amine to the palladium center.[11][12][13]
Detailed Solutions:
-
Ligand Choice is Paramount: The success of the Buchwald-Hartwig amination of sterically hindered substrates is highly dependent on the ligand.[11][14][15]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9]
-
-
Solvent: Anhydrous, non-coordinating solvents are preferred.
-
Recommended Solvents: Toluene or 1,4-dioxane.
-
Representative Protocol for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The reactive C-I bond is advantageous.[17] |
| Amine | Primary or secondary amine (1.1-1.2 equiv) | A slight excess is typically sufficient. |
| Pd Precatalyst | BrettPhos Pd G3 (1-3 mol%) | Specifically designed for challenging C-N couplings.[6] |
| Base | NaOtBu (1.5 equiv) | A strong base to deprotonate the amine. |
| Solvent | Toluene | A non-coordinating solvent that performs well in these reactions. |
| Temperature | 100-120 °C | To overcome the steric barriers. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst system from degradation. |
Issue 3: Failure of Sonogashira Coupling
Symptoms:
-
No formation of the desired aryl-alkyne product.
-
Significant formation of alkyne homocoupling (Glaser coupling) byproducts.
Root Cause Analysis:
The Sonogashira coupling involves two catalytic cycles: one for palladium and one for copper.[18][19] Steric hindrance can slow down the oxidative addition of the aryl iodide to the Pd(0) center and the subsequent steps. If the palladium cycle is slow, the copper-acetylide intermediate can undergo oxidative homocoupling, leading to the undesired Glaser product.[20]
Detailed Solutions:
-
Ligand and Catalyst System:
-
Bulky Phosphine Ligands: Use bulky, electron-rich phosphine ligands like P(t-Bu)₃ or cataCXium® A to accelerate the palladium catalytic cycle.[21]
-
Copper-Free Conditions: In cases where Glaser coupling is a persistent issue, consider a copper-free Sonogashira protocol. These methods often require a higher catalyst loading and a stronger base but can eliminate the homocoupling side reaction.
-
-
Base and Solvent:
-
Amine Base: A bulky amine base such as diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) is often used. It acts as both a base and a solvent.[20]
-
Solvent: Anhydrous and degassed solvents are crucial.
-
Catalytic Cycles in Sonogashira Coupling
Caption: Palladium and Copper cycles in Sonogashira coupling.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the C-I bond in this compound the reactive site over the C-F bond?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl >> F.[1] This is due to the bond dissociation energies of the carbon-halogen bond. The C-I bond is significantly weaker than the C-F bond, making it much more susceptible to oxidative addition by the Pd(0) catalyst, which is typically the rate-determining step of the catalytic cycle.[8][22]
Q2: Can the amide group in this compound act as a directing group?
A2: Yes, under certain conditions, the amide functional group can act as a directing group in C-H functionalization reactions.[23][24] While in the context of cross-coupling at the C-I bond, its primary role is electronic and steric, its ability to coordinate to the metal center can influence the reaction's outcome. For instance, N-methoxy amides (Weinreb amides) are well-known directing groups in various transition metal-catalyzed reactions.[24][25] While the primary amide in the title compound is a weaker directing group, its presence can still affect the catalyst's local environment.
Q3: How do I choose between different bulky phosphine ligands for a specific reaction?
A3: The optimal ligand often depends on the specific coupling partners (e.g., the electronic and steric properties of the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig amination). A systematic approach is recommended:
-
Consult the Literature: Look for precedents with similar sterically hindered substrates.
-
Start with a General-Purpose Ligand: For Suzuki couplings, XPhos is a good starting point. For Buchwald-Hartwig aminations, BrettPhos or RuPhos are excellent choices.[6]
-
Screen a Small Panel of Ligands: If the initial choice is suboptimal, screen a small set of related ligands (e.g., SPhos, DavePhos) under identical conditions to identify the best performer for your specific system.
Q4: What are the main side reactions to watch out for?
A4: Besides low conversion, several side reactions can occur:
-
Protodeiodination/Hydrodehalogenation: The replacement of the iodine atom with a hydrogen atom. This can be promoted by moisture or other proton sources in the reaction mixture.
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling). This is often a sign of a slow transmetalation or reductive elimination step.
-
Catalyst Decomposition: At high temperatures, the palladium catalyst can decompose to form palladium black, which is inactive. This can sometimes be mitigated by using more robust ligands or precatalysts.
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- MDPI. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.
- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- National Institutes of Health. (2017, August 26). A Simple and Versatile Amide Directing Group for C–H Functionalizations.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). A Simple and Versatile Amide Directing Group for C-H Functionalizations.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- ACS Publications. (n.d.). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters.
- ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
- SciSpace. (n.d.). An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides.
- ResearchGate. (2019, May). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- ACS Publications. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- the University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?
- OICC Press. (n.d.). Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN. IRANIAN JOURNAL OF CATALYSIS.
- RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- PubMed. (2013, December 2). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- BenchChem. (2025). Technical Support Center: Strategies for Overcoming the Low Reactivity of 2-Chloro-6-fluorobenzaldehyde in Coupling Reactions.
- BenchChem. (2025). Reactivity Face-Off: 2-Iodobenzamide vs. 2-Bromobenzamide in Cross-Coupling Reactions.
Sources
- 1. fiveable.me [fiveable.me]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 13. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 15. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 25. researchgate.net [researchgate.net]
Work-up procedures for reactions containing 2-Fluoro-6-iodobenzamide
Technical Support Center: 2-Fluoro-6-iodobenzamide
Introduction: Understanding the Chemistry of this compound
Welcome to the technical support guide for this compound (CAS 676445-27-5). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
This compound is a valuable reagent characterized by three key functional groups: a primary amide, a fluorine atom, and an iodine atom, all positioned on a benzene ring. This specific arrangement dictates its reactivity:
-
The Carbon-Iodine Bond: The C–I bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This high reactivity allows for milder reaction conditions compared to analogous bromo- or chloro-arenes, but also introduces specific challenges, such as a propensity for hydrodehalogenation.[1]
-
The Amide Group: The primary amide is a hydrogen-bond donor and acceptor, influencing the molecule's solubility and potential for intermolecular interactions.[2] It is generally stable but can undergo hydrolysis to the corresponding carboxylic acid under harsh acidic or basic conditions, particularly at elevated temperatures.[3][4]
-
The Ortho-Fluoro Group: The fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the adjacent C-I bond and the acidity of the amide protons.
This guide provides a structured approach to designing and troubleshooting work-up procedures for reactions involving this unique substrate.
General Work-up and Purification Workflow
A standardized work-up is the foundation of isolating your desired product. The following diagram illustrates a typical workflow, which should be adapted based on the specific reaction chemistry.
Caption: General workflow for reaction work-up and purification.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the work-up of reactions involving this compound.
Question 1: My crude NMR shows a significant amount of 2-fluorobenzamide. What is causing this hydrodehalogenation, and how can I prevent it?
Answer: The formation of 2-fluorobenzamide is a classic sign of hydrodehalogenation, where the iodine atom is replaced by a hydrogen. The weak C-I bond makes this a common side reaction, particularly in palladium-catalyzed processes.[5]
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Presence of Protic Impurities | Moisture or other protic sources (e.g., alcohols) can protonate the organometallic intermediates or generate palladium hydride species, which are known to facilitate reductive dehalogenation.[5] | Thoroughly dry all glassware. Use anhydrous and degassed solvents and reagents. Running the reaction under a strictly inert atmosphere (Nitrogen or Argon) is critical. |
| Inappropriate Base/Solvent Combination | Using a strong, hard base in a protic solvent can generate species that promote the side reaction. The reaction kinetics may also be suboptimal, allowing more time for decomposition pathways. | For cross-coupling, consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃ in anhydrous, aprotic solvents such as dioxane or toluene.[5] |
| Suboptimal Catalyst/Ligand System | The chosen ligand may not be promoting the reductive elimination step of the catalytic cycle efficiently. A slow reductive elimination can lead to the accumulation of intermediates that are prone to side reactions. | Screen different phosphine ligands. More electron-rich or bulky ligands can sometimes accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway. |
Question 2: I'm having trouble removing my tin/boron/copper catalyst residues during the work-up. What are the best methods?
Answer: Residual metals from coupling reactions are a common purification challenge. The key is to use a wash step specifically designed to sequester the metal ion or its byproducts.
-
For Boron Reagents (e.g., from Suzuki reactions): Boronic acids and their esters can often be removed by repeated co-evaporation from methanol. This process forms the volatile trimethyl borate, which is removed under vacuum.[6] For a more active approach, an aqueous wash with a mild base (e.g., 1M NaOH) can help extract the acidic boronic species.
-
For Tin Reagents (e.g., from Stille reactions): Tributyltin byproducts are notoriously difficult to remove via standard chromatography due to their greasy nature. The most effective method is to wash the organic layer with a 1M aqueous potassium fluoride (KF) solution.[6] This reacts with the tin halides to form insoluble tributyltin fluoride, which can often be removed by filtration through a pad of Celite®.
-
For Copper Salts (e.g., from Ullmann or Sonogashira reactions): Copper salts can be effectively removed by washing the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute ammonia.[6] These reagents form a water-soluble copper-ammonia complex, which partitions into the aqueous layer. Continue washing until the aqueous layer is no longer blue/purple.
Question 3: During my aqueous extraction, a thick emulsion formed that won't separate. How can I break it?
Answer: Emulsions are common when the densities of the organic and aqueous layers are similar or when surfactants or finely divided solids are present.
Troubleshooting Steps:
-
Be Patient: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) is enough for the layers to separate.[7]
-
Increase Ionic Strength: Add a small amount of saturated sodium chloride (brine) to the separatory funnel and swirl gently.[7] This increases the polarity and density of the aqueous layer, forcing the less polar organic solvent out of solution.
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. Avoid vigorous shaking, which can worsen the problem.[7]
-
Filtration (Last Resort): If the emulsion is persistent, you may need to filter the entire mixture through a pad of Celite® or glass wool. This can break up the fine droplets causing the emulsion.[7]
Question 4: Is the amide group on my molecule hydrolyzing during work-up? I see a new, more polar spot on my TLC plate.
Answer: Amide hydrolysis is a valid concern, especially if your reaction work-up involves strong acids or bases at elevated temperatures. The product of hydrolysis would be 2-fluoro-6-iodobenzoic acid.
Diagnostic Checks & Prevention:
-
pH Control: During the work-up, avoid prolonged exposure to strongly acidic (pH < 2) or basic (pH > 12) conditions. If you must use an acid or base wash, perform it quickly and at room temperature or below. Neutralize the solution with a buffer or a final water wash.[8]
-
Temperature: Perform all extractive and washing steps at room temperature. Heating during work-up is rarely necessary and increases the rate of hydrolysis.
-
Confirmation: To confirm if the new spot is the carboxylic acid, you can often check its solubility. The acid will be soluble in a dilute aqueous base (like 5% NaHCO₃), while your amide product should remain in the organic layer.
The following decision tree can help guide your troubleshooting process for common work-up issues.
Caption: Troubleshooting decision tree for work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for column chromatography of products derived from this compound? A1: The polarity of your final product is key. However, a good starting point for many cross-coupled products is a gradient of ethyl acetate in hexanes (or heptane). The starting material, this compound, is a relatively polar solid. Your product will likely be less polar. Start with a low polarity mobile phase (e.g., 5-10% EtOAc/Hexanes) and gradually increase the polarity. TLC is your best guide for selecting the optimal solvent system.
Q2: How should I store this compound? A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[9][10] For long-term storage, refrigeration (2-8°C) is recommended.[11]
Q3: What are the primary safety precautions when handling this compound? A3: this compound and similar halogenated aromatics should be handled with standard laboratory precautions. They are classified as irritants, causing skin, eye, and potential respiratory irritation.[9][12] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] All manipulations should be performed in a well-ventilated chemical fume hood.
Q4: Can I use a basic wash (e.g., NaOH) if my reaction was run with an acid catalyst? A4: Yes, a basic wash is the correct procedure to neutralize and remove an acid catalyst. However, use a mild base (e.g., saturated sodium bicarbonate solution) first, as it is less likely to cause amide hydrolysis.[7] Add it slowly and vent the separatory funnel frequently to release the CO₂ gas that is generated. If a stronger base like NaOH is required, use a dilute solution (e.g., 1M) and perform the wash quickly at low temperatures to minimize the risk of hydrolysis.
Experimental Protocol Example: Suzuki-Miyaura Coupling
This protocol provides a representative method for a Suzuki-Miyaura cross-coupling reaction and the subsequent work-up.
Reaction: Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with Argon or Nitrogen three times. Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Heating: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 4-12 hours).
Work-up Procedure:
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Add deionized water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water (1 x)
-
Saturated aqueous NaCl (brine) (1 x)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 2-fluoro-biphenyl-6-carboxamide.
References
-
Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
MIT OpenCourseWare. (2010). Reaction Work-Up I. [Link]
-
Visual Learners. (2023). Hydrolysis of Amide under acidic and Basic Conditions. [Link]
-
Crowther, G. D., et al. (2018). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ResearchGate. [Link]
-
O'Connor, C. (1970). Acidic and basic amide hydrolysis. Quarterly Reviews, Chemical Society. [Link]
Sources
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- 6. rtong.people.ust.hk [rtong.people.ust.hk]
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- 13. cfplus.cz [cfplus.cz]
Validation & Comparative
A Comparative Guide to Suzuki Coupling Reactivity: 2-Fluoro-6-iodobenzamide vs. 2-Bromo-6-fluorobenzamide
For researchers and chemists in the fast-paced world of drug development, the efficiency and predictability of synthetic reactions are paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the creation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures common in pharmaceuticals. The choice of starting materials, specifically the aryl halide, can dramatically influence reaction outcomes. This guide provides an in-depth comparison of the reactivity between two structurally similar yet distinct aryl halides: 2-fluoro-6-iodobenzamide and 2-bromo-6-fluorobenzamide.
The Decisive Factor: A Tale of Two Halogens
At first glance, this compound and 2-bromo-6-fluorobenzamide are remarkably similar. Both possess a benzamide core, sterically encumbered by two ortho-substituents, one of which is a fluorine atom. The critical difference lies in the second halogen: iodine versus bromine. This single atomic substitution is the primary determinant of their reactivity in palladium-catalyzed cross-coupling reactions.
The generally accepted order of reactivity for aryl halides in Suzuki couplings is I > Br > Cl > F.[1] This trend is fundamentally governed by the bond dissociation energies of the carbon-halogen (C-X) bond. The weaker the bond, the more readily the palladium catalyst can insert itself into that bond in the crucial first step of the catalytic cycle—the oxidative addition.[1] The C-I bond is significantly weaker than the C-Br bond, predicting that this compound will be the more reactive coupling partner.
The Suzuki-Miyaura Catalytic Cycle: Why the C-X Bond Matters
To fully appreciate the reactivity difference, one must understand the mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium complex.[2][3]
The three key steps are:
-
Oxidative Addition: A palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the C-X bond to form a palladium(II) intermediate. This is often the rate-determining step of the entire cycle.[4][5] The energy required to break the C-X bond directly impacts the speed of this step.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the final product and regenerating the palladium(0) catalyst, which re-enters the cycle.
The lower bond energy of the C-I bond in this compound allows the oxidative addition to proceed more rapidly and often under milder conditions compared to the C-Br bond of 2-bromo-6-fluorobenzamide.[1]
Representative Experimental Protocol
The following is a representative protocol for the Suzuki coupling of the more reactive this compound. Notes are included for adapting the procedure for the less reactive 2-bromo-6-fluorobenzamide.
Reaction: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos ligand.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 2-fluoro-6-phenylbenzamide.
Notes for 2-Bromo-6-fluorobenzamide:
-
Temperature: Increase the reaction temperature to 100-110 °C.
-
Time: Expect longer reaction times, potentially 12-24 hours.
-
Catalyst: The use of a highly active catalyst system like the one described (Pd(OAc)₂/SPhos) is strongly recommended. Catalyst loading might need to be increased to 3-5 mol% if the reaction is sluggish.
Conclusion
The fundamental principles of physical organic chemistry clearly predict that This compound is a more reactive substrate in Suzuki-Miyaura cross-coupling reactions than 2-bromo-6-fluorobenzamide . This enhanced reactivity, stemming from the weaker carbon-iodine bond, translates to milder reaction conditions, shorter reaction times, and often higher yields. However, the decision in a real-world synthetic campaign is multifaceted. The lower cost and greater availability of the bromo-analogue, coupled with the power of modern catalyst systems, make it a viable and often pragmatic choice, particularly for large-scale syntheses. A thorough understanding of the mechanistic underpinnings and practical trade-offs is essential for the informed chemist to select the optimal building block for the task at hand.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
Hartwig, J. F., et al. (2007). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)₂. Organometallics, 26(23), 5629–5639. Retrieved from [Link]
-
Singleton, D. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Zou, G., et al. (2024). Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Zheng, M., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Perrin, D. M., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(15), 5891–5900. Retrieved from [Link]
-
Ananikov, V. P., et al. (2014). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Russian Journal of Applied Chemistry, 87, 131-137. Retrieved from [Link]
-
Felpin, F.-X., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Retrieved from [Link]
-
Torrente, A., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218–12232. Retrieved from [Link]
-
Perrin, D. M., et al. (2008). Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(15), 5891–5900. Retrieved from [Link]
-
Lloyd-Jones, G. C., et al. (2018). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 54(50), 6773-6776. Retrieved from [Link]
-
Perrin, D. M., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(15), 5891-5900. Retrieved from [Link]
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Schaarschmidt, D., et al. (2019). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Synthesis, 51(1), 13-30. Retrieved from [Link]
-
Norris, J. (2018, April 4). The Suzuki reaction. YouTube. Retrieved from [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]
-
Xia, C., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10, 1489. Retrieved from [Link]
-
Woerpel, K. A., et al. (2014). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 136(16), 5944–5947. Retrieved from [Link]
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A Senior Application Scientist's Guide to 2-Halobenzamides: A Comparative Analysis of 2-Fluoro-6-iodobenzamide and its Analogs
Introduction: The Strategic Role of Halogenation in Benzamide Scaffolds
In the landscape of medicinal chemistry and materials science, the benzamide framework is a cornerstone, serving as a fundamental structural motif in a multitude of functional molecules.[1] The strategic introduction of halogen atoms onto this aromatic scaffold is a powerful tool for fine-tuning a molecule's physicochemical and biological properties.[1] Halogens can profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets through steric and electronic effects. This guide provides an in-depth comparative analysis of 2-Fluoro-6-iodobenzamide and other 2-halobenzamides, offering researchers, scientists, and drug development professionals a critical evaluation of their properties, reactivity, and applications. We will delve into the causality behind experimental choices and provide validated protocols to empower your synthetic strategies.
Section 1: Physicochemical and Spectroscopic Profile
The identity and position of halogen substituents dramatically alter a molecule's fundamental properties. This compound presents a unique case with two different halogens, each imparting distinct characteristics. The fluorine atom can enhance metabolic stability and binding affinity through hydrogen bonding, while the iodine atom provides a highly reactive site for carbon-carbon bond formation.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes key computed and experimental properties for this compound and its analogs. These parameters are critical for predicting solubility, membrane permeability, and general "drug-likeness."
| Property | This compound | 2-Chloro-6-iodobenzamide | 2-Bromo-6-iodobenzamide |
| CAS Number | 676445-27-5[2] | 208338-95-8 | 208338-96-9 |
| Molecular Formula | C₇H₅FINO[2] | C₇H₅ClINO | C₇H₅BrINO |
| Molecular Weight | 265.02 g/mol [2] | 281.48 g/mol | 325.93 g/mol |
| Topological Polar Surface Area (TPSA) | 43.09 Ų[2] | 43.09 Ų | 43.09 Ų |
| LogP (Predicted) | 1.53[2] | 1.95 | 2.12 |
| Hydrogen Bond Donors | 1[2] | 1 | 1 |
| Hydrogen Bond Acceptors | 1[2] | 1 | 1 |
Note: Properties for Chloro and Bromo analogs are based on computational predictions and structural similarity.
Spectroscopic Insights
While detailed spectra for each compound require experimental acquisition, predictable trends exist. In ¹H NMR, the aromatic protons will show distinct splitting patterns based on the halogen substitution. In ¹³C NMR, the most downfield signal is typically the amide carbonyl (160-180 ppm), with the carbon attached to iodine (C-I) also exhibiting a characteristic downfield shift.[3] The key differentiator between these molecules will be the distinct chemical shifts of the halogen-bearing carbons and their influence on adjacent protons. Mass spectrometry would show a molecular ion peak corresponding to the specific molecular weight, with isotopic patterns being particularly informative for the chloro- and bromo-containing analogs.[3]
Section 2: Comparative Reactivity in Cross-Coupling Reactions
The primary synthetic utility of 2-halobenzamides lies in their application as substrates in transition metal-catalyzed cross-coupling reactions. The nature of the carbon-halogen (C-X) bond is the single most important factor governing their reactivity.
The Reactivity Hierarchy: A Matter of Bond Strength
The generally accepted order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl >> F.[4][5] This trend is dictated by the C-X bond dissociation energies. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst—often the rate-determining step of the catalytic cycle—much more readily than the stronger C-Br or C-Cl bonds.[4] Consequently, 2-iodobenzamides are significantly more reactive, allowing for milder reaction conditions, shorter reaction times, and often higher yields.[4] 2-chlorobenzamides are the least reactive among the useful halogens and often require specialized, highly active catalyst systems, while 2-fluorobenzamides are generally unreactive in these transformations.
Data Presentation: Reactivity in Palladium-Catalyzed Couplings
| Feature | 2-Iodobenzamide Derivative | 2-Bromobenzamide Derivative | 2-Chlorobenzamide Derivative |
| Relative Reactivity | High[4] | Moderate[4] | Low[6] |
| Typical Catalyst Loading | Low (e.g., 1-2 mol%) | Moderate (e.g., 2-5 mol%) | High (e.g., >5 mol%) or specialized catalysts |
| Reaction Temperature | Room Temp. to Moderate Heat (e.g., 80°C) | Moderate to High Heat (e.g., 80-120°C) | High Heat (e.g., >100°C)[7] |
| Ligand Requirements | Standard phosphine ligands often suffice | More electron-rich/bulky ligands may be needed | Highly active, specialized ligands are often necessary |
| Key Advantage | High reactivity allows for milder conditions | Good balance of reactivity and stability | Lower cost of starting materials |
Mandatory Visualization: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds.[8][9][10] Understanding its mechanism is key to troubleshooting and optimizing reactions involving 2-halobenzamides.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 3: Applications in the Synthesis of Bioactive Heterocycles
2-Halobenzamides are not typically final drug products but are invaluable intermediates for constructing more complex, biologically active molecules. A prominent application is the synthesis of quinazolinones, a class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][11][12]
For example, a copper-catalyzed reaction between a 2-halobenzamide and a nitrile provides a convenient route to quinazolin-4(3H)-ones.[6][13] In this synthesis, the reactivity of the 2-halobenzamide is crucial; 2-iodobenzamides perform well, while their 2-chlorobenzamide counterparts often show no reactivity under similar conditions.[6] This highlights the practical implications of the reactivity trends discussed previously.
Section 4: Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust, self-validating method for the Suzuki-Miyaura coupling of a 2-halobenzamide. The causality for each reagent and condition is explained to provide a deeper understanding of the experimental design.
Objective: To synthesize 2-fluoro-6-(4-methoxyphenyl)benzamide from this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Argon gas supply
-
Schlenk flask or equivalent reaction vessel
Step-by-Step Methodology:
-
Inert Atmosphere Preparation:
-
Action: Add this compound, 4-methoxyphenylboronic acid, and K₂CO₃ to a Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum, then evacuate and backfill with argon three times.
-
Causality: The active Pd(0) catalyst, formed in situ, is sensitive to oxygen. Removing air and replacing it with an inert gas like argon is critical to prevent catalyst oxidation and deactivation, which would halt the catalytic cycle.[8]
-
-
Solvent and Catalyst Addition:
-
Action: Add 1,4-dioxane and water (e.g., 4:1 ratio) to the flask via syringe. Sparge the solution with argon for 10-15 minutes. In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of degassed dioxane. Add this catalyst solution to the main reaction flask via syringe.
-
Causality: Dioxane is an excellent solvent for the organic reagents. Water is often used as a co-solvent and is crucial for dissolving the inorganic base (K₂CO₃). The base is required to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.[9] Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by the phosphine ligand. PPh₃ serves as both the reducing agent and the ligand (L) that stabilizes the Pd(0) catalyst.
-
-
Reaction Execution:
-
Action: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Efficient stirring ensures homogeneity, which is crucial for reactions involving multiple phases (solid base, liquid solvent).
-
-
Workup and Purification:
-
Action: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]
-
Causality: The aqueous workup removes the inorganic base and salts. Ethyl acetate is a common extraction solvent. Brine wash helps to remove residual water from the organic layer. Drying with sodium sulfate removes trace water before solvent evaporation. Flash chromatography is a standard technique to separate the desired product from unreacted starting materials and byproducts based on polarity.
-
Section 5: Potential Biological Activity Profile
While direct biological activity data for this compound is not extensively documented, its structural motifs and those of its derivatives suggest several promising avenues for investigation.[1][15] Aromatic amides and their heterocyclic derivatives, such as quinazolinones, are known to exhibit a wide range of biological effects.[11][16]
-
Anticancer Potential: Many quinazolinone derivatives synthesized from 2-halobenzamides have shown potent anticancer activity.[12][16] The benzamide scaffold itself can be found in various enzyme inhibitors.
-
Antimicrobial Activity: Halogenated benzamides and related salicylamides have been investigated for their antimicrobial properties against various bacterial and fungal strains.[17][18] The lipophilicity conferred by the halogen atoms can be crucial for cell membrane penetration.
Mandatory Visualization: Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for assessing the potential biological activity of a newly synthesized compound like those derived from 2-halobenzamides.
Caption: A generalized workflow for in-vitro biological screening of new chemical entities.
Conclusion
This compound and its 2-halo analogs are versatile and powerful building blocks in modern organic synthesis. The choice between them is a strategic decision dictated by the specific research goal. 2-Iodobenzamides, including the fluoro-substituted variant, offer superior reactivity, enabling milder and more efficient cross-coupling reactions. This high reactivity makes them ideal for complex molecule synthesis where preserving sensitive functional groups is paramount. In contrast, bromo- and chloro-analogs offer a more cost-effective but less reactive alternative, often requiring more forceful conditions. The presence of the 6-fluoro substituent in the target molecule may offer unique downstream advantages in biological applications, potentially enhancing metabolic stability or target affinity. Ultimately, a thorough understanding of the comparative properties and reactivities detailed in this guide will empower researchers to make informed decisions, optimizing their synthetic routes and accelerating the discovery of novel functional molecules.
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A Comparative Guide to the Structural Validation of 2-Fluoro-6-iodobenzamide Derivatives by ¹H NMR
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the synthesis of novel therapeutics, derivatives of 2-fluoro-6-iodobenzamide represent a class of compounds where precise structural assignment is critical yet challenging due to the potential for isomerism. This guide provides an in-depth technical comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural validation, supplemented by other analytical techniques. We will explore the causality behind experimental choices and present data to support the methodologies discussed.
The Challenge: Distinguishing Isomers of Substituted Benzamides
The synthesis of substituted benzamides can often lead to a mixture of regioisomers. For a this compound scaffold, incorrect substitution patterns can drastically alter the compound's biological activity and pharmacokinetic profile. Therefore, a robust analytical strategy is not just procedural—it's a foundational aspect of drug discovery. ¹H NMR spectroscopy is a first-line technique due to its sensitivity and the wealth of structural information it provides through chemical shifts, integration, and spin-spin coupling.[1][2]
¹H NMR: The Primary Tool for Structural Elucidation
¹H NMR spectroscopy provides a detailed fingerprint of a molecule by mapping the chemical environment of its hydrogen atoms.[2][3] For a this compound derivative, the aromatic region of the spectrum is particularly informative.
Causality Behind Spectral Features:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electron density around the proton.[3] The electron-withdrawing effects of the fluorine, iodine, and amide groups deshield the aromatic protons, shifting their signals downfield compared to unsubstituted benzene.
-
Spin-Spin Coupling (J-coupling): This phenomenon, transmitted through covalent bonds, splits a proton's signal into multiple lines (a multiplet) based on the number of neighboring, non-equivalent protons (the n+1 rule).[4] The magnitude of the coupling constant (J, in Hz) provides crucial information about the connectivity and spatial relationship between protons.
-
¹H-¹H Coupling: In an aromatic ring, coupling between adjacent (ortho) protons is typically the largest (³JHH ≈ 7-9 Hz), followed by meta coupling (⁴JHH ≈ 2-3 Hz), and para coupling (⁵JHH ≈ 0-1 Hz).
-
¹H-¹⁹F Coupling: The fluorine atom (¹⁹F, spin I=½, 100% natural abundance) couples to nearby protons. This coupling can occur through bonds and, in some cases, through space.[5][6][7] The magnitude of ¹H-¹⁹F coupling depends on the number of intervening bonds: ³JHF (ortho) is typically larger than ⁴JHF (meta) and ⁵JHF (para).[5] This coupling provides an unambiguous marker for the position of the fluorine substituent.
-
Interpreting the Spectrum of a this compound Derivative:
Consider the structure of this compound. The three aromatic protons (H3, H4, and H5) are chemically distinct and will give rise to three separate signals.
-
H3: This proton is ortho to the fluorine atom and meta to the iodine atom. It will be split by H4 (ortho, ³JHH) and by the ¹⁹F atom (ortho, ³JHF). This results in a characteristic doublet of doublets (dd) .
-
H4: This proton is meta to both the fluorine and iodine atoms. It is coupled to H3 (ortho, ³JHH) and H5 (ortho, ³JHH). This will result in a triplet (t) or, if the coupling constants are slightly different, a doublet of doublets (dd) .
-
H5: This proton is ortho to the iodine atom and meta to the fluorine atom. It will be split by H4 (ortho, ³JHH) and the ¹⁹F atom (meta, ⁴JHF). This will also appear as a doublet of doublets (dd) .
The unique splitting patterns and coupling constants for each proton allow for definitive assignment and confirmation of the 2,6-substitution pattern.
The following diagram illustrates the key through-bond couplings that determine the splitting patterns for the aromatic protons in this compound.
Caption: Key ¹H-¹H and ¹H-¹⁹F couplings in this compound.
Case Study: ¹H NMR Data for a Representative Derivative
The table below presents hypothetical ¹H NMR data for a this compound derivative in DMSO-d₆, a common solvent for this class of compounds.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -CONH₂ (amide) | 8.01, 7.70 | br s, br s | - | 1H, 1H |
| H3 | 7.95 | dd | ³JHH = 7.8, ³JHF = 9.5 | 1H |
| H5 | 7.55 | dd | ³JHH = 8.0, ⁴JHF = 5.5 | 1H |
| H4 | 7.25 | t | ³JHH = 7.9 | 1H |
Note: dd = doublet of doublets, t = triplet, br s = broad singlet. Amide protons often appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace water in the solvent.[8]
Experimental Protocol for ¹H NMR Analysis
Trustworthy data begins with meticulous sample preparation and standardized acquisition parameters.[9]
1. Sample Preparation: a. Weigh 5-10 mg of the this compound derivative directly into a clean, dry vial.[10][11] b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[12] The choice of solvent is crucial; it must fully dissolve the compound without its residual peaks obscuring signals of interest. c. Ensure complete dissolution by gentle vortexing or sonication. A homogenous solution is critical for acquiring high-resolution spectra.[9] d. Filter the solution through a pipette with a small glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality. e. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm), if not using the residual solvent peak.[10]
2. Data Acquisition (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[12] c. Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals and improves resolution. This can be done manually or automatically. d. Acquire the ¹H NMR spectrum using standard parameters (e.g., spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1-2 seconds, 16-32 scans).[13]
3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis using the TMS signal (0 ppm) or the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[13] d. Integrate the signals to determine the relative number of protons for each signal. e. Analyze the splitting patterns and measure the coupling constants to assign the structure.
Beyond ¹H NMR: A Comparative Toolkit for Unambiguous Validation
While ¹H NMR is powerful, complex cases or the need for absolute certainty often require complementary techniques.[14][15] Nuclear Overhauser Effect (NOE) experiments, for instance, can provide definitive evidence of through-space proximity between atoms, which is invaluable for confirming the relative positions of substituents like fluorine and iodine.[16][17]
| Technique | Principle | Strengths for this Application | Limitations |
| ¹³C NMR | Detects unique carbon atoms. | Confirms the number of unique carbons in the molecule. The carbonyl carbon (~165-170 ppm) is a key diagnostic signal.[18] | Low natural abundance (1.1%) and sensitivity require more sample and longer acquisition times.[10] |
| COSY (Correlation Spectroscopy) | Shows ¹H-¹H coupling correlations. | Visually confirms which protons are coupled to each other (e.g., H3 to H4, H4 to H5), validating the connectivity of the aromatic spin system.[16] | Does not provide information about connections across quaternary carbons or heteroatoms. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between ¹H and ¹³C over 2-4 bonds. | Crucial for connecting protonated fragments across non-protonated carbons (like C1, C2, C6). Can confirm the position of the amide group relative to the aromatic ring.[19][20] | Can be complex to interpret; requires careful optimization to observe desired long-range correlations. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Provides the exact molecular weight, confirming the molecular formula. Isotopic patterns for iodine are highly characteristic. | Does not provide information on the connectivity of atoms; cannot distinguish between isomers. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | The "gold standard" for structural determination, providing an unambiguous 3D structure of the molecule. | Requires a suitable single crystal, which can be difficult or impossible to grow. |
The following workflow provides a logical approach to employing these techniques for robust structural validation.
Caption: A logical workflow for the structural validation of novel compounds.
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Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing. [Link]
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A Comparative Guide to Next-Generation Reagents and Scaffolds for PARP Inhibitor Synthesis
This guide provides an in-depth technical comparison of alternative synthetic precursors to the archetypal 2-Fluoro-6-iodobenzamide for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will move beyond simple reagent substitution to explore diverse heterocyclic scaffolds and innovative synthetic strategies, supported by comparative experimental data and detailed protocols for researchers in oncology and drug development.
The Foundational Role of PARP in Oncology and the Benzamide Pharmacophore
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to DNA repair and maintaining genomic stability.[1][2] Their inhibition has become a cornerstone of targeted cancer therapy, especially for tumors with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1 or BRCA2 mutations.[3][4]
The Principle of Synthetic Lethality
The clinical success of PARP inhibitors (PARPis) is rooted in the concept of synthetic lethality.[3][4] In a healthy cell, multiple DNA repair pathways exist. However, in cancer cells with a deficient HR pathway, the burden of repairing DNA single-strand breaks (SSBs) falls heavily on the PARP-mediated base excision repair (BER) pathway.[2] When a PARPi is introduced, it blocks the BER pathway. This leads to an accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating lethal double-strand breaks that the HR-deficient cell cannot resolve, ultimately triggering cell death.[2][3]
The Benzamide Moiety: A Privileged Pharmacophore
The catalytic activity of PARP1 involves binding its substrate, nicotinamide adenine dinucleotide (NAD+), to catalyze the transfer of ADP-ribose units to target proteins.[2][5] The majority of clinically approved PARP inhibitors share a common structural feature: a benzamide core.[6] This moiety acts as a pharmacophore, mimicking the nicotinamide portion of NAD+ and competitively binding to the enzyme's catalytic pocket, thereby inhibiting its function.[6][7]
This compound has been a valuable starting material in medicinal chemistry due to its two distinct reactive sites, allowing for sequential, directed modifications to build complex inhibitor structures. However, the quest for inhibitors with improved selectivity, novel intellectual property, and more efficient, scalable synthetic routes necessitates the exploration of alternative reagents and scaffolds.
Strategic Alternatives: Scaffold Hopping and Bioisosteric Replacement
Rather than focusing on minor variations of a single precursor, a more impactful strategy involves "scaffold hopping"—replacing the core chemical structure with a different one while preserving the essential interactions with the biological target. This approach can lead to compounds with vastly different properties, including improved potency, selectivity, and pharmacokinetics.
The diagram below illustrates the conceptual workflow of moving from a known pharmacophore to novel chemical entities through scaffold modification.
Caption: Workflow for scaffold hopping in PARP inhibitor design.
Key Alternative Scaffolds and Their Precursors
Below is a comparison of prominent scaffolds used in approved and investigational PARP inhibitors, highlighting their synthetic starting points, which often circumvent the need for complex, pre-functionalized benzamides.
| Scaffold | Core of Inhibitor(s) | Common Non-Benzamide Precursor(s) | Key Synthetic Transformation(s) | Ref(s) |
| Phthalazinone | Olaparib, Fluzoparib | 2-Acetylbenzoic acid, 2-Formylbenzoic acid | α-Arylation or Horner-Wadsworth-Emmons followed by cyclization with hydrazine | [8],[9],[10],[11] |
| Indazole Carboxamide | Niraparib | 2-Methyl-3-nitrobenzoic acid derivatives | Indazole ring formation followed by amidation | [12],[10],[13] |
| Pyrido[4,3,2-de]phthalazinone | Talazoparib | Halogenated nicotinic acid derivatives | Multi-step sequence involving construction of the tricyclic core | [14],[15] |
| 1H-Thieno[3,4-d]imidazole-4-carboxamide | Investigational | Thiophene-based starting materials | Construction of the fused imidazole ring system | [2] |
| Isoquinolinone | Investigational | Substituted Indanones | Schmidt rearrangement (acid-mediated) | [16] |
| 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide | Investigational | Substituted benzaldehydes | Multi-step synthesis to build the benzofuranone core | [17] |
Comparative Analysis of Synthetic Routes and Performance
The choice of synthetic route profoundly impacts yield, scalability, cost, and environmental footprint. Here, we compare the established medicinal chemistry route for Olaparib with a modern, eco-friendly alternative.
Case Study: Olaparib Synthesis
Route A: The Medicinal Chemistry Approach (Horner-Wadsworth-Emmons)
This route, designed for analog synthesis, relies on a Horner-Wadsworth-Emmons (HWE) reaction.[10] It is effective for generating diverse structures but often involves phosphorus-based reagents that can be difficult to remove.
Caption: Simplified workflow of the HWE route to Olaparib.
Route B: The Eco-Friendly, Transition-Metal-Free Approach
A more recent, scalable synthesis avoids the use of phosphonate reagents. It starts from the inexpensive 2-acetylbenzoic acid and utilizes a transition-metal-free α-arylation, making it more atom-economical and environmentally benign.[9][11]
Comparative Performance:
| Parameter | Route A (HWE) | Route B (Eco-Friendly) | Advantage of Route B |
| Key Precursor | 2-Formylbenzoic acid | 2-Acetylbenzoic acid | More economical starting material |
| Key Reaction | Horner-Wadsworth-Emmons | Transition-metal-free α-arylation | Avoids phosphonate reagents and byproducts |
| Overall Yield | ~34% | ~51% | Higher efficiency |
| Environmental Impact | Higher (phosphorus waste) | Lower (atom economical, avoids heavy metals) | Greener chemistry |
Experimental Protocol: Eco-Friendly Synthesis of Olaparib Phthalazinone Core
This protocol is adapted from a scalable, green chemistry approach.[9][11]
Step 1: α-Arylation of 2-Acetylbenzoic Acid
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL) and cool to -78 °C.
-
Enolate Formation: Slowly add lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 2.2 eq) to the cooled THF. Add a solution of 2-acetylbenzoic acid (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Arylation: Add a solution of 1-fluoro-2-nitrobenzene (1.2 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the α-arylated keto-acid intermediate.
Step 2: Cyclization to Form the Phthalazinone Ring
-
Reaction: Dissolve the α-arylated intermediate (1.0 eq) in ethanol. Add hydrazine hydrate (3.0 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The phthalazinone product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the core structure, which can then be advanced to Olaparib.
Biological Performance of Alternative Scaffolds
The ultimate goal of exploring new reagents is to synthesize inhibitors with superior biological profiles. Different scaffolds exhibit varied potency and selectivity against PARP1 and PARP2, which may translate to different efficacy and toxicity profiles.[3][18] For instance, while co-inhibition of PARP1 and PARP2 is effective, high selectivity for PARP1 over PARP2 is a goal for developing next-generation inhibitors to potentially reduce side effects.[19]
The diagram below illustrates the central mechanism of PARP inhibition, which is the target for all these diverse chemical scaffolds.
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
Comparative Inhibitory Activity:
| Scaffold / Inhibitor | PARP-1 IC₅₀ / Kᵢ (nM) | PARP-2 IC₅₀ (nM) | Selectivity (PARP-2 / PARP-1) | Key Feature | Ref(s) |
| Olaparib | 1.87 (Kᵢ) | - | - | Approved Phthalazinone | [20] |
| Talazoparib | 0.65 (Kᵢ) | - | - | Potent PARP Trapper | [20] |
| Y49 (Indazole Deriv.) | 0.96 (IC₅₀) | 61.90 | 64.5 | High PARP-1 Selectivity | [19] |
| Compound 81 (Benzofuran Deriv.) | 30 (IC₅₀) | 2 | 0.067 | High PARP-2 Selectivity | [17] |
| Compound 16l (Thienoimidazole Deriv.) | 2.8 (IC₅₀) | - | - | Novel Scaffold with High Potency | [2] |
| 5-Benzoyloxyisoquinolin-1(2H)-one | - | - | >60 | High PARP-2 Selectivity | [16] |
Causality Behind Performance: The data clearly shows that moving beyond the standard benzamide precursor to entirely new scaffolds allows for the fine-tuning of biological activity. For example, the indazole derivative Y49 was specifically designed based on differences in the catalytic domains of PARP1 and PARP2 to achieve high PARP1 selectivity.[19] Conversely, other scaffolds like the benzofuranone and isoquinolinone have yielded inhibitors with a preference for PARP2.[16][17] This demonstrates that the choice of the core heterocyclic system, enabled by alternative starting reagents, is a critical determinant of the final inhibitor's biological profile.
Conclusion
While this compound remains a useful tool, the landscape of PARP inhibitor synthesis has evolved significantly. The most innovative and efficient strategies now often employ simpler, more economical starting materials to construct diverse heterocyclic cores like phthalazinones, indazoles, and isoquinolinones. These "scaffold hopping" approaches not only provide access to novel intellectual property but also enable the rational design of inhibitors with tailored biological properties, such as enhanced potency or isoform selectivity. For researchers aiming to develop next-generation PARP inhibitors, focusing on the strategic construction of the core scaffold from fundamental building blocks represents a more powerful and versatile paradigm than relying on complex, pre-functionalized precursors.
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Efficacy comparison of compounds derived from 2-Fluoro-6-iodobenzamide
Introduction: The Benzamide Scaffold as a Cornerstone of PARP Inhibition
In the landscape of targeted cancer therapy, the benzamide structural motif has emerged as a pivotal pharmacophore, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] While the broader family of benzamide derivatives exhibits a wide range of biological activities, its application in oncology, specifically through PARP inhibition, represents a significant therapeutic advancement. The genesis of many potent PARP inhibitors can be traced back to synthetic strategies utilizing precursors like 2-iodobenzamide, which provides a versatile platform for constructing the complex heterocyclic systems necessary for high-affinity binding to the PARP enzyme.[3]
This guide provides an in-depth comparative analysis of the leading benzamide-derived PARP inhibitors that have reached clinical significance: Olaparib, Rucaparib, Niraparib, and Talazoparib. We will dissect their mechanisms of action, compare their enzymatic and cellular potencies, evaluate their clinical efficacy based on trial data, and provide detailed protocols for the key experiments used to characterize their performance. This content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationships (SAR) and comparative efficacy within this critical class of anticancer agents.
The Two-Pronged Mechanism of PARP Inhibitors: Catalytic Inhibition and PARP Trapping
The therapeutic efficacy of PARP inhibitors (PARPis) stems from their ability to exploit a vulnerability in cancer cells with deficient DNA repair mechanisms, a concept known as synthetic lethality.[4][5] This is particularly effective in tumors with mutations in the BRCA1 or BRCA2 genes, which are crucial for the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[6][7]
PARP enzymes, primarily PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][4] When a PARPi is introduced, it engages in a dual mechanism of action:
-
Catalytic Inhibition : The benzamide core of the inhibitor mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[1][8][9] This allows the inhibitor to bind to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[10] This enzymatic inhibition halts the recruitment of other DNA repair proteins to the site of an SSB.[4][11]
-
PARP Trapping : Beyond simple enzymatic inhibition, many PARPis lock the PARP enzyme onto the DNA at the site of the break.[11][12] This creates a cytotoxic PARP-DNA complex that is more damaging than the unrepaired SSB alone.[8] These trapped complexes stall replication forks, leading to the collapse of the fork and the generation of more severe DNA double-strand breaks.[3]
In a healthy cell with functional HR, these DSBs can be efficiently repaired. However, in a cancer cell with BRCA mutations (HR-deficient), the accumulation of DSBs cannot be resolved, leading to genomic instability and ultimately, apoptotic cell death.[5][6] The potency of a given PARP inhibitor is therefore a function of both its ability to inhibit PARP's catalytic activity and its efficiency at trapping PARP on DNA.[12][13]
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Comparative Efficacy of Clinically Approved Benzamide-Derived PARP Inhibitors
Four PARP inhibitors, all sharing the benzamide pharmacophore, have gained regulatory approval and are widely used in clinical practice: Olaparib, Rucaparib, Niraparib, and Talazoparib.[1][14] While they share a common mechanism, their individual chemical structures impart differences in potency, selectivity, and PARP trapping efficiency, which in turn influence their clinical efficacy and safety profiles.[1][12][13]
In Vitro Potency: Enzymatic Inhibition and PARP Trapping
The foundational measure of a PARP inhibitor's efficacy is its in vitro potency against the primary target enzymes, PARP1 and PARP2, and its ability to trap these enzymes on DNA.
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Relative PARP Trapping Potency |
| Olaparib | 1.9 - 5 | 1.5 - 2 | Moderate |
| Rucaparib | 1.4 | 1.4 | Moderate |
| Niraparib | 2.1 - 3.8 | 2.1 | Moderate-High |
| Talazoparib | 0.57 | 0.31 | Highest |
| Veliparib * | 2.9 - 4.7 | 2.9 | Low |
Data compiled from multiple sources.[9][12][15] IC₅₀ values can vary based on assay conditions. *Veliparib is included for context as a weak PARP trapper.
Key Insights from In Vitro Data:
-
Talazoparib is unequivocally the most potent PARP inhibitor in vitro, both in terms of catalytic inhibition (lowest IC₅₀ values for PARP1 and PARP2) and, most notably, PARP trapping.[12][13] Some studies suggest its trapping ability is up to 100 times more efficient than other PARPis.[12][16]
-
Rucaparib and Olaparib exhibit potent, single-digit nanomolar inhibition of both PARP1 and PARP2 and are considered moderately efficient PARP trappers.[12][15]
-
Niraparib is also a potent inhibitor, with some evidence suggesting it is a more efficient PARP trapper than olaparib and rucaparib.[12][13]
Clinical Efficacy: A Head-to-Head Look at Trial Data
Direct head-to-head clinical trials comparing different PARP inhibitors are rare. However, network meta-analyses of major Phase III trials allow for indirect comparisons of their efficacy in similar patient populations, primarily in recurrent ovarian cancer and BRCA-mutated breast cancer. The primary endpoint in many of these maintenance therapy trials is Progression-Free Survival (PFS).
| Trial (Inhibitor) | Cancer Type | Patient Population | Median PFS (Treatment Arm) | Median PFS (Placebo Arm) | Hazard Ratio (HR) |
| SOLO-2 (Olaparib) | Ovarian Cancer | Platinum-sensitive, recurrent, gBRCAm | 19.1 months | 5.5 months | 0.30 |
| ARIEL3 (Rucaparib) | Ovarian Cancer | Platinum-sensitive, recurrent, BRCAm | 16.6 months | 5.4 months | 0.23 |
| NOVA (Niraparib) | Ovarian Cancer | Platinum-sensitive, recurrent, gBRCAm | 21.0 months | 5.5 months | 0.27 |
| EMBRACA (Talazoparib) | Breast Cancer | HER2-negative, metastatic, gBRCAm | 8.6 months | 5.6 months (Chemo) | 0.54 |
| OlympiAD (Olaparib) | Breast Cancer | HER2-negative, metastatic, gBRCAm | 7.0 months | 4.2 months (Chemo) | 0.58 |
Data compiled from pivotal Phase III trial publications. Note that patient populations and trial designs may have subtle differences.
Key Insights from Clinical Data:
-
Similar Efficacy in Ovarian Cancer: In the maintenance treatment of platinum-sensitive, recurrent ovarian cancer in patients with BRCA mutations, Olaparib, Rucaparib, and Niraparib have all demonstrated a profound and statistically significant improvement in PFS compared to placebo.[17][18] Network meta-analyses suggest there are no significant differences in efficacy among these three agents in this setting.[14][19]
-
Efficacy in Breast Cancer: Both Olaparib and Talazoparib have shown superior efficacy over standard chemotherapy in patients with HER2-negative, metastatic breast cancer with germline BRCA mutations.[20]
-
Toxicity Profiles Differ: While efficacy appears comparable in certain settings, the safety profiles show greater diversity. For instance, niraparib has been associated with a higher incidence of grade 3/4 thrombocytopenia, while olaparib may have a more favorable profile regarding severe adverse events.[13][14][21] These differences can be critical in clinical decision-making and patient management.
Experimental Protocols for Efficacy Determination
The characterization of PARP inhibitors relies on robust and reproducible in vitro and cell-based assays. Below are detailed protocols for two fundamental experiments used to determine the efficacy of these compounds.
Protocol 1: Cellular PARP Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit PARP activity within intact cells by measuring the levels of poly(ADP-ribose) (PAR), the product of the PARP-catalyzed reaction.
Principle: Cells are treated with a DNA-damaging agent to stimulate PARP activity. In the presence of a PARP inhibitor, the production of PAR will be reduced. The level of PAR in cell lysates is then quantified using a sandwich ELISA, where a capture antibody binds to PAR, and a detection antibody system generates a signal proportional to the amount of PAR.[10][22][23]
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test PARP inhibitor in cell culture media. Add the diluted compounds to the cells and incubate for 1-2 hours. Include a "vehicle only" (e.g., 0.1% DMSO) control.
-
Induction of DNA Damage: To activate PARP, treat all wells (except for a negative control) with a DNA-damaging agent, such as 10 mM H₂O₂ for 10 minutes at 37°C.
-
Cell Lysis: Aspirate the media and immediately add ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 10-15 minutes.
-
ELISA Procedure:
-
Add cell lysates to a 96-well plate pre-coated with a PAR-binding reagent or antibody.[22]
-
Incubate to allow capture of PARylated proteins.
-
Wash the plate to remove unbound material.
-
Add a primary anti-PAR detection antibody, followed by incubation.
-
Wash the plate.
-
Add a secondary HRP-conjugated antibody, followed by incubation.
-
Wash the plate.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.[22]
-
-
Data Analysis: Normalize the signal from treated wells to the "vehicle only" control (100% activity). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Caption: Workflow for a cell-based PARP inhibition ELISA.
Protocol 2: PARP Trapping Assay (Fluorescence Polarization-based)
This homogeneous assay measures the ability of an inhibitor to "trap" the PARP enzyme on a DNA substrate.
Principle: The assay uses a small, fluorescently labeled DNA oligonucleotide.[24] In solution, this small probe tumbles rapidly, resulting in low fluorescence polarization (FP). When the larger PARP1 enzyme binds to it, the tumbling slows dramatically, leading to a high FP signal. In the presence of NAD+, PARP1 auto-PARylates, becomes highly negatively charged, and dissociates from the DNA, causing the FP signal to drop. A trapping inhibitor prevents this dissociation, thus maintaining a high FP signal.[25][26] The magnitude of the FP signal is directly proportional to the amount of trapped PARP.[27]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of 5x Assay Buffer, fluorescently labeled DNA duplex, purified recombinant PARP1 enzyme, NAD+, and the test inhibitor (serial dilutions).
-
Master Mix Preparation: Prepare a master mix containing Assay Buffer, the fluorescent DNA probe, and water.
-
Assay Plate Setup: In a 384-well low-volume black plate, set up the following wells:
-
Blank: Master Mix only.
-
Low FP Control: Master Mix + NAD+.
-
High FP Control: Master Mix + PARP1 enzyme (no NAD+).
-
Test Wells: Master Mix + PARP1 enzyme + NAD+ + serial dilutions of the inhibitor.
-
-
Reaction Incubation:
-
Add the inhibitor or vehicle control to the appropriate wells.
-
Add the diluted PARP1 enzyme to the "High FP Control" and "Test Wells".
-
Incubate for 30 minutes at room temperature to allow PARP-DNA binding.
-
Initiate the PARylation reaction by adding NAD+ to the "Low FP Control" and "Test Wells".
-
Incubate for 60 minutes at room temperature.
-
-
Fluorescence Polarization Reading: Read the plate on a microplate reader capable of measuring fluorescence polarization.
-
Data Analysis: Correct the data by subtracting the "Blank" reading. The trapping activity is calculated based on the difference between the low and high FP controls. Plot the activity against the inhibitor concentration to determine the EC₅₀ for PARP trapping.
Caption: Workflow for a fluorescence polarization-based PARP trapping assay.
Conclusion
The benzamide scaffold has proven to be an exceptionally fruitful starting point for the development of potent PARP inhibitors, leading to a paradigm shift in the treatment of HR-deficient cancers. While clinically approved agents like Olaparib, Rucaparib, Niraparib, and Talazoparib demonstrate broadly similar clinical efficacy in specific patient populations, they are not interchangeable. Their nuanced differences in enzymatic inhibition, PARP trapping efficiency, and off-target effects result in distinct clinical profiles, particularly concerning safety and tolerability. Talazoparib stands out for its superior in vitro potency and trapping ability, though this does not always translate to superior clinical efficacy across all indications. For drug development professionals, a deep understanding of these structure-activity relationships and the application of robust bioassays, such as cellular PARylation and PARP trapping assays, are critical for the rational design of next-generation inhibitors with improved therapeutic indices.
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Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. (2015). AACR Journals. [Link]
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A Comparative Guide to the Cross-Reactivity of PARP Inhibitors Derived from Benzamide Scaffolds
This guide provides a detailed comparison of the cross-reactivity profiles of poly(ADP-ribose) polymerase (PARP) inhibitors, with a focus on compounds synthesized from benzamide-based scaffolds. While the specific precursor 2-Fluoro-6-iodobenzamide is a versatile starting material for generating such inhibitors, we will use the clinically approved drug Niraparib as a central case study. The indazole carboxamide core of Niraparib is a prime example of a structure accessible through synthetic routes involving precursors like 2-iodobenzamide[1]. Understanding the selectivity of these molecules is paramount for researchers in drug development, as off-target effects can profoundly influence both therapeutic efficacy and toxicity profiles.
The Rationale for Cross-Reactivity Profiling
The development of highly selective enzyme inhibitors is a cornerstone of modern pharmacology. The primary goal is to maximize on-target activity while minimizing engagement with unintended proteins, which can lead to adverse events or confound experimental results. PARP inhibitors are designed to mimic the nicotinamide portion of the NAD+ substrate, binding competitively to the catalytic domain of PARP enzymes[2]. Due to the conservation of this binding site across the 17-member PARP family and within the broader landscape of ATP-competitive enzymes like protein kinases, the potential for cross-reactivity is a significant consideration.
This guide will dissect the cross-reactivity of Niraparib by comparing it against other prominent PARP inhibitors—Olaparib, Rucaparib, and Talazoparib—and selective Tankyrase inhibitors. We will explore data from two critical types of selectivity assays: broad-spectrum kinase panel screening and targeted enzymatic assays against related PARP family members.
Comparative Analysis of Off-Target Kinase Activity
A crucial first step in profiling inhibitor selectivity is screening against a large panel of diverse kinases. The human kinome represents one of the largest enzyme families and a common source of off-target interactions for ATP-competitive inhibitors.
A comprehensive in vitro binding assay was performed by Antolin et al. (2020), screening four FDA-approved PARP inhibitors at a 10 µM concentration across 392 unique human kinases. The results reveal a striking divergence in their off-target kinase profiles.
Key Findings:
-
Niraparib and Rucaparib demonstrated significant polypharmacology, binding to a considerable number of kinases.
-
Olaparib and Talazoparib were remarkably clean in this assay, showing minimal to no interaction with the kinases tested.
The study identified specific, previously unreported off-target kinase interactions for Niraparib, including sub-micromolar inhibitory activity against DYRK1A and DYRK1B [3]. These interactions, occurring at clinically relevant concentrations, could contribute to both the therapeutic and adverse effect profiles of the drug.
| Inhibitor | Primary Target(s) | Significant Kinase Off-Targets (at 10 µM) | Reference |
| Niraparib | PARP1, PARP2 | Yes (e.g., DYRK1A, DYRK1B) | [3] |
| Olaparib | PARP1, PARP2 | No | [3] |
| Rucaparib | PARP1, PARP2 | Yes (e.g., CDK16, PIM3, DYRK1B) | [3] |
| Talazoparib | PARP1, PARP2 | Minimal (Weakly binds to two kinases) | [3] |
This stark contrast in kinome interaction underscores that despite sharing a common primary target (PARP1/2), the specific chemical structures of these inhibitors dictate their broader selectivity profile. For researchers, this means that phenotypic effects observed with Niraparib or Rucaparib could potentially be influenced by the inhibition of off-target kinases, a factor that is less likely with Olaparib or Talazoparib.
Selectivity within the PARP Superfamily: PARP1/2 vs. Tankyrase
Beyond the kinome, assessing selectivity against closely related enzymes is critical. The PARP superfamily includes Tankyrase 1 (TNKS1/PARP5a) and Tankyrase 2 (TNKS2/PARP5b), which have distinct biological roles in Wnt/β-catenin signaling, telomere maintenance, and other cellular processes[4]. Inhibition of Tankyrases can have profound biological consequences, and therefore, distinguishing between PARP1/2 and Tankyrase activity is essential.
Biochemical assays reveal that most clinical PARP inhibitors are highly selective for PARP1 and PARP2.
-
Niraparib is a selective inhibitor of PARP1 and PARP2, with IC50 values of 3.8 nM and 2.1 nM, respectively[5][6]. Its selectivity over Tankyrase-1 is significant, with an IC50 of 570 nM[5].
-
Veliparib also demonstrates high selectivity for PARP1/2[7].
-
In contrast, Talazoparib , while being the most potent PARP1 trapper, also shows uniquely strong affinity for TNKS1, suggesting it may engage and inhibit Tankyrase at clinically relevant concentrations[8][9].
-
Conversely, inhibitors like XAV939 , often used as a selective Tankyrase inhibitor, have been shown to be promiscuous, potently inhibiting PARP1 and PARP2 as well[7]. More selective Tankyrase inhibitors include IWR1 and AZ-6102[7].
| Compound | PARP1 IC50 | PARP2 IC50 | TNKS1 (PARP5a) IC50 | TNKS2 (PARP5b) IC50 | Selectivity Profile | Reference |
| Niraparib | 3.8 nM | 2.1 nM | 570 nM | >1000 nM | PARP1/2 Selective | [5][7] |
| Olaparib | 1.9 nM | 1.0 nM | 1500 nM | 270 nM | PARP1/2 Selective | [7] |
| Talazoparib | 0.6 nM | 0.3 nM | 2.5 nM | 1.6 nM | PARP1/2 & TNKS Potent | [8][9] |
| XAV939 | 75 nM | 30 nM | 95 nM | 5 nM | Promiscuous | [7] |
These data highlight the nuanced selectivity profiles within the PARP family. While Niraparib is highly selective for PARP1/2, researchers using Talazoparib should consider its potent effects on Tankyrase and the Wnt signaling pathway.
Experimental Methodologies
To ensure scientific integrity, the protocols used to generate cross-reactivity data must be robust and self-validating. Below are detailed workflows for key assays.
Protocol 1: Broad Kinase Cross-Reactivity Screening (Competitive Binding Assay)
This protocol describes a generalized workflow for an in vitro competitive binding assay, such as the KINOMEscan™ platform, used to identify kinase off-targets.
Causality: This assay directly measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases. It provides a broad, unbiased view of potential interactions across the kinome.
Caption: Workflow for a competitive binding kinase panel screen.
Protocol 2: In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)
This protocol determines the potency (IC50) of an inhibitor against the enzymatic activity of a specific PARP family member.
Causality: This functional assay measures the inhibition of PARP's catalytic activity—the synthesis of poly(ADP-ribose) (PAR) chains. It directly assesses the functional consequence of the inhibitor binding to the target enzyme. A common method involves detecting the consumption of NAD+, a substrate for the PARP reaction.
Caption: Workflow for a fluorometric PARP1 inhibition assay.
Protocol 3: Cellular PARP Activity Assay (PAR Accumulation)
This protocol validates that the inhibitor can engage and inhibit PARP within a cellular context.
Causality: In living cells, PARP activity is low at baseline but is strongly induced by DNA damage. This assay measures an inhibitor's ability to prevent the accumulation of PAR chains following treatment with a DNA damaging agent. This confirms cell permeability and target engagement in a physiological setting.
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate and allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Treat cells with a serial dilution of the test inhibitor (e.g., Niraparib) for 1-2 hours. Include a vehicle (DMSO) control.
-
Induce DNA Damage: Add a DNA damaging agent, such as hydrogen peroxide (H₂O₂) at 1 mM or methyl methanesulfonate (MMS), to all wells for 10-15 minutes to stimulate PARP activity.
-
Cell Lysis: Wash the cells with PBS and then lyse them.
-
PAR Detection: Detect the amount of PAR in the cell lysates using an immunoassay format, such as an ELISA, with an anti-PAR antibody.
-
Data Analysis: Quantify the signal (e.g., colorimetric or chemiluminescent). Plot the signal versus inhibitor concentration and fit the data to a dose-response curve to determine the cellular EC50.
Conclusion and Future Directions
The cross-reactivity profile of a PARP inhibitor is a critical determinant of its overall biological and clinical character. Inhibitors derived from the this compound scaffold, exemplified by the PARP1/2-selective inhibitor Niraparib, can possess distinct off-target profiles compared to other inhibitors targeting the same enzyme.
This guide demonstrates that:
-
Niraparib is highly selective for PARP1 and PARP2 over other PARP family members like Tankyrase but exhibits notable off-target interactions with several protein kinases.
-
Olaparib and Talazoparib have cleaner kinome profiles, suggesting that their cellular effects are more likely to be mediated solely through PARP inhibition.
-
Talazoparib stands out for its potent dual inhibition of both PARP1/2 and Tankyrases.
For researchers, these distinctions are vital. When designing experiments or interpreting results, the potential contribution of off-target effects must be considered. The choice of inhibitor should be guided by the specific scientific question: for studying pure PARP1/2 inhibition, Olaparib may be a superior tool compound, whereas studying the unique biology of Niraparib requires acknowledging its polypharmacology. A thorough, multi-faceted approach to cross-reactivity profiling, as outlined in the provided protocols, is essential for the development of safer and more effective targeted therapies.
References
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Antolin, A. A., & Workman, P. (2020). The kinase polypharmacology landscape of clinical PARP inhibitors. Cancer Research, 80(24), 5432-5437. [Link]
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Jones, P., et al. (2015). Discovery of 2-[4-[(3S)-Piperidin-3-yl]phenyl]-2H-indazole-7-carboxamide (Niraparib), a Potent, Orally Bioavailable, and Selective Poly(ADP-ribose) Polymerase-1/2 Inhibitor. Journal of Medicinal Chemistry, 58(8), 3302-3314. [Link]
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Kirton, S. B., et al. (2021). Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1. Journal of Biological Chemistry, 296, 100243. [Link]
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Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1262-1271. [Link]
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Lee, J. H., & Choy, M. L. (2015). Novel insight into the function of tankyrase. Oncology Letters, 10(4), 1955-1962. [Link]
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Langelier, M. F., et al. (2019). Inhibitors of PARP: Number crunching and structure gazing. Critical Reviews in Biochemistry and Molecular Biology, 54(2), 115-135. [Link]
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A Spectroscopic Comparison of 2-Fluoro-6-iodobenzamide and its Precursors
This guide provides a detailed spectroscopic comparison of 2-Fluoro-6-iodobenzamide and its key precursors, 2-Fluoro-6-iodoaniline and 2-Fluoro-6-iodobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the spectroscopic data essential for the unambiguous identification and characterization of these compounds.
Introduction: The Importance of Spectroscopic Analysis in Synthesis
In the field of medicinal chemistry, the synthesis of novel compounds requires rigorous characterization at each step to ensure the desired product is obtained with high purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure of molecules. By comparing the spectra of a final product with its precursors, chemists can confirm the success of a chemical transformation. This compound is a valuable building block in the synthesis of pharmaceuticals, and a thorough understanding of its spectroscopic properties, in comparison to its precursors, is crucial for synthetic chemists.
Synthetic Pathway of this compound
A common synthetic route to this compound involves the conversion of 2-Fluoro-6-iodoaniline to 2-Fluoro-6-iodobenzoic acid, which is then amidated to yield the final product. This multi-step synthesis provides a clear progression of functional group transformations that can be monitored by spectroscopy.
Figure 1: A simplified synthetic workflow for this compound, highlighting the precursor relationship.
Comparative Spectroscopic Data
The following sections detail the expected and reported spectroscopic data for this compound and its precursors.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound, providing a fundamental confirmation of its identity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Observations |
| 2-Fluoro-6-iodoaniline | C₆H₅FIN | 237.01 | The presence of iodine with its characteristic isotopic pattern may be observable.[1] |
| 2-Fluoro-6-iodobenzoic Acid | C₇H₄FIO₂ | 266.01 | An increase in mass corresponding to the replacement of -NH₂ with -COOH.[2][3][4] |
| This compound | C₇H₅FINO | 265.02 | A slight decrease in mass from the carboxylic acid precursor due to the loss of an oxygen atom and the addition of a nitrogen and hydrogen atom.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The transformation from an aniline to a carboxylic acid and then to a benzamide is clearly distinguishable by the changes in the IR spectrum.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Indicated |
| 2-Fluoro-6-iodoaniline | ~3400-3200 (two bands) | N-H stretch of the primary amine |
| 2-Fluoro-6-iodobenzoic Acid | ~3300-2500 (broad), ~1700 | O-H stretch of the carboxylic acid and C=O stretch |
| This compound | ~3400-3100 (two bands), ~1650 | N-H stretch of the primary amide and C=O stretch (Amide I band) |
Expert Insight: The most telling transformations in the IR spectra are the disappearance of the sharp N-H stretches of the aniline, the appearance of the very broad O-H stretch of the carboxylic acid, and finally, its replacement by the characteristic amide N-H and C=O absorptions.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the electronic environment of hydrogen atoms in a molecule.
| Compound | Aromatic Protons (δ, ppm) | Other Key Protons (δ, ppm) |
| 2-Fluoro-6-iodoaniline | Multiplets in the aromatic region | Broad singlet for -NH₂ protons |
| 2-Fluoro-6-iodobenzoic Acid | Downfield shifted multiplets compared to the aniline | Very broad singlet for the -COOH proton, typically >10 ppm |
| This compound | Aromatic protons in a similar region to the benzoic acid | Two broad singlets for the -CONH₂ protons |
¹³C NMR Spectroscopy
Carbon NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule.
| Compound | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) |
| 2-Fluoro-6-iodoaniline | Signals in the aromatic region | N/A |
| 2-Fluoro-6-iodobenzoic Acid | Aromatic signals, with the carbon attached to the carboxyl group being significantly downfield | ~165-175 |
| This compound | Aromatic signals similar to the benzoic acid | ~160-170 |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
Sample Preparation
-
NMR: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
MS (ESI): Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile.
Data Acquisition
-
NMR: Use a 400 MHz or higher field NMR spectrometer.
-
IR: Collect spectra using a Fourier-transform infrared (FTIR) spectrometer.
-
MS: Employ a mass spectrometer with an electrospray ionization (ESI) source.
Figure 2: A generalized experimental workflow for the synthesis and spectroscopic confirmation of this compound.
Conclusion
The spectroscopic data for this compound, when compared with its precursors, 2-fluoro-6-iodoaniline and 2-fluoro-6-iodobenzoic acid, provides a clear and definitive confirmation of the chemical transformations. Each spectroscopic technique offers unique and complementary information, allowing for a comprehensive and unambiguous structural elucidation. This guide serves as a valuable resource for researchers, enabling them to confidently identify these compounds and ensure the integrity of their synthetic work.
References
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PubChem. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking the Yield of 2-Fluoro-6-iodobenzamide in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. Among a multitude of valuable building blocks, 2-Fluoro-6-iodobenzamide stands out as a particularly intriguing substrate. Its unique substitution pattern—a sterically demanding ortho-iodide ripe for cross-coupling, an electron-withdrawing fluorine atom, and a coordinating benzamide moiety—presents both opportunities and challenges in the synthesis of novel chemical entities.
This guide provides an in-depth comparison of the expected performance of this compound across four of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. While direct, head-to-head comparative studies on this specific molecule are not extensively documented in publicly available literature, this guide synthesizes established principles of organometallic chemistry and data from analogous systems to provide a robust framework for experimental design and optimization. We will delve into the mechanistic nuances of each reaction, offer detailed experimental protocols as a validated starting point, and present the expected yield benchmarks in a clear, comparative format.
The Structural and Reactive Profile of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling is governed by a delicate interplay of steric and electronic factors. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making the oxidative addition to a Pd(0) catalyst, the initial and often rate-limiting step, generally more facile.[1] However, the presence of the ortho-fluoro and ortho-benzamide groups introduces considerable steric hindrance around the reactive center. This steric congestion can impede the approach of the bulky palladium catalyst and influence the efficiency of subsequent steps in the catalytic cycle.
The electron-withdrawing nature of the fluorine atom can also modulate the electron density of the aromatic ring, potentially influencing the rate of oxidative addition. The benzamide group, with its coordinating carbonyl and N-H functionalities, can interact with the metal center, which may either be beneficial by promoting catalyst association or detrimental by leading to catalyst inhibition. Understanding these intrinsic properties is paramount to selecting the optimal reaction conditions to maximize yield.
Comparative Analysis of Coupling Reactions
The choice of coupling reaction is dictated by the desired molecular scaffold. Here, we benchmark the expected yields and outline the critical parameters for the successful coupling of this compound with various partners.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Expected Yield Range | Key Considerations |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids/Esters | Pd(OAc)₂, SPhos/XPhos, K₃PO₄ | 75-95% | Sterically hindered boronic acids may require higher temperatures and longer reaction times. The choice of a bulky, electron-rich phosphine ligand is crucial to overcome steric hindrance.[2][3] |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N/DIPA | 70-90% | Copper co-catalyst is generally beneficial but can be omitted in some modern protocols. The amine base acts as both a base and a solvent. Careful degassing is important to prevent side reactions.[1] |
| Heck | Alkenes | Pd(OAc)₂, P(o-tol)₃, Et₃N | 60-85% | Regioselectivity can be an issue with unsymmetrical alkenes. The choice of phosphine ligand and base can influence the outcome. High temperatures are often required. |
| Buchwald-Hartwig | Amines | Pd₂(dba)₃, Xantphos/BINAP, Cs₂CO₃/NaOtBu | 65-90% | The choice of base is critical and depends on the pKa of the amine. Sterically hindered amines may require more specialized ligands and harsher conditions.[4][5] |
In-Depth Experimental Protocols and Mechanistic Insights
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerhouse for the formation of C(sp²)–C(sp²) bonds, making it indispensable for the synthesis of biaryl and heteroaryl compounds.[6] Given the steric hindrance of this compound, the selection of a suitable palladium catalyst and ligand system is of utmost importance to achieve high yields.
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) and a bulky phosphine ligand such as SPhos or XPhos (4-10 mol%).
-
Add a suitable solvent, such as a mixture of toluene and water (e.g., 10:1 v/v).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl benzamide.
-
Bulky Phosphine Ligands (SPhos, XPhos): These ligands are crucial for promoting the oxidative addition of the sterically hindered aryl iodide to the palladium center and facilitating the subsequent reductive elimination step.[2]
-
Potassium Phosphate (K₃PO₄): This base is effective in promoting the transmetalation step of the catalytic cycle.
-
Toluene/Water Solvent System: This biphasic system aids in the dissolution of both the organic and inorganic reagents.
Suzuki-Miyaura Catalytic Cycle
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, enabling the synthesis of aryl alkynes.[1] The classic protocol involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 4-10 mol%).
-
Add a suitable amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the solvent.
-
Degas the reaction mixture thoroughly.
-
Stir the reaction at room temperature to 60 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Copper(I) Iodide (CuI): The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.
-
Amine Base: The amine serves to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.
Sources
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- 2. mdpi.com [mdpi.com]
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- 6. researchgate.net [researchgate.net]
The Strategic Advantage of 2-Fluoro-6-iodobenzamide: A Comparative Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and organic synthesis, the selection of building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. Among the vast arsenal of functionalized aromatic compounds, 2-Fluoro-6-iodobenzamide has emerged as a uniquely advantageous scaffold. This guide provides an in-depth technical comparison, elucidating the distinct benefits of this building block over other alternatives, supported by mechanistic insights and representative experimental data.
The Duality of Functionality: A Synergistic Enhancement of Reactivity
The primary advantage of this compound lies in the synergistic interplay between its three key functional components: the highly reactive iodine, the ortho-directing amide, and the modulating fluorine atom. This unique arrangement offers a level of control and versatility not readily achieved with other building blocks.
The Iodine Advantage in Cross-Coupling Reactions
It is a well-established principle in palladium-catalyzed cross-coupling reactions that the reactivity of aryl halides follows the trend I > Br > Cl.[1][2] This is a direct consequence of the carbon-halogen bond dissociation energy, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst—the often rate-determining step of the catalytic cycle.[1][2]
This enhanced reactivity of the iodo-substituent in this compound translates to several practical advantages in common C-C and C-N bond-forming reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings:
-
Milder Reaction Conditions: The facile oxidative addition allows for reactions to be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Reduced Catalyst Loading: The higher reactivity often necessitates a lower concentration of the palladium catalyst, leading to cost savings and reduced levels of residual metal in the final product.
-
Faster Reaction Times: The catalytic cycle proceeds more rapidly, leading to shorter reaction times and increased throughput.
-
Higher Yields: More efficient conversion of the starting material typically results in higher isolated yields of the desired product.
The following table provides a comparative summary of the expected performance of iodo-substituted benzamides versus their bromo- and chloro-analogues in a typical Suzuki-Miyaura coupling.
| Feature | 2-Fluoro-6-iodo benzamide | 2-Fluoro-6-bromo benzamide | 2-Fluoro-6-chloro benzamide |
| Relative Reactivity | High | Moderate | Low |
| Typical Reaction Temp. | Room temp. to 80 °C | 80 °C to 120 °C | > 120 °C, often requires specialized ligands |
| Typical Reaction Time | 1 - 6 hours | 6 - 24 hours | Often > 24 hours |
| Expected Yield | Generally High | Moderate to High | Generally Lower |
| Catalyst Loading | Lower | Moderate | Higher |
This data is representative and compiled from general trends in cross-coupling reactions.[1][2]
The Power of Directed ortho-Metalation (DoM)
The amide functionality is a powerful directed metalation group (DMG), capable of coordinating with organolithium bases to facilitate deprotonation at the adjacent ortho position.[3] This provides a reliable method for introducing a second point of diversity on the aromatic ring.
A key advantage of this compound is the presence of the ortho-fluoro substituent, which also acts as a moderate DMG.[4] This creates a synergistic effect, where both the amide and the fluorine can direct metalation to the C5 position, should the C6 position be occupied. Furthermore, the strong inductive effect of the fluorine atom increases the kinetic acidity of the adjacent ring protons, potentially facilitating the metalation step.
Caption: Synergistic directing effects in the ortho-metalation of this compound.
The Influence of the ortho-Fluoro Substituent
The strategic placement of a fluorine atom at the C2 position offers several subtle yet significant advantages that extend beyond its role as a directing group.
Modulating Electronic Properties and Reactivity
The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This electronic perturbation can be harnessed to fine-tune the reactivity of the molecule. For instance, in the context of palladium-catalyzed cross-coupling, electron-poor aryl halides are known to undergo oxidative addition more readily than their electron-rich counterparts.[5][6][7] The fluorine atom in this compound renders the aromatic ring more electron-deficient, thereby complementing the inherent reactivity of the C-I bond and further facilitating the initial step of the catalytic cycle.
Impact on Biological Activity and Physicochemical Properties
For drug development professionals, the incorporation of fluorine is a well-established strategy for optimizing the pharmacological profile of a lead compound. The presence of the fluoro group in this compound can impart desirable properties to the final molecule:
-
Enhanced Binding Affinity: The fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased binding affinity.[8][9]
-
Improved Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of fluorine at a potential site of metabolic oxidation can block this pathway, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.[10]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing solubility and oral bioavailability.[11]
Application in the Synthesis of PARP Inhibitors: A Case Study
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anti-cancer agents. Many of these inhibitors feature a complex heterocyclic core, often constructed from functionalized benzamide precursors.[5][12][13] this compound is an ideal starting material for the synthesis of such scaffolds.
The following workflow illustrates a plausible synthetic route to a key intermediate for a PARP inhibitor, leveraging the unique reactivity of this compound.
Caption: Synthetic workflow for a PARP inhibitor core using this compound.
In this synthetic sequence, the advantages of this compound are manifold:
-
The highly reactive C-I bond ensures an efficient and high-yielding Suzuki coupling to introduce the necessary aryl substituent.
-
The ortho-amide group is perfectly positioned to participate in the subsequent intramolecular cyclization to form the fused heterocyclic system.
-
The fluorine atom, carried through the synthesis, can ultimately contribute to the enhanced potency and favorable pharmacokinetic properties of the final PARP inhibitor.
Experimental Protocols
The following are representative protocols for key transformations involving benzamide building blocks. These should be considered as a starting point and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of an Iodo-benzamide
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To an oven-dried flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for Directed ortho-Lithiation
Materials:
-
This compound (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (1.2 equiv)
Procedure:
-
Dissolve this compound in anhydrous THF in an oven-dried flask under an argon or nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile dropwise and continue to stir at -78 °C for an additional 1-2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a superior building block for advanced organic synthesis due to a unique combination of features that are not present in other halogenated benzamides. The high reactivity of the C-I bond in cross-coupling reactions, coupled with the synergistic directing effects of the amide and fluoro groups in ortho-metalation, provides unparalleled synthetic versatility. Furthermore, the presence of the fluorine atom offers a strategic advantage for modulating the electronic properties of synthetic intermediates and enhancing the pharmacological profile of the final products. For researchers and drug development professionals, a thorough understanding and application of this compound can pave the way for more efficient synthetic routes and the discovery of novel, high-performance molecules.
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A Senior Application Scientist's Guide to the Conformational Analysis of 2-Fluoro-6-iodobenzamide Derivatives
Introduction: The Challenge of the Crowded Ring
In the landscape of medicinal chemistry and drug discovery, substituted benzamides are a cornerstone scaffold, integral to numerous therapeutic agents.[1][2] The conformational behavior of these molecules—how they orient themselves in three-dimensional space—is paramount, as it dictates their interaction with biological targets.[3] The 2-fluoro-6-iodobenzamide framework presents a particularly fascinating and challenging case. The steric bulk of the iodine atom and the high electronegativity of the fluorine atom, both positioned ortho to the flexible amide group, create a sterically crowded environment. This crowding severely restricts rotation around the aryl-carbonyl (C-C) bond, giving rise to complex conformational dynamics and the potential for atropisomerism—a form of chirality arising from hindered rotation.[4][5][6]
Understanding the conformational preferences and the energy barriers between different rotational states is not merely an academic exercise. It is critical for rational drug design, as only specific conformations may bind effectively to a target enzyme or receptor. This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the conformational landscape of these molecules: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and computational Density Functional Theory (DFT). We will explore the causality behind experimental choices, provide validated protocols, and demonstrate how integrating data from these disparate techniques yields a holistic and reliable structural understanding.
The Gold Standard in the Solid State: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unambiguous snapshot of a molecule's conformation in the solid, crystalline state. It is considered the gold standard for structural determination because it provides precise atomic coordinates, allowing for the direct measurement of bond lengths, bond angles, and the crucial dihedral angles that define the molecular shape.
Why it's the first step: For a molecule like a this compound, a crystal structure provides the foundational evidence of its preferred solid-state geometry. This includes definitive proof of intramolecular interactions, such as hydrogen bonds between the amide N-H and the ortho-fluorine, which can significantly stabilize a particular conformation.[7][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Art): The prerequisite, and often the bottleneck, is growing a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution of the benzamide derivative.
-
Scientist's Insight: Choice of solvent is critical. A solvent system where the compound is sparingly soluble is ideal. Start with a more soluble solvent (e.g., dichloromethane, ethyl acetate) and slowly introduce a less soluble "anti-solvent" (e.g., hexane, heptane) via vapor diffusion. Patience is key.
-
-
Crystal Mounting: A suitable crystal (typically <0.5 mm, clear, with no visible fractures) is carefully mounted on a goniometer head.[9]
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[9] It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, the atomic positions are determined (solved) and then optimized (refined) to best fit the experimental data.[10][11]
Data Interpretation: The final output is a structural model (a .cif file) containing the precise coordinates of each atom. The key parameters to analyze are:
-
Ar-C(O) Dihedral Angle: This angle defines the twist of the amide group relative to the aromatic ring.
-
Intramolecular Distances: Check the distance between the amide hydrogen (N-H) and the fluorine atom. A distance under ~2.5 Å is strong evidence of an N-H···F intramolecular hydrogen bond.[12]
Probing Conformation and Dynamics in Solution: NMR Spectroscopy
While crystallography provides a static, solid-state picture, molecules in solution are dynamic, undergoing rapid conformational changes.[13] NMR spectroscopy is the most powerful tool for characterizing this solution-state behavior.[14][15] For 2-fluoro-6-iodobenzamides, NMR can reveal the dominant solution conformation, quantify the populations of different conformers, and measure the energy barriers to rotation.
Variable Temperature (VT) NMR: Quantifying Rotational Barriers
The Rationale: The restricted rotation around the Ar-C(O) bond in these benzamides can be slow on the NMR timescale, especially at lower temperatures.[16][17] This can lead to the observation of separate signals for each atropisomer or conformer. By systematically increasing the temperature, the rate of rotation increases until the separate signals broaden and eventually merge (coalesce) into a single, averaged signal. The temperature at which this coalescence occurs is directly related to the Gibbs free energy of activation (ΔG‡) for the rotational barrier.[17]
Experimental Protocol: VT-¹H NMR for Rotational Barrier Analysis
-
Sample Preparation: Prepare a solution of the compound in a high-boiling point deuterated solvent (e.g., toluene-d₈, DMSO-d₆) to access a wide temperature range.[16] Use a robust NMR tube (Class A glass) designed for temperature extremes.[16]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Low-Temperature Analysis: Cool the sample in decrements of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes before acquiring a spectrum at each step. The goal is to reach a temperature where the exchange is slow enough to see sharp, distinct signals for each conformer (the "slow-exchange regime").
-
High-Temperature Analysis: From the coalescence temperature, continue to heat the sample in increments of 10-20 K until the signals are sharp and averaged (the "fast-exchange regime").
-
Data Analysis: Identify the coalescence temperature (Tc) and the frequency separation (Δν in Hz) of the two exchanging signals from a slow-exchange spectrum. The rotational barrier (ΔG‡) can be calculated using the Eyring equation.
NOESY: Mapping Through-Space Proximity
The Rationale: Nuclear Overhauser Effect Spectroscopy (NOESY) detects correlations between nuclei that are close in space (< 5 Å), regardless of whether they are connected by bonds.[18][19][20] This is exceptionally useful for determining conformation. For a this compound, a NOESY cross-peak between an amide N-H proton and the aromatic proton at the 3-position would provide strong evidence for a conformation where the N-H is oriented towards that side of the ring.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Prepare a sample in a suitable deuterated solvent. Degassing the sample (e.g., via freeze-pump-thaw cycles) is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.
-
Acquisition: Run a standard 2D NOESY pulse sequence. A key parameter is the "mixing time" (d8), which is the period during which the NOE transfer occurs. Typical mixing times for small molecules are in the range of 300-800 ms.
-
Data Interpretation: Look for off-diagonal cross-peaks. A cross-peak between proton A and proton B indicates they are spatially proximate. The volume of the cross-peak is roughly proportional to 1/r⁶, where r is the distance between the protons.
The Predictive Power of In Silico Analysis: DFT Calculations
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool.[21][22] It allows us to model the molecule's potential energy surface, predict the relative stabilities of different conformers, and calculate the energy barriers between them.[23] When used correctly, DFT can validate experimental findings and provide insights that are difficult to obtain from experiments alone.[8]
Workflow: Conformational Search and Rotational Barrier Calculation
This workflow uses a multi-level approach for efficiency and accuracy, a common best practice in computational chemistry.[24][25]
-
Initial Conformer Generation: Start with a low-level, fast method (like a molecular mechanics force field, e.g., MMFF94) to generate a broad range of possible starting conformations by rotating around the key single bonds.
-
Geometry Optimization: Subject the lowest-energy conformers from the initial search to geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-31G*). This finds the nearest local energy minimum for each starting structure.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Transition State Search: To calculate the rotational barrier, perform a "relaxed scan" of the Ar-C(O) dihedral angle. This involves fixing the dihedral angle at various points (e.g., every 10 degrees) and optimizing the rest of the molecular geometry. The highest point on this energy profile corresponds to the transition state for rotation.
-
Final Energies: For highest accuracy, perform a final single-point energy calculation on the optimized minima and the transition state using a larger basis set (e.g., def2-TZVP) and including a solvent model (e.g., IEF-PCM) to simulate solution conditions.[26]
// Connections XRAY -> SolidState [label="Provides"]; NMR -> VT_NMR; NMR -> NOESY; VT_NMR -> EnergyBarrier [label="Measures"]; NOESY -> SolutionState [label="Determines"];
DFT -> Scan [label="Performs"]; DFT -> Opt [label="Performs"]; Scan -> EnergyBarrier [label="Calculates"]; Opt -> RelEnergy [label="Calculates"]; Opt -> SolutionState [label="Predicts"];
SolidState -> Final; SolutionState -> Final; EnergyBarrier -> Final; RelEnergy -> Final; } caption: "Integrated workflow for conformational analysis."
Comparative Analysis: Weaving the Data Together
The true power of conformational analysis lies in the integration of data from all three methods. No single technique tells the whole story. X-ray provides the solid-state ground truth, NMR reveals the dynamic reality in solution, and DFT provides the energetic rationale that connects them.
| Parameter | X-ray Crystallography | NMR Spectroscopy (VT & NOESY) | DFT Calculations |
| State | Solid (Crystal) | Solution | Gas Phase or Solvated (Model) |
| Key Output | Precise 3D coordinates, dihedral angles | Rotational energy barrier (ΔG‡), conformer populations, through-space proximities | Relative energies of conformers (ΔE), rotational energy barrier (ΔE‡) |
| Nature of Data | Static snapshot | Dynamic, time-averaged | Theoretical, static points on energy surface |
| Primary Strength | Unambiguous structural determination | Characterizes dynamic processes and solution structure | Predictive power, rationalizes stability |
| Key Limitation | May not reflect solution conformation | Provides averaged or indirect structural data | Accuracy depends on level of theory; can be computationally expensive |
A Self-Validating System:
-
Does the lowest energy conformer predicted by DFT match the conformation observed in the crystal structure?
-
Does the rotational barrier calculated by DFT agree with the value measured by VT-NMR? For many benzamides, experimental barriers are in the range of 20-23 kcal/mol.[21][22][23]
-
Are the proton-proton distances in the DFT-optimized solution conformer consistent with the cross-peaks observed in the NOESY spectrum?
Discrepancies are often as informative as agreements. A significant difference between the crystal structure and the solution conformation might suggest that crystal packing forces are overriding intramolecular preferences. A mismatch between DFT and experimental barriers might indicate that the chosen computational model needs refinement.
Conclusion
The conformational analysis of this compound derivatives is a complex task that demands a multi-pronged, integrated approach. Relying on a single technique provides an incomplete and potentially misleading picture. By combining the definitive solid-state structure from X-ray crystallography , the dynamic solution-state insights from NMR spectroscopy , and the predictive energetic framework of DFT calculations , researchers can build a robust, self-validating model of the molecule's behavior. This comprehensive understanding is indispensable for the rational design of next-generation therapeutics, ensuring that the synthesized molecules adopt the precise three-dimensional shape required for potent and selective biological activity.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Fluoro-6-iodobenzamide
For professionals engaged in the intricate work of drug discovery and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth, procedural framework for the proper disposal of 2-Fluoro-6-iodobenzamide, a halogenated aromatic amide. As this compound is not extensively characterized in publicly available safety literature, this protocol is synthesized from established best practices for halogenated organic compounds and safety data for structurally similar molecules. Adherence to these procedures is imperative for ensuring personnel safety, maintaining environmental stewardship, and complying with regulatory standards.
Hazard Profile and Essential Safety Precautions
Before initiating any disposal-related tasks, a thorough understanding of the potential hazards is critical. Based on data from analogous compounds such as iodobenzamides and fluorobenzamides, this compound should be handled as a hazardous substance.[1][2]
Presumed Hazard Classification:
-
Acute Toxicity (Oral): Likely harmful if swallowed.[2]
-
Skin Irritation: Assumed to cause skin irritation.[2][3][4][5]
-
Eye Irritation: Assumed to cause serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3][5]
The dual halogenation (Fluoro- and Iodo-) categorizes this compound unequivocally as a halogenated organic compound . This classification is the primary determinant for its disposal pathway.[6]
Mandatory Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[7] All handling and disposal operations must be conducted within a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard.[4] | Protects against accidental splashes and airborne dust particles causing serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected before use and disposed of as contaminated waste after.[1][3] | Prevents skin contact, which can lead to irritation and potential absorption. |
| Body Protection | A fully fastened laboratory coat. | Minimizes the risk of contamination to personal clothing and skin. |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. If dust is generated outside of a hood, use a NIOSH-approved respirator.[1] | Protects against the inhalation of fine particles that may cause respiratory tract irritation. |
Core Disposal Protocol: A Step-by-Step Methodology
The fundamental principle for disposing of this compound is strict waste segregation. Combining halogenated and non-halogenated waste streams complicates the disposal process, significantly increases costs, and can create hazardous chemical reactions.[8][9]
Step 1: Waste Stream Identification and Segregation
-
Classification: Immediately classify any material contaminated with this compound as "Halogenated Organic Waste." [2][6] This includes:
-
Causality: Halogenated wastes are typically disposed of via high-temperature incineration.[6] Mixing them with non-halogenated solvents, which may be suitable for fuel blending, renders the entire volume more expensive and difficult to process.[9]
Step 2: Waste Collection and Container Management
-
Container Selection: Use only a designated, chemically compatible hazardous waste container, typically made of high-density polyethylene (HDPE).[1][11] The use of metal cans is not recommended as halogenated solvents can degrade to form acids that corrode metal.[11]
-
Labeling: The container must be properly labeled before the first drop of waste is added.[12] The label must include:
-
Procedure:
-
Affix a completed hazardous waste tag to the container.[8]
-
Add waste to the container inside a chemical fume hood to minimize exposure.
-
Keep the container securely closed at all times, except when actively adding waste.[8][12] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
-
Step 3: On-Site Storage in Satellite Accumulation Areas (SAA)
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[8]
-
Segregation: The container must be stored with other compatible halogenated wastes, away from incompatible materials such as acids, bases, and strong oxidizing agents.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[11]
-
Volume Limits: Do not accumulate more than 10 gallons of hazardous waste in your laboratory's SAA.[10]
Step 4: Arranging for Final Disposal
-
Initiate Pickup: When the waste container is approximately 75% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
-
Final Pathway: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and environmentally preferred disposal method for halogenated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of an accidental release, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (Cleanable in <10 minutes):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE as detailed in Section 1.1.[11]
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.[3][11]
-
Carefully sweep or scoop the absorbed material into a sealable bag or container.[12]
-
Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it in the halogenated organic waste stream.[8]
-
Clean the spill area with soap and water.
-
-
Large Spills or Unknown Hazards:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's EHS emergency line.[12]
-
Provide them with the name of the chemical and any other relevant details. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
References
-
Hazardous Waste Segregation Guide. (n.d.). Bucknell University. Retrieved from [Link]
-
Halogenated Solvents Safety Plan. (n.d.). Washington State University - Environmental Health & Safety. Retrieved from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University - Environmental Health and Radiation Safety. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Production, Import/Export, Use, and Disposal of Iodine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
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Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Disposal of Iodine. (2023). Case Western Reserve University - Environmental Health and Safety. Retrieved from [Link]
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Occupational exposure to hazardous chemicals in laboratories (1910.1450). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Navigating the Safe Handling of 2-Fluoro-6-iodobenzamide: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Fluoro-6-iodobenzamide, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the reliable progress of your research.
Core Principles of Protection: A Multi-Layered Approach
Effective protection from chemical hazards is not merely about wearing gloves and a lab coat; it's a systematic approach that integrates engineering controls, administrative procedures, and finally, the last line of defense: Personal Protective Equipment.
-
Engineering Controls: The primary and most effective control is to handle this compound within a certified chemical fume hood.[2][6] This minimizes the risk of inhaling fine dust particles or vapors. For weighing procedures, a ventilated balance enclosure or conducting the task within the fume hood is recommended.[2]
-
Administrative Controls: Designate specific areas for handling this compound and restrict access to authorized personnel.[2] Meticulous housekeeping and clear labeling of waste containers are also critical components of a safe laboratory environment.
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE is essential to protect the user from potential exposure.
Recommended Personal Protective Equipment (PPE) for this compound
The following table outlines the recommended PPE for handling this compound, with the rationale behind each selection.
| Body Part | Recommended PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved N95 or higher-rated respirator | To protect against the inhalation of fine dust particles, especially during weighing and transfer operations.[1] In situations with poor ventilation or the potential for aerosolization, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary. |
| Hands | Chemical-resistant gloves (Nitrile, double-gloved) | To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals.[1] Double-gloving provides an additional layer of protection and is a best practice when handling potentially hazardous compounds.[1] Gloves should be inspected for any signs of degradation before use and changed frequently, especially if contamination is suspected.[7] |
| Eyes | Chemical safety goggles with side shields or a face shield | To protect the eyes from splashes and airborne particles.[8] Standard safety glasses do not provide adequate protection.[7] For activities with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles. |
| Body | Laboratory coat or chemical-resistant apron | To protect the skin and personal clothing from contamination. A lab coat made of a low-permeability fabric is recommended. For larger quantities or tasks with a higher spill risk, a chemical-resistant apron over the lab coat is advised. |
| Feet | Closed-toe shoes | To protect the feet from potential spills and falling objects.[1] |
Procedural Spotlight: Weighing and Dissolving this compound
This step-by-step protocol for a common laboratory task highlights the integration of safety measures and PPE.
Objective: To accurately weigh and dissolve a solid sample of this compound for use in a chemical reaction.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent
-
Glassware for dissolution (e.g., beaker, flask)
-
Stir bar and stir plate
Personal Protective Equipment (PPE) Required:
-
NIOSH-approved N95 respirator
-
Double-layered nitrile gloves
-
Chemical safety goggles and face shield
-
Laboratory coat
-
Closed-toe shoes
Workflow Diagram:
Caption: Workflow for Safely Weighing and Dissolving this compound.
Disposal of Contaminated PPE and Waste
All materials contaminated with this compound, including used gloves, weighing papers, and any absorbent materials from a spill, must be treated as hazardous waste.
-
Waste Segregation: Due to the presence of iodine, this waste should be collected in a designated "Halogenated Organic Waste" container.[2][5]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Disposal Procedure: Arrange for the collection of the hazardous waste by a licensed disposal company. Do not dispose of this chemical or contaminated materials in regular trash or down the drain.[6][9]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10][11] If skin irritation occurs, seek medical attention.[10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[10][11]
-
Spill: For a minor spill within a fume hood, use an inert absorbent material to contain and clean up the spill.[5] Place all contaminated materials in a sealed, labeled hazardous waste container. For a major spill, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- BenchChem. (2025). Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- BenchChem. (2025). Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide.
- Fisher Scientific. (2025). Safety Data Sheet.
- Fluorochem. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- ChemScene. (n.d.). 2-Fuoro-6-iodobenzamide.
- CF Plus Chemicals. (2019). Material Safety Datasheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- CTAHR. (n.d.). Unit 7: Personal Protective Equipment.
- Biosynth. (2023). Safety Data Sheet.
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
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- CDH Fine Chemical. (n.d.). 2,6-DIFLUORO BENZAMIDE CAS No 18063-03-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- TCI Chemicals. (2025). Safety Data Sheet.
- BenchChem. (2025). Proper Disposal of 2,6-Difluorobenzamide: A Procedural Guide.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- BenchChem. (2025). Essential Guide to the Proper Disposal of 2-Iodobenzamide.
- (n.d.). Tetrahydroxydiboron.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
